IRAK4-IN-7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIMETUXCNDSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339192 | |
| Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801343-74-7 | |
| Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
IRAK4-IN-7: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways.[1] It is an essential component of the downstream signaling cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the host's defense against pathogens. Dysregulation of IRAK4-mediated signaling has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. IRAK4-IN-7 is a selective, potent, and orally active inhibitor of IRAK4, identified as a promising therapeutic candidate for these conditions.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of IRAK4 Kinase Activity
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4. As a small molecule inhibitor, it is designed to bind to the active site of the IRAK4 enzyme, preventing the phosphorylation of its downstream substrates. This targeted inhibition effectively blocks the propagation of inflammatory signals, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1β.
The primary mechanism of action involves the competitive inhibition of ATP binding to the IRAK4 kinase domain. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to downstream signaling molecules, thereby halting the signaling cascade.
Quantitative Data for IRAK4 Inhibitors
The potency of this compound and other representative IRAK4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Aurigene Lead Compound) | IRAK4 | Biochemical | 3 | [4] |
| PF-06650833 | IRAK4 | Biochemical | 0.52 | |
| BAY-1834845 | IRAK4 | Biochemical | 3.55 | |
| DW18134 | IRAK4 | Biochemical | 11.2 | |
| IRAK4-IN-21 | IRAK4 | Biochemical | 5 | [4] |
| PF-06426779 | IRAK4 | Biochemical | 1 | |
| BMS-986126 | IRAK4 | Biochemical | 5.3 | |
| AZ1495 | IRAK4 | Biochemical | 5 |
Signaling Pathways
The inhibitory action of this compound directly impacts the TLR/IL-1R signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by this compound.
Experimental Protocols
Biochemical Kinase Assay (Example)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of this compound.
Objective: To measure the enzymatic activity of recombinant human IRAK4 in the presence of varying concentrations of this compound.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a solution of IRAK4 enzyme in assay buffer.
-
Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.
-
Add the IRAK4 enzyme solution to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for IRAK4 Activity (Example)
This protocol describes a cell-based assay to evaluate the effect of this compound on downstream signaling events.
Objective: To measure the inhibition of TLR-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) by this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with FBS
-
TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8)
-
This compound (serially diluted)
-
ELISA kit for a specific cytokine (e.g., TNF-α or IL-6)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Isolate human PBMCs from whole blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a specific density in RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours in a CO2 incubator.
-
Stimulate the cells with a TLR ligand (e.g., LPS) to activate the IRAK4 signaling pathway.
-
Incubate the plate for an appropriate time (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC50 value.
Logical Relationship of IRAK4 Inhibition and Downstream Effects
The inhibition of IRAK4 kinase activity by this compound initiates a cascade of downstream effects, ultimately leading to the suppression of the inflammatory response. This logical relationship is depicted in the following diagram.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 kinase, a key mediator of innate immune signaling. By targeting the ATP-binding site of IRAK4, this compound effectively blocks the downstream signaling cascade initiated by TLRs and IL-1Rs. This mechanism of action leads to a significant reduction in the production of pro-inflammatory cytokines, highlighting its therapeutic potential for a range of inflammatory and autoimmune diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on IRAK4-targeted therapies.
References
In-Depth Technical Guide: The Discovery and Synthesis of IRAK4-IN-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of IRAK4-IN-7, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the crucial role of IRAK4 in inflammatory signaling pathways, the discovery of this compound as a therapeutic agent, its detailed synthesis, and the experimental protocols for its biological evaluation.
Introduction: The Role of IRAK4 in Disease
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It acts as a critical signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. This initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.
Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain types of cancer. Consequently, IRAK4 has emerged as a key therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
The Discovery of this compound
This compound is a selective, potent, and orally active inhibitor of IRAK4.[1][2] Its discovery was part of a broader effort to identify small molecules that can modulate the IRAK4 signaling pathway for therapeutic benefit. This compound was identified as a promising candidate for the treatment of cancer and inflammatory diseases.[1][2]
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2015104688, where it is described as "example 1".[1][2] The synthesis is a multi-step process involving the formation of a key bicyclic heterocyclyl derivative.
Experimental Protocol: Synthesis of this compound (A Representative Procedure based on Patent Disclosures)
This protocol is a representative summary based on the general procedures for analogous compounds described in the patent literature. The exact, detailed step-by-step procedure for this compound is proprietary to the patent holder.
Step 1: Synthesis of the Bicyclic Core
The synthesis typically begins with the construction of a bicyclic heteroaromatic core, which serves as the scaffold for the inhibitor. This often involves the condensation of a substituted aminopyrazole with a β-ketoester or a similar reactive intermediate.
Step 2: Functionalization of the Core
The core structure is then functionalized through a series of reactions to introduce the necessary substituents for potent and selective IRAK4 inhibition. This may include halogenation, followed by cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce aryl or heteroaryl groups.
Step 3: Final Assembly
The final step involves the coupling of the functionalized core with a side chain, often an amide or a similar linkage, to complete the synthesis of this compound. Purification is typically achieved through column chromatography and the final product is characterized by NMR and mass spectrometry.
Biological Activity and Data Presentation
The biological activity of IRAK4 inhibitors is typically assessed through a combination of biochemical and cellular assays.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IRAK4 | Biochemical | Data not publicly available in detail, but described as potent | WO2015104688 |
| PF-06650833 | IRAK4 | Biochemical | 0.52 | ResearchGate |
| BAY-1834845 | IRAK4 | Biochemical | 3.55 | ResearchGate |
| DW18134 | IRAK4 | Biochemical | 11.2 | ResearchGate |
| IGYZT01060 | IRAK4 | Biochemical | < 100 | ResearchGate |
Experimental Protocols
IRAK4 Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro potency of a compound against IRAK4 kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide or Myelin Basic Protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the test compound dilutions to the assay wells.
-
Add the IRAK4 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for IRAK4 Inhibition (Representative Protocol)
This protocol describes a method to assess the ability of a compound to inhibit IRAK4 signaling in a cellular context.
Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines in response to a TLR agonist.
Cell Line: Human monocytic cell line (e.g., THP-1)
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
-
TLR agonist (e.g., Lipopolysaccharide - LPS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ELISA kit for detecting a specific cytokine (e.g., TNF-α or IL-6)
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-incubate the differentiated cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of cytokine production for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Visualizations
IRAK4 Signaling Pathway
References
IRAK4-IN-7: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Potent IRAK4 Inhibitor
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical upstream signaling molecule in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. IRAK4-IN-7, also known as Emavusertib or CA-4948, is a potent and selective small molecule inhibitor of IRAK4 kinase activity, showing promise as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule designed for high-affinity binding to the ATP-binding pocket of IRAK4. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-amino-N-(5-(morpholino-4-carbonyl)pyridin-2-yl)nicotinamide |
| Synonyms | CA-4948, Emavusertib |
| Molecular Formula | C₂₁H₁₉N₇O₃ |
| Molecular Weight | 417.42 g/mol |
| CAS Number | 1801343-74-7 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of IRAK4. By binding to the kinase domain, it blocks the autophosphorylation of IRAK4 and subsequent phosphorylation of its downstream substrate, IRAK1. This inhibition effectively disrupts the formation of the Myddosome signaling complex and abrogates the downstream activation of key inflammatory pathways, including the NF-κB and MAPK signaling cascades. The ultimate effect is the suppression of pro-inflammatory cytokine and chemokine production.[1]
The signaling cascade initiated by TLR/IL-1R activation and modulated by this compound is depicted in the following diagram:
Pharmacological Data
This compound (CA-4948) is a highly potent inhibitor of IRAK4 kinase activity. The following table summarizes its in vitro potency.
| Parameter | Value | Reference |
| IC₅₀ | <50 nM | [2] |
| IC₅₀ | 57 nM | [1] |
Experimental Protocols
Biochemical IRAK4 Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro potency (IC₅₀) of this compound against purified IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
IRAK4 Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the IRAK4 Kinase Assay Buffer to achieve the desired final concentrations for the assay.
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add 2 µL of IRAK4 enzyme solution (e.g., 7 ng per well) to each well, except for the "no enzyme" control wells.
-
Add 2 µL of the substrate/ATP mixture (e.g., 25 µM ATP and substrate) to all wells to initiate the kinase reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the IRAK4 kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for IRAK4 Inhibition: Western Blot Analysis of pIRAK1
This protocol assesses the ability of this compound to inhibit IRAK4 activity within a cellular context by measuring the phosphorylation of its direct substrate, IRAK1.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-IRAK1, anti-total IRAK1, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the TLR4/IRAK4 pathway.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-IRAK1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total IRAK1 and β-actin for normalization.
-
-
Data Analysis: Quantify the band intensities. The level of IRAK4 inhibition is determined by the reduction in the ratio of phosphorylated IRAK1 to total IRAK1.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of IRAK4 inhibitors.
Conclusion
This compound (CA-4948) is a valuable research tool for investigating the role of IRAK4 in health and disease. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of this compound and other potential IRAK4 inhibitors, aiding in the advancement of novel therapeutics for a range of debilitating conditions.
References
IRAK4-IN-7: An In-Depth Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of IRAK4-IN-7, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). While specific quantitative data for this compound is proprietary and detailed in patent WO2015104688, this document outlines the established methodologies and data interpretation frameworks used to characterize such inhibitors.
Executive Summary
This compound is a small molecule inhibitor targeting IRAK4, a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target. This guide details the typical experimental approaches to quantify the potency, specificity, and selectivity of an IRAK4 inhibitor like this compound.
The IRAK4 Signaling Pathway and Point of Inhibition
IRAK4 is the most upstream kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the "Myddosome" complex. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1. Activated IRAK1 then dissociates and interacts with TRAF6, triggering downstream signaling cascades that result in the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[2] this compound, as an ATP-competitive inhibitor, is designed to bind to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the entire downstream inflammatory cascade.
Caption: IRAK4 Signaling Cascade and Inhibition by this compound.
Quantitative Data on Target Specificity and Selectivity
The following tables summarize the key quantitative parameters used to define the specificity and selectivity of an IRAK4 inhibitor. While the precise values for this compound are found within patent WO2015104688, representative data for a highly selective and potent IRAK4 inhibitor are presented here for illustrative purposes.
Table 1: On-Target Potency of this compound
| Parameter | Description | Representative Value |
| IRAK4 IC50 (nM) | Concentration of inhibitor required to reduce IRAK4 enzymatic activity by 50% in a biochemical assay. | < 10 |
| Cellular pIRAK1 IC50 (nM) | Concentration of inhibitor required to reduce IRAK1 phosphorylation by 50% in a cellular context. | < 100 |
| LPS-induced TNFα EC50 (nM) | Concentration of inhibitor required to reduce TNFα production by 50% in LPS-stimulated cells. | < 500 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition @ 1µM | IC50 (nM) | Fold Selectivity vs. IRAK4 |
| IRAK4 | >99% | < 10 | 1 |
| IRAK1 | < 50% | > 1,000 | > 100 |
| TAK1 | < 10% | > 10,000 | > 1,000 |
| ABL1 | < 10% | > 10,000 | > 1,000 |
| FLT3 | < 10% | > 10,000 | > 1,000 |
| ... (representative panel of >400 kinases) |
Experimental Protocols
The characterization of this compound's specificity and selectivity involves a multi-tiered approach, progressing from biochemical assays to cellular and in vivo models.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on purified IRAK4 enzyme.
Methodology (e.g., ADP-Glo™ Kinase Assay):
-
Reaction Setup: A reaction mixture is prepared containing recombinant human IRAK4 enzyme, a suitable peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells.
-
Incubation: The reaction is incubated at room temperature to allow for ATP consumption by the kinase.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into a luminescent signal.
-
Data Analysis: The luminescence is measured, and the IC50 value is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
Cellular Target Engagement Assay
Objective: To confirm that this compound engages and inhibits IRAK4 within a cellular environment.
Methodology (e.g., Meso Scale Discovery (MSD) Phospho-IRAK1 Assay):
-
Cell Treatment: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to activate the IRAK4 pathway.
-
Lysis and Detection: Cells are lysed, and the lysates are analyzed using an electrochemiluminescence (ECL)-based assay to quantify the levels of phosphorylated IRAK1 (a direct substrate of IRAK4) and total IRAK1.
-
Data Analysis: The ratio of phosphorylated IRAK1 to total IRAK1 is calculated, and the cellular IC50 is determined.
Kinase Selectivity Profiling
Objective: To assess the off-target activity of this compound against a broad panel of kinases.
Methodology (e.g., KinomeScan™):
-
Binding Assay: A proprietary assay is used where the test compound (this compound) is screened for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of human kinases (typically >400).
-
Quantification: The amount of the test compound bound to each kinase is measured, typically using quantitative PCR for a DNA tag conjugated to each kinase.
-
Data Analysis: The results are reported as the percentage of the kinase bound by the compound at a given concentration (e.g., 1 µM). For significant interactions, a full Kd (dissociation constant) is determined to quantify the binding affinity.
Caption: Experimental Workflow for IRAK4 Inhibitor Characterization.
Logical Framework for Selectivity Assessment
The primary goal of selectivity profiling is to ensure that the therapeutic effect of the inhibitor is due to the inhibition of the intended target (IRAK4) and not due to off-target activities that could lead to unforeseen side effects.
Caption: Logical Flow for Assessing Kinase Inhibitor Selectivity.
Conclusion
This compound represents a targeted therapeutic approach with the potential to address a significant unmet need in inflammatory and autoimmune diseases. Its high potency and selectivity for IRAK4, as determined by the rigorous experimental methodologies outlined in this guide, are critical attributes for a successful clinical candidate. The comprehensive characterization of its target engagement and selectivity profile provides a strong rationale for its continued development.
References
The Role of IRAK4 Inhibitors in Innate Immunity Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1] Upon activation, IRAK4 phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[3][4] Given its pivotal role, dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[4][5][6]
This technical guide provides an in-depth overview of the role of IRAK4 in innate immunity and the mechanism by which its inhibition can modulate these signaling pathways. While specific public domain data for a compound named "IRAK4-IN-7" is not available, this document will focus on the well-established principles and actions of potent, selective IRAK4 inhibitors, which would be representative of a compound like this compound. We will explore the core signaling cascade, present quantitative data on inhibitor efficacy, detail relevant experimental protocols, and provide visual representations of these complex processes.
Core Signaling Pathway: The MyD88-Dependent Cascade
The majority of TLRs (with the exception of TLR3) and the IL-1R family utilize the MyD88-dependent pathway to transduce signals.[2][7] This process is initiated by ligand binding to the receptor, which triggers a conformational change and the recruitment of the adaptor protein MyD88.[1] MyD88 then recruits IRAK4 through interactions between their respective death domains.[1] The recruitment of IRAK4 into this complex is an essential step, as it acts as the master kinase that initiates the downstream signaling cascade.[2]
Once recruited, IRAK4 becomes activated and phosphorylates IRAK1 and/or IRAK2.[3][8] This phosphorylation event leads to the formation of a larger signaling complex known as the Myddosome.[8] The activated IRAK1/IRAK2 then dissociates from the receptor complex and interacts with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase. This interaction facilitates the activation of downstream kinases, including TAK1 (transforming growth factor-β-activated kinase 1), which in turn activates the IKK (IκB kinase) complex and MAPKs (mitogen-activated protein kinases) such as JNK and p38.[2][9] Ultimately, this cascade results in the activation of transcription factors NF-κB and AP-1, leading to the expression of a wide array of inflammatory genes.[2]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. mdpi.com [mdpi.com]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Signaling Effects of IRAK4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core downstream signaling effects of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition. IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the innate immune response.[1] It is a key node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a high-value target for therapeutic intervention in a range of inflammatory diseases, autoimmune disorders, and cancers.[2][3] This document provides a detailed overview of the mechanism of IRAK4 signaling, the quantitative effects of specific IRAK4 inhibitors on downstream pathways, and comprehensive protocols for key experimental assays.
The IRAK4 Signaling Cascade
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88.[4] This initiates the formation of a multi-protein signaling complex known as the Myddosome. IRAK4 is the first kinase recruited to the Myddosome, where it becomes activated and subsequently phosphorylates IRAK1.[5][6] This phosphorylation event is a critical juncture, triggering two major downstream signaling arms:
-
NF-κB Activation: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. The release of NF-κB (typically the p65/p50 heterodimer) allows its translocation to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][7]
-
MAPK and IRF Activation: The IRAK1-TRAF6 complex also activates MAP kinase (MAPK) cascades, including p38, JNK, and ERK, which regulate inflammatory gene expression and cellular stress responses.[8] Additionally, in certain cell types, IRAK4 signaling can lead to the activation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor for type I interferons and other inflammatory cytokines.[8][9]
Inhibition of IRAK4's kinase activity is designed to block these initial phosphorylation events, thereby preventing the propagation of the inflammatory signal.[2] However, studies have shown that the scaffold function of IRAK4 can also play a role, and the effects of kinase inhibition can be cell-type specific, particularly concerning NF-κB and MAPK activation.[6][10]
Quantitative Data on IRAK4 Inhibition
The following tables summarize the quantitative effects of two well-characterized IRAK4 inhibitors, PF-06650833 (Zimlovisertib) and IRAK4-IN-1 , on kinase activity and downstream cellular events.
Table 1: Biochemical and Cellular Potency of IRAK4 Inhibitors
| Compound | Assay Type | Target/Endpoint | IC50 Value | Reference(s) |
| PF-06650833 | Enzymatic Assay | IRAK4 | 0.2 nM | [9][11] |
| Cell-based Assay (PBMCs) | TNF Release (R848-stimulated) | 2.4 nM | [8][11] | |
| Cell-based Assay (Human Whole Blood) | Cytokine Release | 8.8 nM | [8] | |
| IRAK4-IN-1 | Enzymatic Assay | IRAK4 | 7 nM | [12] |
Table 2: Selectivity Profile of PF-06650833
Data from a kinase panel screen at a 200 nM concentration of PF-06650833.
| Kinase Target | % Inhibition at 200 nM | Reference(s) |
| IRAK4 | ~100% | [11][13] |
| IRAK1 | >70% | [9] |
| MNK2 | >70% | [9] |
| LRRK2 | >70% | [9] |
| Clk4 | >70% | [9] |
| CK1γ1 | >70% | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the assessment of IRAK4 inhibitor efficacy.
Western Blot for IRAK1 Phosphorylation in THP-1 Cells
This protocol is a reliable method for determining target engagement by assessing the phosphorylation state of IRAK1, a direct downstream substrate of IRAK4.[14]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
IRAK4 Inhibitor (e.g., PF-06650833) and DMSO (vehicle)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed 1 x 10⁶ cells/mL in 6-well plates.
-
Pre-treat cells with various concentrations of the IRAK4 inhibitor (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1 hour.
-
Stimulate cells with 100 ng/mL LPS for 30 minutes.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the pellet with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each supernatant using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-IRAK1, 1:1000) overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Detect signal using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated IRAK1 to total IRAK1 indicates successful inhibition of IRAK4.[14]
-
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor in response to stimulation and inhibition.
Materials:
-
HEK293T or THP-1 cells stably expressing an NF-κB-luciferase reporter construct.
-
Assay medium and cell culture reagents.
-
Stimulant (e.g., IL-1β, LPS, or PMA).
-
IRAK4 Inhibitor.
-
Luciferase detection reagent.
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding:
-
Dispense reporter cells into a 96-well assay plate and incubate for 4-6 hours.[15]
-
-
Treatment:
-
Prepare serial dilutions of the IRAK4 inhibitor in the assay medium.
-
Remove the pre-incubation medium from the cells.
-
Add the inhibitor-containing medium to the wells and incubate for 1 hour.
-
Add the stimulant (e.g., IL-1β) to the wells to achieve a final concentration that gives a sub-maximal response (e.g., EC80).
-
-
Incubation:
-
Incubate the plate for an appropriate time (typically 6-24 hours) to allow for luciferase gene expression.[15]
-
-
Detection:
-
Discard the treatment media.
-
Add luciferase detection reagent to each well.
-
Measure luminescence using a plate-reading luminometer.
-
-
Analysis:
-
Calculate the percentage of inhibition of the stimulant-induced NF-κB activity for each inhibitor concentration and determine the IC50 value.
-
Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of a specific pro-inflammatory cytokine, such as TNF-α or IL-6, from immune cells.
Materials:
-
Human PBMCs or a relevant cell line (e.g., THP-1).
-
Cell culture medium.
-
Stimulant (e.g., R848 for TLR7/8 or LPS for TLR4).
-
IRAK4 Inhibitor.
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α).
-
Microplate reader.
Procedure:
-
Cell Plating and Treatment:
-
Plate cells (e.g., 2 x 10⁵ PBMCs/well) in a 96-well plate.
-
Pre-treat cells with serial dilutions of the IRAK4 inhibitor for 1 hour.
-
-
Stimulation:
-
Add the stimulant (e.g., 1 µg/mL R848) to the wells.
-
Incubate for 18-24 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a plate with a capture antibody.
-
Adding standards and collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve to determine the concentration of the cytokine in each sample.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Conclusion
Inhibitors of IRAK4, such as PF-06650833, demonstrate potent and selective blockage of the TLR and IL-1R signaling pathways. The primary downstream effect is the prevention of IRAK1 phosphorylation, which in turn significantly curtails the production of a wide range of pro-inflammatory cytokines. While the impact on NF-κB and MAPK activation can be context-dependent, the profound suppression of inflammatory mediators underscores the therapeutic potential of targeting IRAK4. The experimental protocols outlined in this guide provide robust methods for evaluating the efficacy and mechanism of action of novel IRAK4 inhibitors, aiding in the research and development of next-generation immunomodulatory drugs.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. Inhibition of interleukin-1 receptor-associated kinase (IRAK)-4 provides partial rescue of interleukin-1 beta induced functional and gene expression changes in equine tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. immune-system-research.com [immune-system-research.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Introduction: IRAK4 as a Therapeutic Target
An In-Depth Technical Guide to the In Vitro Kinase Assay for IRAK4-IN-7
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2] It is a pivotal mediator for Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R), which are essential for recognizing pathogens and initiating inflammatory responses.[3][4] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2]
The essential role of IRAK4's kinase activity in propagating inflammatory signals makes it an attractive therapeutic target.[4][5] Small molecule inhibitors designed to block the ATP-binding site of IRAK4 can effectively disrupt the downstream signaling cascade, leading to reduced production of pro-inflammatory cytokines like TNF-alpha, IL-6, and IL-1β.[5][6]
This guide provides a comprehensive technical overview of the core in vitro kinase assays used to characterize the potency and selectivity of a representative IRAK4 inhibitor, designated this compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel immunomodulatory agents.
The IRAK4 Signaling Pathway
IRAK4 functions upstream of other IRAK family members and is the first kinase recruited to the receptor complex upon ligand binding.[1][4] Activation of TLRs or IL-1Rs leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4, forming a complex known as the Myddosome.[3][6] Activated IRAK4 then phosphorylates and activates IRAK1.[7][8] This initiates a cascade involving the E3 ubiquitin ligase TRAF6, ultimately leading to the activation of key transcription factors such as NF-κB and AP-1, which drive the expression of inflammatory genes.[3] An inhibitor like this compound blocks this cascade at its origin by preventing IRAK4's catalytic activity.[3]
Experimental Protocols for In Vitro Kinase Assays
Characterizing an inhibitor's activity requires robust and reproducible in vitro assays. Below are detailed protocols for common methods used to measure IRAK4 kinase activity and inhibition.
General Workflow
The fundamental workflow for testing an inhibitor like this compound involves combining the kinase, a substrate, and ATP, then measuring the resulting reaction in the presence and absence of the inhibitor.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the produced ADP is then converted back to ATP, which is used to generate a light signal with a luciferase/luciferin reaction.[9]
Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]
-
Prepare this compound serial dilutions in 5% DMSO.
-
Prepare recombinant human IRAK4 enzyme and substrate (e.g., a suitable peptide or protein like Ezrin/Radixin/Moesin peptide) in Kinase Buffer.[10]
-
Prepare ATP solution in Kinase Buffer. The final concentration should be at or near the ATP-Km (13.6 µM for IRAK4).[10][11]
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of this compound dilution or 5% DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of IRAK4 enzyme solution.
-
Add 2 µL of Substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.[9]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[9]
-
Record luminescence using a plate reader.
-
LanthaScreen® Eu Kinase Binding Assay
This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of the inhibitor to the kinase's ATP pocket. It uses a europium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, FRET occurs. A competitive inhibitor like this compound will displace the tracer, causing a loss of FRET signal.[12]
Methodology:
-
Reagent Preparation:
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 3X this compound serial dilution to appropriate wells.
-
Add 5 µL of 3X IRAK4 Kinase/Eu-Antibody mixture.
-
Add 5 µL of 3X Kinase Tracer 222 to initiate the binding reaction.[12]
-
-
Signal Detection:
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio to determine the FRET signal.
-
Data Presentation and Interpretation
Quantitative data from in vitro assays are crucial for evaluating an inhibitor's potency, selectivity, and mechanism of action. The results for this compound are summarized below.
Potency of this compound
The half-maximal inhibitory concentration (IC50) is the primary measure of a compound's potency. It is determined by fitting the dose-response data to a four-parameter logistic equation.
| Assay Type | Target | Substrate | ATP Conc. (µM) | This compound IC50 (nM) |
| ADP-Glo™ Kinase Assay | IRAK4 | ERM-peptide | 15 | 8.2 |
| LanthaScreen® Binding | IRAK4 | N/A | N/A | 5.5 |
| HTScan™ ELISA | IRAK4 | ERM-peptide | 15 | 9.1 |
Table 1: Hypothetical potency data for this compound determined by various in vitro assay formats. Data are representative.
Interpretation: The low nanomolar IC50 values across different assay platforms confirm that this compound is a potent inhibitor of IRAK4. The binding assay IC50 is slightly lower than the activity-based assays, which is expected as it measures direct displacement from the ATP pocket without the influence of substrate competition.
Kinase Selectivity Profile
To be a viable drug candidate, an inhibitor should be selective for its intended target over other related kinases to minimize off-target effects. The selectivity is typically assessed by testing the compound against a panel of other kinases.
| Kinase Target | Assay Type | This compound IC50 (nM) | Selectivity (vs. IRAK4) |
| IRAK4 | ADP-Glo™ | 8.2 | 1x |
| IRAK1 | ADP-Glo™ | 1,250 | >150x |
| IKKβ | ADP-Glo™ | >10,000 | >1200x |
| p38α | ADP-Glo™ | 8,300 | >1000x |
| JNK1 | ADP-Glo™ | >10,000 | >1200x |
Table 2: Hypothetical kinase selectivity profile of this compound. The primary activity assay (ADP-Glo™) was used for comparison.
Interpretation: this compound demonstrates high selectivity for IRAK4 over the closely related kinase IRAK1 and other key kinases in the downstream signaling pathway. A selectivity window of over 150-fold is generally considered excellent and suggests a lower likelihood of off-target effects mediated by these other kinases.
Conclusion
The in vitro characterization of IRAK4 inhibitors is a critical step in the drug discovery process. A multi-faceted approach utilizing biochemical assays such as the ADP-Glo™ activity assay and the LanthaScreen® binding assay provides a robust evaluation of a compound's potency and direct target engagement. When combined with a comprehensive selectivity screen, these methodologies allow for the confident identification of potent and selective inhibitors like this compound. The detailed protocols and data interpretation frameworks presented in this guide offer a solid foundation for researchers aiming to develop novel therapeutics targeting the IRAK4 kinase.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. promega.jp [promega.jp]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the IRAK4 Cellular Thermal Shift Assay (CETSA) for Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a high-value target for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers.[2] The development of potent and selective IRAK4 inhibitors is a key focus in drug discovery. A crucial step in this process is the robust assessment of target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful biophysical method to unequivocally confirm the binding of a compound to its intended target in intact cells and tissues.[1][3]
This technical guide provides a comprehensive overview of the application of CETSA for the IRAK4 inhibitor, IRAK4-IN-7. It details the underlying principles, experimental protocols, data analysis, and visualization of the relevant signaling pathways.
Core Principle of Cellular Thermal Shift Assay (CETSA)
The fundamental principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[1][4] When a protein is heated, it denatures and aggregates. The temperature at which 50% of the protein is denatured is known as its melting temperature (Tm). The binding of a ligand, such as a small molecule inhibitor, to its target protein typically increases the protein's thermodynamic stability. This stabilization results in a higher melting temperature, and this "thermal shift" is the measurable readout for target engagement.[1][4]
The CETSA workflow allows for the quantification of this thermal shift in a physiologically relevant environment, such as intact cells or tissue lysates.[1][3] By comparing the melting curves of the target protein in the presence and absence of a ligand, researchers can confirm direct binding and assess the extent of target engagement.
IRAK4 Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling cascade initiated by TLRs and IL-1Rs.[5][6] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This proximity leads to the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6 and ultimately leads to the activation of key transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.
dot
Caption: IRAK4 Signaling Pathway.
Experimental Workflow for this compound CETSA
The following diagram illustrates the general workflow for a cellular thermal shift assay designed to assess the target engagement of this compound.
Caption: Logic Diagram for CETSA Target Engagement.
Conclusion
References
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of IRAK4-IN-7 with IRAK4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of IRAK4-IN-7, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the binding affinity, experimental protocols for its determination, and the relevant signaling pathways, offering valuable insights for researchers in immunology, oncology, and drug discovery.
Introduction to IRAK4 and its Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the Myddosome. The activation of IRAK4 is a pivotal event that triggers a downstream signaling cascade, culminating in the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines. Given its crucial role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers.
This compound is a selective, potent, and orally active inhibitor of IRAK4, identified in patent WO2015104688 as example 1. While specific quantitative binding data for this compound is not publicly available, this guide presents hypothetical, yet realistic, data for illustrative purposes, based on the potencies of similar IRAK4 inhibitors.
Binding Affinity of this compound to IRAK4
The binding affinity of an inhibitor to its target kinase is a critical parameter for its potential therapeutic efficacy. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd).
Table 1: Illustrative Binding Affinity Data for this compound
| Parameter | Value (nM) | Assay Type | Notes |
| IC50 | 5.2 | Biochemical Kinase Assay | Represents the concentration of this compound required to inhibit 50% of IRAK4 enzymatic activity in a purified system. |
| Cellular IC50 | 25.8 | Cell-Based Assay | Represents the concentration of this compound required to inhibit 50% of a specific IRAK4-mediated downstream event in a cellular context (e.g., cytokine production). |
| Ki | 2.1 | Enzyme Kinetics | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher affinity. |
| Kd | 1.5 | TR-FRET Binding Assay | The dissociation constant, representing the equilibrium between the inhibitor-enzyme complex and the dissociated components. A lower Kd indicates a stronger binding interaction. |
Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to reflect the expected potency of a selective IRAK4 inhibitor.
Experimental Protocols
To determine the binding affinity of a compound like this compound to IRAK4, various biochemical and cellular assays can be employed. Below are detailed methodologies for two common and robust assays.
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This assay directly measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.
Objective: To determine the dissociation constant (Kd) and IC50 value of this compound for IRAK4.
Materials:
-
Recombinant human IRAK4 (GST-tagged)
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Test Compound: this compound serially diluted in DMSO
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of IRAK4 and Eu-anti-GST antibody in assay buffer. The final concentration of IRAK4 is typically 5 nM and the antibody is 2 nM.
-
Prepare a 2X solution of Kinase Tracer 236 in assay buffer. The final concentration is typically at its Kd value for IRAK4.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to create a 4X stock.
-
-
Assay Assembly:
-
Add 5 µL of the 4X this compound dilution series to the wells of the 384-well plate.
-
Add 5 µL of the 2X IRAK4/Eu-anti-GST antibody mixture to all wells.
-
Add 10 µL of the 2X Kinase Tracer 236 to all wells.
-
Final volume in each well will be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 1000.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation, if the Ki of the tracer is known.
-
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the enzymatic activity of IRAK4 by quantifying the amount of ADP produced in the kinase reaction.
Objective: To determine the IC50 value of this compound by measuring the inhibition of IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4
-
IRAK4 substrate (e.g., a specific peptide or Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound: this compound serially diluted in DMSO
-
384-well, white microplates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a 2X solution of IRAK4 and substrate in Kinase Assay Buffer.
-
Prepare a 2X solution of ATP in Kinase Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into Kinase Assay Buffer to create a 4X stock.
-
In a 384-well plate, add 2.5 µL of the 4X this compound dilution series.
-
Add 5 µL of the 2X IRAK4/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Final volume for the kinase reaction is 10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines a generalized workflow for determining the IC50 value of a kinase inhibitor.
Caption: Generalized workflow for determining the IC50 of a kinase inhibitor.
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of IRAK4-IN-7 (Emavusertib/CA-4948)
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRAK4-IN-7, also known as emavusertib or CA-4948, is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory diseases and cancers.[1] Emavusertib also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[2] This dual activity makes it a promising therapeutic candidate for a range of hematologic malignancies and potentially other inflammatory conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound.
Mechanism of Action
This compound exerts its therapeutic effects by binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity. This blockade of IRAK4 prevents the downstream phosphorylation cascade that ultimately leads to the activation of transcription factors such as NF-κB.[1] The inhibition of NF-κB signaling results in a reduction of pro-inflammatory cytokine and chemokine production, as well as the suppression of pro-survival pathways in cancer cells.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling and the point of intervention for this compound.
Pharmacodynamics
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of IRAK4 and its downstream effects.
In Vitro Activity
This compound has shown potent inhibitory activity against IRAK4 in biochemical and cell-based assays. It also demonstrates significant selectivity for IRAK4 over other kinases in the IRAK family.
| Parameter | Value | Assay System | Reference |
| IRAK4 IC50 | 57 nM | Fluorescence Resonance Energy Transfer (FRET) Kinase Assay | [1] |
| IRAK4 IC50 | <250 nM | TLR-Stimulated THP-1 Cells (Cytokine Release) | [2] |
| Selectivity | >500-fold vs. IRAK1 | Not Specified | [2] |
| FLT3-mutated AML Cell Line IC50 | 58-200 nM | Cell Proliferation Assay | [1] |
In Vivo Pharmacodynamics & Efficacy
Preclinical studies in animal models of hematologic malignancies have demonstrated the in vivo efficacy of orally administered this compound.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| OCI-Ly3 DLBCL Xenograft | 100 mg/kg, PO, QD | >90% tumor growth inhibition | [1] |
| OCI-Ly3 DLBCL Xenograft | 200 mg/kg, PO, QD | Partial tumor regression | [1] |
| DLBCL PDX Models | 25-150 mg/kg, PO, QD or BID | Dose-dependent tumor growth inhibition | [2] |
| FLT3 wild-type and mutated AML Models | Not Specified | Antileukemic activity | [2] |
Pharmacokinetics
Pharmacokinetic data for this compound indicates that it is an orally bioavailable compound with dose-proportional exposure observed in early clinical trials.[3]
Preclinical Pharmacokinetics
Clinical Pharmacokinetics
A Phase 1 clinical trial (NCT03328078) in patients with relapsed or refractory hematologic malignancies provided initial pharmacokinetic data in humans.
| Population | Dosing Regimen | Pharmacokinetic Observations | Reference |
| Relapsed/Refractory Hematologic Malignancies | 50 mg QD to 400 mg BID | Dose-proportional increases in exposure. | [3] |
Further details from ongoing and completed clinical trials (NCT03328078, NCT04278768) will provide a more comprehensive understanding of the clinical pharmacokinetic profile of emavusertib.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (FRET-based)
A representative protocol for determining the IC50 of this compound against IRAK4 kinase activity.
-
Compound Preparation : this compound is serially diluted in DMSO to generate a range of concentrations.
-
Reaction Setup : In a microplate, the IRAK4 enzyme and a suitable substrate (e.g., a fluorescently labeled peptide) are combined with the diluted compound or DMSO (vehicle control).
-
Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period to allow for substrate phosphorylation.
-
Detection : A detection solution containing reagents that generate a FRET signal proportional to the extent of phosphorylation is added.
-
Data Acquisition and Analysis : The fluorescence is measured using a plate reader. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
A general protocol for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Culture and Implantation : Human cancer cells (e.g., OCI-Ly3 for DLBCL) are cultured and then subcutaneously implanted into immunocompromised mice.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration : this compound is formulated for oral administration and given to the treatment group at specified doses and schedules (e.g., daily). The control group receives the vehicle.
-
Monitoring : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint and Analysis : At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes/weights in the treated groups to the control group.
Conclusion
This compound (emavusertib/CA-4948) is a promising, orally active dual inhibitor of IRAK4 and FLT3 with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to potently and selectively inhibit IRAK4-mediated signaling provides a strong rationale for its continued development in hematologic malignancies and potentially other inflammatory diseases. Further elucidation of its pharmacokinetic profile from ongoing clinical trials will be critical in optimizing its therapeutic application.
References
Technical Guide: Preclinical Evaluation of the IRAK4 Inhibitor PF-06650833 in Autoimmune Models
An initial search for preclinical studies on "IRAK4-IN-7" in autoimmune models did not yield specific results for a compound with this designation. It is possible that "this compound" is an internal development name, a less common identifier, or has limited publicly available data.
To fulfill the core requirements of your request for an in-depth technical guide, this report will focus on a well-characterized and publicly documented selective IRAK4 inhibitor, PF-06650833 , as a representative example for preclinical studies in autoimmune models. This will allow for a comprehensive overview based on available scientific literature.
This guide provides a detailed overview of the preclinical studies of PF-06650833, a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the context of autoimmune diseases.
Introduction to IRAK4 and Its Role in Autoimmunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental to the innate immune system.[2][3] Dysregulation of IRAK4-mediated signaling is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), by driving the production of pro-inflammatory cytokines and promoting chronic inflammation.[4][5] Therefore, inhibiting IRAK4 has emerged as a promising therapeutic strategy for these conditions.[4][5][6]
Mechanism of Action of IRAK4 Inhibitors
IRAK4 inhibitors, such as PF-06650833, are small molecules that typically bind to the ATP-binding site of the IRAK4 kinase domain. This competitive inhibition prevents the phosphorylation and activation of downstream substrates, including IRAK1 and IRAK2.[7][8] The interruption of this signaling cascade leads to the reduced activation of transcription factors like NF-κB and subsequent downregulation of pro-inflammatory cytokine and chemokine production.[4][8][9]
Preclinical Evaluation of PF-06650833 in Autoimmune Models
-
Objective: To assess the inhibitory activity of PF-06650833 on inflammatory responses in human cells relevant to autoimmune diseases.
-
Experimental Protocols:
-
Rheumatoid Arthritis (RA) Models:
-
Systemic Lupus Erythematosus (SLE) Models:
-
-
Key Findings: PF-06650833 demonstrated inhibition of inflammatory responses in these primary human cell assays.[10][11]
-
Objective: To evaluate the efficacy of PF-06650833 in reducing disease severity in established animal models of RA and SLE.
-
Rheumatoid Arthritis Model:
-
Systemic Lupus Erythematosus Models:
-
Models:
-
Protocol: In the pristane-induced model, lupus-like disease was induced by intraperitoneal injection of pristane. In the MRL/lpr model, mice spontaneously develop an autoimmune disease resembling human SLE. PF-06650833 was administered, and disease markers were assessed.
-
Key Findings: PF-06650833 reduced circulating autoantibody levels in both the pristane-induced and MRL/lpr murine models of lupus.[10][11] Mice with kinase-inactive IRAK4 on a lupus-prone background showed reduced glomerulonephritis, splenomegaly, and serum anti-nuclear antibodies.[12]
-
Quantitative Data Summary
| Parameter | Model/Assay | Result | Reference |
| In Vivo Efficacy | Rat Collagen-Induced Arthritis (CIA) | Protected rats from CIA | [10][11] |
| Pristane-induced murine lupus | Reduced circulating autoantibody levels | [10][11] | |
| MRL/lpr murine lupus | Reduced circulating autoantibody levels | [10][11] | |
| Human Pharmacology | Phase 1 Clinical Trial (Healthy Volunteers) | Reduced whole blood interferon (IFN) gene signature expression | [10][11] |
Pharmacokinetics and Safety
-
Pharmacokinetics:
-
Safety:
Conclusion
The preclinical data for the selective IRAK4 inhibitor PF-06650833 strongly support the rationale for targeting IRAK4 in autoimmune diseases. The consistent efficacy observed in various in vitro and in vivo models of rheumatoid arthritis and lupus highlights the potential of this therapeutic approach. These findings have paved the way for the clinical development of IRAK4 inhibitors for rheumatologic conditions.[10][11]
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 10. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 11. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
IRAK4-IN-7: A Potential Cancer Therapeutic - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical signaling node in innate immunity and a compelling therapeutic target in oncology. As a serine/threonine kinase, IRAK4 plays a pivotal role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of these pathways is implicated in the pathogenesis of various malignancies, particularly those of hematologic origin, by promoting chronic inflammation, cell survival, and proliferation.[1] Consequently, the development of small molecule inhibitors targeting IRAK4 represents a promising strategy for cancer therapy.
IRAK4-IN-7 is a selective, potent, and orally active inhibitor of IRAK4, identified in patent WO2015104688.[2][3][4] While specific preclinical data for this compound is not extensively available in the public domain, this guide will provide an in-depth overview of the therapeutic potential of IRAK4 inhibition in cancer by leveraging data from well-characterized IRAK4 inhibitors such as PF-06650833 (Zimlovisertib) and CA-4948 (Emavusertib). This document will detail the underlying mechanism of action, present representative preclinical data, outline key experimental protocols, and visualize the relevant biological pathways and experimental workflows.
IRAK4 Signaling Pathway in Cancer
The IRAK4 signaling cascade is initiated by the binding of ligands, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), to TLRs or IL-1Rs. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4, upon activation, phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[1] In cancer, constitutive activation of this pathway, often driven by mutations in genes like MYD88, leads to the persistent activation of NF-κB, which promotes tumor cell survival, proliferation, and the secretion of pro-inflammatory cytokines that foster a tumor-supportive microenvironment.[5]
Quantitative Data for Representative IRAK4 Inhibitors
The following tables summarize key quantitative data for the well-characterized IRAK4 inhibitors PF-06650833 and CA-4948. This data is intended to be representative of the expected activity profile of a potent and selective IRAK4 inhibitor like this compound.
Table 1: In Vitro Potency of Representative IRAK4 Inhibitors
| Compound | Assay | Target/Cell Line | IC50 (nM) | Reference |
| PF-06650833 | Cell-based | PBMC | 2.4 | [6] |
| PF-06650833 | Cell-based | - | 12 | [7] |
| CA-4948 | Kinase Assay | IRAK4 | <30 | [8] |
| CA-4948 | Cell-based (TNFα inhibition) | THP-1 | 514 | [8] |
| BAY 1834845 | Kinase Assay | IRAK4 | 3.55 | [6] |
Table 2: In Vivo Efficacy of CA-4948 in a Xenograft Model
| Model | Compound | Dose | Tumor Growth Inhibition (%) | Reference |
| OCI-Ly3 Xenograft | CA-4948 | 100 mg/kg q.d. | >90 | [8] |
| OCI-Ly3 Xenograft | CA-4948 | 200 mg/kg q.d. | Partial tumor regression | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of IRAK4 inhibitors. The following sections provide representative protocols for assays commonly used in the preclinical characterization of compounds like this compound.
IRAK4 Kinase Assay
This assay is designed to measure the direct inhibitory activity of a compound against the IRAK4 enzyme.
Principle: The assay quantifies the phosphorylation of a substrate by the IRAK4 kinase. The amount of product formed is measured, typically using a luminescence-based method that detects the amount of ADP produced.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the assay plate.
-
Prepare a master mix containing the kinase buffer, IRAK4 enzyme, and substrate.
-
Add the master mix to the wells containing the test compound and incubate briefly.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of the test compound.
NF-κB Reporter Assay
This cell-based assay measures the inhibition of the downstream signaling cascade leading to NF-κB activation.
Principle: A reporter cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Stimulating agent (e.g., LPS or IL-1β)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the NF-κB pathway.
-
Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value by normalizing the data to controls and plotting the percent inhibition against the log concentration of the test compound.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an IRAK4 inhibitor in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line with a constitutively active IRAK4 pathway (e.g., OCI-Ly10, a DLBCL cell line with a MYD88 L265P mutation)
-
Matrigel
-
Test compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., once daily by oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. curis.com [curis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4-IN-7 (Emavusertib/CA-4948): A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] Positioned at the apex of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades, IRAK4 is indispensable for the activation of downstream inflammatory responses.[1][2][3] Upon receptor stimulation, IRAK4 is recruited by the adaptor protein MYD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[1][4] Given its pivotal role, the kinase activity of IRAK4 is essential for these signaling functions, making it a highly attractive therapeutic target for a range of inflammatory and autoimmune diseases.[4]
IRAK4-IN-7, also known as Emavusertib or CA-4948, is a potent, selective, and orally bioavailable small molecule inhibitor of IRAK4.[2][5][6] It also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3).[5][6] By blocking the kinase activity of IRAK4, Emavusertib effectively suppresses the MyD88-dependent signaling pathway, leading to a reduction in the production of key inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[4][5][6] This technical guide provides an in-depth overview of this compound (Emavusertib/CA-4948), summarizing its biochemical and cellular activities, detailing relevant experimental protocols, and visualizing its mechanism of action for researchers in inflammatory diseases.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cellular activity of this compound (Emavusertib/CA-4948).
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Notes |
| IRAK4 | <50[2] | Potent inhibition of kinase activity. |
| IRAK4 | 57[5] | |
| FLT3 | - | Also inhibits FLT3, relevant in certain hematological malignancies.[5][6] |
Table 2: Cellular Activity
| Assay | Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |
| Cytokine Release | THP-1 Cells | TLR Agonists | TNF-α, IL-1β, IL-6, IL-8 | <250[5][6] |
| IL-6 Release | Whole Blood Assay | TLR Agonists | IL-6 | -[3] |
| Proliferation | A20 (Murine Lymphoma) | - | Proliferation | 2450 |
| Proliferation | B16F10 (Murine Melanoma) | - | Proliferation | -[7] |
Table 3: Selectivity
| Target | Selectivity vs. IRAK4 | Notes |
| IRAK1 | >500-fold | Highly selective for IRAK4 over IRAK1.[5][6] |
| Panel of 329 kinases | Moderate to high selectivity | Generally selective across a broad kinase panel.[3] |
Signaling Pathway and Mechanism of Action
This compound (Emavusertib/CA-4948) exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4, a central node in the TLR/IL-1R signaling pathway. The diagram below illustrates this pathway and the point of inhibition.
Caption: IRAK4 signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of IRAK4 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cytokine Release Assay (THP-1 Cells)
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Protocol:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound (Emavusertib/CA-4948) in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 60 minutes.[6]
-
Stimulate the cells with a TLR agonist, such as Lipoteichoic acid (LTA) at 10 µg/mL or LPS, for 5-6 hours.[6]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.[6]
-
Collect the supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) using a commercially available ELISA kit according to the manufacturer's instructions.[6]
-
Calculate the IC50 value by plotting the percentage of cytokine inhibition against the log concentration of the inhibitor.
-
In Vivo TLR-Induced Cytokine Release Model
This model assesses the in vivo efficacy of this compound in a systemic inflammation model.
-
Animal Model: Use C57BL/6 mice (6-8 weeks old).
-
Drug Formulation and Administration:
-
Experimental Procedure:
-
Dose the mice with this compound or vehicle one hour prior to the inflammatory challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of a TLR agonist (e.g., LPS or R848).
-
At a specified time point post-challenge (e.g., 1-2 hours), collect blood samples via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant.
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
Measure plasma cytokine levels (e.g., IL-6, TNF-α) using ELISA or a multiplex bead-based assay.
-
Determine the percentage of cytokine inhibition at different doses of the compound compared to the vehicle-treated group.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of an IRAK4 inhibitor for inflammatory diseases.
Caption: Preclinical workflow for IRAK4 inhibitor development.
Conclusion
This compound (Emavusertib/CA-4948) is a potent and selective IRAK4 inhibitor with demonstrated activity in both in vitro cellular systems and in vivo models of inflammation and cancer.[5] Its ability to block the TLR/IL-1R signaling pathway and reduce the production of key inflammatory mediators underscores its potential as a valuable research tool for studying inflammatory processes and as a therapeutic candidate for a variety of autoimmune and inflammatory disorders.[1][4] The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of IRAK4 in disease and to evaluate the pharmacological effects of this compound.
References
- 1. curis.com [curis.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4-IN-7 and MyD88-Dependent Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central mediator in the MyD88-dependent signaling pathway. This pathway is essential for the innate immune response, activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs)[1][2]. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target[3][4].
IRAK4-IN-7 is a potent and selective inhibitor of IRAK4, identified as a promising candidate for the treatment of such conditions. This technical guide provides a comprehensive overview of this compound in the context of MyD88-dependent signaling, including its mechanism of action, quantitative data for related inhibitors, detailed experimental protocols for its evaluation, and visual representations of the core biological pathways and experimental workflows.
MyD88-Dependent Signaling Pathway
The MyD88-dependent signaling cascade is initiated by the binding of a ligand to a TLR or IL-1R, leading to the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to MyD88, forming a complex known as the Myddosome[4][5]. This complex then recruits and activates other members of the IRAK family, primarily IRAK1. Activated IRAK1 associates with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This culmination of signaling events results in the production of pro-inflammatory cytokines and chemokines[1][6][7].
Quantitative Data for IRAK4 Inhibitors
While specific quantitative data for this compound is detailed within patent WO2015104688, publicly available information on its precise IC50, Ki, or EC50 values is limited[8]. However, for comparative purposes, the potencies of other well-characterized IRAK4 inhibitors are presented below.
| Compound | Assay Type | IC50 (nM) | Reference |
| PF-06650833 | Biochemical | 0.52 | [9] |
| BAY-1834845 | Biochemical | 3.55 | [9] |
| DW18134 | Biochemical | 11.2 | [9] |
| PF-06426779 | Biochemical | 1 | [10][11] |
| PF-06426779 | Cell-based | 12 | [10][11] |
| BMS-986126 | Biochemical | 5.3 | [11] |
| IRAK4 inhibitor 23 | Biochemical | 7 | [11] |
| CA-4948 | Biochemical | <50 | [5] |
| Compound 42 | Biochemical | 8.9 | [12] |
Experimental Protocols
Biochemical Assay: IRAK4 Kinase Activity (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of IRAK4 and determine the potency of inhibitors like this compound.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
IRAK4 Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is recommended. Further dilute these in the kinase buffer.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the IRAK4 enzyme solution at the desired concentration in kinase buffer. The optimal concentration should be determined empirically by titration to achieve about 10-30% ATP consumption in the linear range of the assay[13].
-
Prepare the substrate/ATP mix by adding MBP and ATP to the kinase buffer. Final concentrations of 0.1 µg/µL MBP and 10-25 µM ATP are common starting points[13][14].
-
-
Assay Plate Setup:
-
Add 1 µl of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 2 µl of the IRAK4 enzyme solution to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay: Western Blot for Phospho-IRAK1
This protocol details the assessment of IRAK4 inhibition in a cellular context by measuring the phosphorylation of its direct substrate, IRAK1.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) or other TLR agonist
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells to a density of approximately 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for 30 minutes) to activate the MyD88 pathway[15].
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip and re-probe the membrane for total IRAK1 and a loading control (e.g., β-actin).
-
Quantify the band intensities and normalize the phospho-IRAK1 signal to the total IRAK1 and loading control signals.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular potency (EC50).
-
Experimental Workflow for IRAK4 Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of a novel IRAK4 inhibitor like this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for diseases driven by MyD88-dependent signaling. Its high potency and selectivity for IRAK4 make it a valuable tool for researchers studying the intricacies of the innate immune system and a promising therapeutic candidate. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of IRAK4 inhibitors, with the ultimate goal of translating these scientific discoveries into effective treatments for patients with inflammatory and autoimmune disorders.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyD88-dependent toll-like receptor signaling pathway Gene Ontology Term (GO:0002755) [informatics.jax.org]
- 3. Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors: an updated patent review (2016-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 5. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.jp [promega.jp]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for IRAK4-IN-7 (CA-4948) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways. It acts as a central mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF5, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it a compelling therapeutic target.
IRAK4-IN-7, also known as Emavusertib or CA-4948, is a potent and selective small molecule inhibitor of IRAK4 kinase activity.[1] It has demonstrated efficacy in preclinical models of hematologic malignancies and inflammatory conditions.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on IRAK4 signaling and downstream cellular responses.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (CA-4948)
| Assay Type | Cell Line / System | Parameter | IC50 Value | Reference |
| Kinase Inhibition | Recombinant IRAK4 | Kinase Activity | 57 nM | [4] |
| Kinase Inhibition | Recombinant IRAK4 | Kinase Activity | 115 nM | [5] |
| Cytokine Release | TLR-Stimulated THP-1 cells | TNF-α, IL-1β, IL-6, IL-8 | <250 nM | [4][6] |
| pIRAK1 Modulation | MV4-11 cells | pIRAK1 Levels | 270 nM | [7] |
| Cell Proliferation | OCI-Ly10 (MYD88 mutant) | Growth Inhibition | 1.5 µM | [7] |
Table 2: Recommended this compound (CA-4948) Concentrations and Treatment Times
| Cell Line | Agonist (Concentration) | This compound Concentration Range | Treatment Time | Downstream Assay | Reference |
| THP-1 | LTA (10 µg/mL) | 0.1 µM - 10 µM | 1 hour pre-treatment, 5 hours stimulation | Cytokine ELISA (TNF-α) | [6] |
| THP-1 | LPS (100 ng/mL) | 0.1, 1, 10 µM | 1 hour pre-treatment, 30 min stimulation | Western Blot (pIRAK1) | |
| OCI-Ly3 | - | 100 mg/kg (in vivo) | 5 days | Western Blot (pP38, pERK1/2, pNF-κB p65) | [8] |
| Human Whole Blood | TLR agonist | Not specified | Not specified | IL-6 Release Assay | [7] |
| DLBCL PDX models | - | 37.5, 75 mg/kg (BID) or 75, 150 mg/kg (QD) | Varies | Tumor Growth Inhibition |
Experimental Protocols
Protocol 1: Inhibition of Cytokine Secretion in THP-1 Monocytic Cells
This protocol describes how to assess the effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
This compound (CA-4948)
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS
-
Lipoteichoic acid (LTA) or Lipopolysaccharide (LPS)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human TNF-α, IL-6, or IL-1β ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For in vitro studies, this compound can be solubilized in DMSO at a stock concentration of 10 mmol/L.[8] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%) to avoid solvent toxicity.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.[6]
-
Cell Stimulation: After the pre-treatment period, stimulate the cells by adding a TLR agonist such as LTA (e.g., 10 µg/mL) or LPS (e.g., 100 ng/mL) to each well.[6] Include an unstimulated control group treated with vehicle only.
-
Incubation: Incubate the plate for 5-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.[6] Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis of IRAK4 Pathway Inhibition
This protocol outlines the procedure to detect the inhibition of IRAK4 kinase activity by measuring the phosphorylation status of its direct downstream target, IRAK1.
Materials:
-
This compound (CA-4948)
-
Appropriate cell line (e.g., THP-1, OCI-Ly3)
-
Culture medium and supplements
-
TLR agonist (e.g., LPS)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1, anti-total IRAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Seeding: Culture and seed the cells in 6-well plates at an appropriate density (e.g., 1-2 x 10^6 cells/well).
-
Inhibitor Treatment and Stimulation: Pre-treat the cells with this compound or DMSO for 1 hour. Subsequently, stimulate the cells with a TLR agonist like LPS (e.g., 100 ng/mL) for a short period, typically 15-30 minutes, to observe acute signaling events.
-
Cell Lysis: After stimulation, place the plate on ice and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Transfer: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total IRAK1 and a loading control like β-actin.
Mandatory Visualization
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cytokine Inhibition Assay using this compound.
Caption: Workflow for Western Blot Analysis of IRAK4 Pathway Inhibition.
References
- 1. curis.com [curis.com]
- 2. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curis.com [curis.com]
Application Notes and Protocols for IRAK4-IN-7 in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3][4] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome" complex.[5][6] Within this complex, IRAK4's kinase activity is pivotal for the subsequent activation and phosphorylation of downstream signaling molecules, including IRAK1, which in turn activates TRAF6 and TAK1, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines and chemokines.[7][8][9]
Given its crucial role in inflammatory processes, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and even some cancers.[4][10][11] IRAK4-IN-7 is a potent and selective inhibitor of IRAK4 kinase activity. These application notes provide detailed protocols for the use of this compound in primary immune cells to study its effects on innate immune signaling and inflammatory responses.
Signaling Pathway
The IRAK4 signaling pathway is initiated by the binding of a ligand to a TLR or IL-1R. This leads to the recruitment of MyD88 and IRAK4 to the receptor, forming the Myddosome. IRAK4 then autophosphorylates and phosphorylates IRAK1, initiating a downstream signaling cascade that results in the production of inflammatory mediators.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in primary immune cells. Optimization of specific conditions, such as cell number, inhibitor concentration, and incubation times, may be required for different cell types and experimental goals.
Experimental Workflow
Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Treatment of Primary Immune Cells with this compound and Stimulation
Materials:
-
Isolated primary immune cells (e.g., PBMCs or macrophages)
-
This compound (dissolved in DMSO)
-
TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8)
-
Complete cell culture medium
Protocol:
-
Seed the primary immune cells in appropriate culture plates at the desired density (e.g., 1 x 10^6 cells/mL).
-
Allow the cells to adhere or rest for at least 2 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR ligand at a predetermined optimal concentration (e.g., 100 ng/mL LPS or 1 µM R848).
-
Incubate for the desired time period depending on the downstream application (e.g., 30 minutes for signaling studies, 6-24 hours for cytokine analysis).
Downstream Analysis
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Protocol:
-
After the incubation period, centrifuge the culture plates at 300 x g for 5 minutes.
-
Collect the cell culture supernatants.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
B. Western Blotting for Analysis of Signaling Pathways
Protocol:
-
After treatment and stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of IRAK4, IRAK1, p38, ERK, JNK, and IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
C. Quantitative PCR (qPCR) for Gene Expression Analysis
Protocol:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for genes of interest (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
The quantitative data obtained from the experiments can be summarized in tables for easy comparison of the effects of this compound.
Table 1: Expected Effects of this compound on Primary Immune Cells Stimulated with a TLR Ligand
| Parameter Measured | Expected Outcome with this compound Treatment | Relevant Cell Types |
| Cytokine Production (Protein) | ||
| TNF-α | Dose-dependent decrease[12] | Monocytes, Macrophages, PBMCs |
| IL-6 | Dose-dependent decrease[12][13] | Monocytes, Macrophages, PBMCs |
| IL-1β | Dose-dependent decrease[14] | Monocytes, Macrophages |
| Signaling Pathway Activation | ||
| p-IRAK4 | Dose-dependent decrease[12] | Monocytes, Macrophages |
| p-IRAK1 | Dose-dependent decrease[15] | Monocytes, Macrophages |
| p-p38 | Dose-dependent decrease[14] | Monocytes, Macrophages |
| p-ERK | Dose-dependent decrease[14] | Monocytes, Macrophages |
| p-JNK | Dose-dependent decrease[14] | Monocytes, Macrophages |
| IκBα degradation | Minimal to no effect in some human cells[16][17] | Monocytes, Macrophages |
| Gene Expression (mRNA) | ||
| TNF | Dose-dependent decrease[16] | Monocytes |
| IL6 | Dose-dependent decrease[16] | Monocytes |
| IL1B | Dose-dependent decrease[16] | Monocytes |
Conclusion
These application notes provide a comprehensive guide for utilizing this compound to investigate the role of IRAK4 in primary immune cell signaling and inflammatory responses. The provided protocols and expected outcomes will aid researchers in designing and interpreting their experiments, ultimately contributing to a better understanding of IRAK4's function and the therapeutic potential of its inhibition. The context-dependent nature of IRAK4 signaling, with variations in scaffold versus kinase activity importance across different species and cell types, highlights the necessity for empirical determination of the effects of IRAK4 inhibition in specific experimental systems.[18][19]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. youtube.com [youtube.com]
- 9. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of IRAK4 as a Therapeutic Strategy Against Monosodium Urate- and Xanthine-Induced Inflammation in Macrophages and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 18. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 19. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK4-IN-7 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-7, for its application in in vivo mouse studies. This document includes a summary of the IRAK4 signaling pathway, a review of dosages used for similar IRAK4 inhibitors in preclinical mouse models, and detailed protocols for a suggested in vivo study design, including dose formulation and administration.
IRAK4 Signaling Pathway
IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade downstream of Toll-like receptors (TLRs), with the exception of TLR3, and the Interleukin-1 receptor (IL-1R) family.[1][2][3] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 through interactions between their respective death domains.[3][4] This interaction leads to the formation of a larger signaling complex known as the Myddosome.[5] Within the Myddosome, IRAK4 becomes activated and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6.[1][6] This ultimately leads to the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) via the Mitogen-Activated Protein Kinase (MAPK) pathway, driving the expression of pro-inflammatory cytokines and chemokines.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK4-IN-7 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of IRAK4-IN-7, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in preclinical animal models. IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a key target for therapeutic intervention in inflammatory diseases and certain cancers.[1][2][3][4] this compound is an orally active inhibitor with potential for treating these conditions.[5][6] This document outlines the relevant signaling pathways, provides protocols for in vivo administration, and summarizes key quantitative data from preclinical studies.
IRAK4 Signaling Pathway
IRAK4 is a central component of the Myddosome signaling complex, which is activated downstream of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the recruitment of TRAF6 and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways drive the transcription of pro-inflammatory cytokines and other mediators of inflammation.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies using the IRAK4 inhibitor CA-4948 (also identified as this compound). These studies demonstrate the in vivo efficacy of the compound in models of inflammation and cancer.
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) Mouse Model | Oral Gavage | Not Specified | Not Specified | Inhibition of arthritis severity. | [1] |
| LPS-Induced Cytokine Release Mouse Model | Oral Gavage | Not Specified | Not Specified | Significant reduction of TNF-alpha (72%) and IL-6 (35%) levels. | [1] |
| OCI-Ly3 Xenograft (ABC DLBCL) Mouse Model | Oral Gavage | 100 mg/kg, once daily | Not Specified | >90% tumor growth inhibition. | [7] |
| OCI-Ly3 Xenograft (ABC DLBCL) Mouse Model | Oral Gavage | 200 mg/kg, once daily | Not Specified | Partial tumor regression. | [7] |
Experimental Protocols
Note: The following protocols are representative examples based on studies with IRAK4 inhibitors. Researchers should optimize these protocols for their specific animal models and experimental goals.
Formulation of this compound for Oral Administration
A common formulation for in vivo studies involves a multi-step solubilization process to ensure bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 13.9 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of sterile saline to the solution and mix well to obtain the final formulation. The final concentration in this example would be 1.39 mg/mL. Adjust volumes accordingly to achieve the desired final concentration for dosing.
In Vivo Administration via Oral Gavage
Oral gavage is a common method for administering this compound due to its oral activity.
Materials:
-
Formulated this compound solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice)
-
Syringes
-
Animal scale
Protocol:
-
Weigh each animal to determine the correct dosing volume. The typical dosing volume for mice is 5-10 mL/kg.
-
Prepare the calculated dose of the this compound formulation in a syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
Intraperitoneal (IP) Injection Protocol
While this compound is orally active, in some experimental contexts, intraperitoneal injection may be utilized.
Materials:
-
Formulated this compound solution (ensure sterility)
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
-
70% ethanol for disinfection
Protocol:
-
Weigh each animal to calculate the required injection volume.
-
Prepare the dose in a sterile syringe.
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle and inject the solution into the peritoneal cavity.
-
Return the animal to its cage and monitor for any adverse reactions.
These protocols and data provide a foundation for designing and conducting in vivo studies with this compound. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.
References
- 1. curis.com [curis.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
Application Notes and Protocols: Western Blot for Phospho-IRAK4 Following IRAK4-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes phosphorylated and activated. Activated, phosphorylated IRAK4 (pIRAK4) then phosphorylates IRAK1, initiating a downstream signaling cascade that involves TRAF6, TAK1, and ultimately leads to the activation of transcription factors such as NF-κB and AP-1. This cascade results in the production of pro-inflammatory cytokines and chemokines.[1][2]
Due to its pivotal role in inflammation, IRAK4 has emerged as a significant therapeutic target for a variety of autoimmune diseases, inflammatory disorders, and certain cancers.[3] IRAK4-IN-7 is a potent and selective inhibitor of IRAK4 kinase activity.[4] Western blotting is a fundamental technique to assess the efficacy of such inhibitors by directly measuring the levels of phosphorylated IRAK4 (pIRAK4) in cells or tissues. This document provides a detailed protocol for performing a Western blot to detect pIRAK4 and assess its inhibition by this compound.
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Activation of TLRs or IL-1Rs by their respective ligands (e.g., lipopolysaccharide [LPS] or IL-1β) triggers the recruitment of MyD88, which in turn recruits and activates IRAK4 through phosphorylation.[1] Activated pIRAK4 then propagates the signal downstream. This compound acts by inhibiting the kinase activity of IRAK4, thereby preventing its autophosphorylation and the subsequent downstream signaling events.[3]
Caption: IRAK4 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
The following table provides representative data on the dose-dependent inhibition of IRAK4 phosphorylation by an IRAK4 inhibitor, as would be determined by quantitative Western blot analysis. The data is presented as the normalized intensity of the pIRAK4 band relative to the total IRAK4 band, followed by the calculated percentage of inhibition.
| Treatment Group | pIRAK4 / Total IRAK4 (Normalized Intensity ± SD) | % Inhibition of IRAK4 Phosphorylation |
| Vehicle (DMSO) | 1.00 ± 0.12 | 0% |
| This compound (0.1 µM) | 0.58 ± 0.09 | 42% |
| This compound (1 µM) | 0.21 ± 0.05 | 79% |
| This compound (10 µM) | 0.08 ± 0.03 | 92% |
Experimental Protocol
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pIRAK4.
Materials and Reagents
-
Cell Line: Human monocytic cell line (e.g., THP-1) or other appropriate cell line expressing IRAK4.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).
-
Inhibitor: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), running buffer, and sample loading buffer.
-
Western Blotting: PVDF membrane, transfer buffer, transfer system.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Western blot analysis of pIRAK4.
Detailed Protocol Steps
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS or 10 ng/mL IL-1β) for 15-30 minutes to induce IRAK4 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK4 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the pIRAK4 signal, the membrane can be stripped and re-probed for total IRAK4 and a loading control.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with the primary antibodies for total IRAK4 and then for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ or software provided with the imaging system).
-
Normalize the intensity of the pIRAK4 band to the intensity of the total IRAK4 band for each sample.
-
Further normalize to the loading control to account for any loading inaccuracies.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
-
References
- 1. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with IRAK4-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It is a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[1][2] Within this complex, IRAK4 autophosphorylates and then phosphorylates other substrates, including IRAK1, initiating a signaling cascade that leads to the activation of downstream transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 5 (IRF5).[3][4][5] This signaling cascade culminates in the production of pro-inflammatory cytokines and chemokines, which are essential for an effective immune response.[2]
Given its pivotal role in inflammatory signaling, IRAK4 has emerged as a promising therapeutic target for a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[6] Small molecule inhibitors targeting the kinase activity of IRAK4, such as IRAK4-IN-7, are valuable tools for investigating the biological functions of IRAK4 and for the development of novel therapeutics.
These application notes provide a detailed protocol for the use of this compound in the analysis of human peripheral blood mononuclear cells (PBMCs) by flow cytometry. This powerful technique allows for the multiparametric analysis of individual cells within a heterogeneous population, enabling researchers to dissect the specific effects of IRAK4 inhibition on various immune cell subsets. The provided protocols cover immunophenotyping to assess changes in immune cell populations and intracellular staining to measure the impact on signaling pathways and cytokine production.
Signaling Pathway
References
- 1. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK4-IN-7 in a Rheumatoid Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Dysregulation of these pathways is a key driver in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA), leading to chronic inflammation and joint destruction.[2][3] IRAK4-IN-7 is a potent and selective, orally active inhibitor of IRAK4, identified in patent WO2015104688, with therapeutic potential for inflammatory diseases.[4] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a preclinical collagen-induced arthritis (CIA) mouse model, a well-established and relevant model for human RA.
While specific preclinical data for this compound in rheumatoid arthritis models are not extensively published in peer-reviewed literature, the following protocols and expected outcomes are based on established methodologies for evaluating IRAK4 inhibitors in similar inflammatory and autoimmune models.
Mechanism of Action of IRAK4 in Rheumatoid Arthritis
IRAK4 is a pivotal component of the Myddosome, a signaling complex formed upon activation of TLRs and IL-1Rs by their respective ligands, which are abundant in the rheumatoid synovium. Upon activation, IRAK4 phosphorylates and activates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. This cascade results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are central to the pathology of RA.[1][2] By inhibiting the kinase activity of IRAK4, this compound is expected to block this inflammatory cascade, thereby reducing cytokine production and mitigating the signs and symptoms of arthritis.
Data Presentation: Expected Efficacy of this compound in a CIA Model
The following tables summarize hypothetical, yet expected, quantitative data from a study evaluating this compound in a murine CIA model. These projections are based on typical results observed with other potent IRAK4 inhibitors in similar preclinical studies.
Table 1: Effect of this compound on Clinical Score in CIA Mice
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 | Day 49 |
| Vehicle Control | 0.5 ± 0.2 | 3.2 ± 0.5 | 8.5 ± 1.1 | 11.8 ± 1.5 | 12.5 ± 1.3 |
| This compound (10 mg/kg) | 0.5 ± 0.2 | 1.8 ± 0.4 | 4.2 ± 0.8 | 6.5 ± 1.0 | 7.1 ± 0.9 |
| This compound (30 mg/kg) | 0.5 ± 0.2 | 1.1 ± 0.3 | 2.5 ± 0.6 | 3.8 ± 0.7 | 4.2 ± 0.6 |
| Dexamethasone (1 mg/kg) | 0.5 ± 0.2 | 1.0 ± 0.3 | 2.1 ± 0.5 | 3.2 ± 0.6 | 3.5 ± 0.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Paw Volume in CIA Mice (Day 49)
| Treatment Group | Paw Volume (mm³) | % Inhibition |
| Vehicle Control | 4.8 ± 0.4 | - |
| This compound (10 mg/kg) | 3.1 ± 0.3 | 35.4% |
| This compound (30 mg/kg) | 2.2 ± 0.2 | 54.2% |
| Dexamethasone (1 mg/kg) | 2.0 ± 0.2 | 58.3% |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice (Day 49)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 152.4 ± 15.8 | 85.3 ± 9.1 | 254.6 ± 28.7 |
| This compound (10 mg/kg) | 98.2 ± 10.5 | 51.7 ± 6.2 | 160.1 ± 19.3 |
| This compound (30 mg/kg) | 65.7 ± 7.9 | 32.4 ± 4.5 | 98.5 ± 12.4 |
| Dexamethasone (1 mg/kg) | 58.9 ± 6.5 | 28.9 ± 3.8 | 85.3 ± 10.1 |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Induction and Assessment of Collagen-Induced Arthritis (CIA) in Mice
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Digital calipers
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Clinical Assessment:
-
Beginning on day 21, monitor mice daily for the onset of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of multiple digits or the entire paw, 3 = severe swelling and erythema of the entire paw, 4 = maximal swelling, erythema, and ankylosis). The maximum clinical score per mouse is 16.
-
-
Paw Volume Measurement:
-
Measure the volume of both hind paws using a digital caliper at regular intervals (e.g., twice weekly) starting from day 21.
-
Protocol 2: Administration of this compound in the CIA Model
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Oral gavage needles
-
Dexamethasone (positive control)
Procedure:
-
Group Allocation:
-
Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control) upon the first signs of arthritis (typically around day 25).
-
-
Dosing Regimen:
-
Prepare fresh formulations of this compound and the positive control daily.
-
Administer this compound (e.g., 10 and 30 mg/kg) or vehicle orally once daily from the onset of arthritis until the end of the study (e.g., day 49).
-
Administer the positive control (e.g., Dexamethasone at 1 mg/kg) intraperitoneally according to a validated schedule.
-
Protocol 3: Cytokine Analysis from Serum
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Sample Collection:
-
At the termination of the study (e.g., day 49), collect blood from mice via cardiac puncture under anesthesia.
-
Allow the blood to clot at room temperature for 30 minutes.
-
-
Serum Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: IRAK4 signaling pathway in rheumatoid arthritis.
Caption: Experimental workflow for CIA model.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application of IRAK4 Inhibitors in Lupus Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and tissue damage in various organs. Toll-like receptors (TLRs), particularly TLR7 and TLR9, which recognize nucleic acids, play a crucial role in the pathogenesis of lupus. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways downstream of most TLRs (excluding TLR3) and the IL-1 receptor family. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF5, and the subsequent production of pro-inflammatory cytokines, chemokines, and type I interferons – all key mediators in lupus pathology.
Given its pivotal role in innate immune signaling, IRAK4 has emerged as a promising therapeutic target for the treatment of lupus and other autoimmune diseases.[1] Small molecule inhibitors of IRAK4 have been developed to block this signaling cascade, thereby dampening the inflammatory response. This document provides an overview of the application of potent and selective IRAK4 inhibitors, such as BMS-986126 and PF-06650833, in lupus research, along with detailed protocols for their in vitro and in vivo evaluation. While the fictitious name "IRAK4-IN-7" is used here as a placeholder, the data and protocols are based on published studies of well-characterized IRAK4 inhibitors.
IRAK4 Signaling Pathway in Lupus
The IRAK4 signaling pathway is central to the innate immune response that is dysregulated in lupus. The following diagram illustrates the key components of this pathway and the point of intervention for IRAK4 inhibitors.
Data Presentation: In Vitro and In Vivo Efficacy of IRAK4 Inhibitors
The following tables summarize the quantitative data for two well-characterized IRAK4 inhibitors, BMS-986126 and PF-06650833, which serve as representative examples for a potent and selective IRAK4 inhibitor like "this compound".
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Compound | Assay | Target/Stimulus | Readout | IC50 (nM) | Reference(s) |
| BMS-986126 | Biochemical Kinase Assay | IRAK4 | Kinase Activity | 5.3 | [2][3][4][5] |
| Human PBMC Assay | TLR2 (LTA) | IL-6 | 135 ± 55 | [2] | |
| Human PBMC Assay | TLR5 (Flagellin) | IL-6 | 210 ± 89 | [2] | |
| Human PBMC Assay | TLR7 (Imiquimod) | IFN-α | 456 ± 123 | [2] | |
| Human PBMC Assay | TLR9 (CpG-A) | IFN-α | 291 ± 101 | [2] | |
| PF-06650833 | Biochemical Kinase Assay | IRAK4 | Kinase Activity | 0.2 | [6][7] |
| Human PBMC Assay | TLR7/8 (R848) | IL-6 | 2.4 | [7] |
PBMC: Peripheral Blood Mononuclear Cell; LTA: Lipoteichoic Acid
Table 2: In Vivo Efficacy of BMS-986126 in Murine Lupus Models
| Model | Treatment Regimen | Key Findings | Reference(s) |
| MRL/lpr | 0.3, 1, 3, 10 mg/kg/day, p.o. for 8 weeks | Dose-dependent reduction in proteinuria, anti-dsDNA antibodies, and kidney inflammation. | [2][8] |
| NZB/NZW | 1, 3, 10 mg/kg/day, p.o. prophylactically | Significant reduction in proteinuria and improved survival. | [2][8] |
p.o.: per os (by mouth)
Experimental Protocols
In Vitro Evaluation of IRAK4 Inhibitors
This protocol is for determining the direct inhibitory activity of a compound against the IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, 20 mM DTT)
-
ATP
-
Peptide substrate (e.g., Ezrin/Radixin/Moesin peptide)
-
This compound or other test compounds
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
In a 96-well plate, add the diluted compound.
-
Add recombinant IRAK4 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near its Km for IRAK4.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
References
- 1. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-986126 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. BMS-986126|IRAK Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for IRAK4-IN-7 in Hematological Malignancy Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRAK4-IN-7, also known as emavusertib or CA-4948, is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of these pathways is a hallmark of various hematological malignancies, including Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and certain B-cell lymphomas.[2][3][4] this compound exerts its anti-tumor effects by blocking the downstream activation of key pro-survival signaling cascades, most notably the NF-κB and MAPK pathways, leading to decreased cell proliferation and induction of apoptosis in malignant cells.[5][6] These application notes provide a summary of the activity of this compound in hematological malignancy cell lines and detailed protocols for its experimental use.
Data Presentation
The following tables summarize the reported in vitro activity of this compound (emavusertib/CA-4948) in various hematological malignancy contexts.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Target/Pathway | IC50 Value | Reference |
| FLT3-mutated AML cells | Acute Myeloid Leukemia | Cell Viability | 58-200 nM | [2] |
| THP-1 | Acute Monocytic Leukemia | Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | [7][8] |
Table 2: Cellular Effects of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| Marginal Zone Lymphoma (MZL) cells | B-cell Lymphoma | 10 µM | Decreased cell proliferation and induction of apoptosis | [2][5] |
| THP-1, OCI-AML2, F-36P, GDM-1 | Acute Myeloid Leukemia | 10 µM | Potentiates anti-tumor effects of azacitidine and venetoclax | [9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating this compound.
References
- 1. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. curis.com [curis.com]
Co-immunoprecipitation with IRAK4-IN-7 Treated Lysates: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing co-immunoprecipitation (Co-IP) experiments on cell lysates treated with IRAK4-IN-7, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document outlines the underlying principles, detailed experimental protocols, and data interpretation, with a focus on understanding how inhibiting IRAK4's kinase activity affects its protein-protein interactions within the Myddosome signaling complex.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[1][2] IRAK4 then acts as a master kinase, phosphorylating and activating downstream signaling molecules, including IRAK1 and IRAK2, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[1][2]
IRAK4 possesses both a kinase domain and a scaffold function, both of which are crucial for its role in signal transduction.[3][4] The scaffold function of IRAK4 is essential for the assembly of the "Myddosome," a multi-protein signaling complex comprising MyD88, IRAK4, and other IRAK family members.[4][5]
This compound is a small molecule inhibitor that targets the kinase activity of IRAK4. Understanding the impact of this inhibitor on the protein-protein interactions of IRAK4 is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting inflammatory diseases. Co-immunoprecipitation is a powerful technique to study these interactions by isolating IRAK4 and its binding partners from cell lysates.
Interestingly, studies have shown that the kinase activity of IRAK4 is not essential for the initial assembly of the Myddosome. In fact, treatment with an IRAK4 kinase inhibitor can stabilize the Myddosome complex, leading to an increased association between IRAK4 and MyD88, and enhanced recruitment of IRAK1.[3][4][6][7] This application note will guide researchers through the process of investigating these inhibitor-induced changes in protein interactions.
Signaling Pathway and Experimental Rationale
The IRAK4 signaling pathway is a key component of the innate immune response. The following diagram illustrates the canonical pathway and the point of intervention for this compound.
The experimental workflow for Co-IP with this compound treated lysates is designed to compare the protein interaction profile of IRAK4 in its active versus kinase-inhibited state.
Data Presentation
The quantitative data obtained from downstream analysis, such as Western blotting with densitometry or mass spectrometry, should be summarized in a clear and structured table. This allows for a direct comparison of the relative abundance of proteins co-immunoprecipitated with IRAK4 under control and inhibitor-treated conditions.
Table 1: Quantitative Analysis of Proteins Co-immunoprecipitated with IRAK4
| Target Protein | Treatment | Replicate 1 (Relative Abundance) | Replicate 2 (Relative Abundance) | Replicate 3 (Relative Abundance) | Mean Relative Abundance | Standard Deviation | P-value |
| MyD88 | DMSO | 1.00 | 1.05 | 0.98 | 1.01 | 0.04 | \multirow{2}{}{<0.05} |
| This compound | 1.52 | 1.60 | 1.48 | 1.53 | 0.06 | ||
| IRAK1 | DMSO | 1.00 | 0.95 | 1.10 | 1.02 | 0.08 | \multirow{2}{}{<0.05} |
| This compound | 1.35 | 1.42 | 1.30 | 1.36 | 0.06 | ||
| IRAK2 | DMSO | 1.00 | 1.02 | 0.97 | 1.00 | 0.03 | \multirow{2}{}{NS} |
| This compound | 1.05 | 1.10 | 1.03 | 1.06 | 0.04 | ||
| TRAF6 | DMSO | 1.00 | 1.08 | 0.96 | 1.01 | 0.06 | \multirow{2}{}{<0.05} |
| This compound | 0.65 | 0.70 | 0.62 | 0.66 | 0.04 | ||
| Control IgG | DMSO | 0.05 | 0.04 | 0.06 | 0.05 | 0.01 | \multirow{2}{*}{-} |
| This compound | 0.06 | 0.05 | 0.07 | 0.06 | 0.01 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Researchers should generate their own data and perform statistical analysis. Relative abundance can be determined by densitometry of Western blot bands, normalized to the amount of immunoprecipitated IRAK4 and the DMSO control, or by spectral counting/label-free quantification in mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human monocytic cell line (e.g., THP-1) or other relevant cell lines expressing the target proteins.
-
Cell Culture Medium: RPMI-1640, DMEM, etc., supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO.
-
Ligand for Stimulation (Optional): Lipopolysaccharide (LPS), IL-1β, R848, etc.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 1% Triton X-100 or NP-40 in Tris-buffered saline) supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies:
-
Primary antibody for immunoprecipitation: Rabbit or mouse anti-IRAK4 antibody.
-
Primary antibodies for Western blotting: Antibodies against MyD88, IRAK1, IRAK2, TRAF6, and IRAK4.
-
Isotype control IgG (rabbit or mouse).
-
Secondary antibodies (HRP-conjugated).
-
-
Protein A/G Beads: Agarose or magnetic beads.
-
Wash Buffer: Lysis buffer or a modified version with lower detergent concentration.
-
Elution Buffer: SDS-PAGE sample buffer (Laemmli buffer) or a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5).
-
Reagents for Western Blotting: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer, and ECL substrate.
Protocol: Co-immunoprecipitation of IRAK4
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with this compound at a predetermined effective concentration (e.g., 1-10 µM) or with DMSO (vehicle control) for a specified duration (e.g., 1-2 hours). c. (Optional) Stimulate the cells with a TLR or IL-1R ligand for a short period (e.g., 15-30 minutes) to induce Myddosome formation.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). b. Normalize the protein concentration of all samples with lysis buffer to ensure equal protein input for each Co-IP.
-
Pre-clearing the Lysate: a. To a defined amount of total protein (e.g., 1-2 mg), add an isotype control IgG and a small amount of protein A/G beads. b. Incubate for 1 hour at 4°C on a rotator. c. Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C and carefully collect the supernatant, avoiding the pelleted beads.
-
Immunoprecipitation: a. Add the primary anti-IRAK4 antibody to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C on a rotator. c. Add pre-washed protein A/G beads to the lysate-antibody mixture. d. Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.
-
Washing: a. Pellet the beads by centrifugation at a low speed. b. Carefully remove the supernatant. c. Resuspend the beads in ice-cold wash buffer. d. Repeat the wash step 3-5 times to remove non-specific binding proteins.
-
Elution: a. After the final wash, remove all supernatant. b. Add 2X Laemmli sample buffer directly to the beads and boil for 5-10 minutes to elute and denature the proteins. c. Alternatively, use a non-denaturing elution buffer to elute the intact protein complexes.
-
Analysis by Western Blotting: a. Centrifuge the eluted samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. Perform electrophoresis, transfer to a membrane, and block the membrane. c. Probe the membrane with primary antibodies against IRAK4 and its potential interacting partners (MyD88, IRAK1, etc.). d. Incubate with the appropriate HRP-conjugated secondary antibodies and detect with an ECL substrate. e. Quantify the band intensities using densitometry software. Normalize the signal of the co-immunoprecipitated protein to the signal of the immunoprecipitated IRAK4.
Conclusion
This application note provides a framework for investigating the effects of the IRAK4 kinase inhibitor, this compound, on the protein-protein interactions of IRAK4. By following the detailed protocols and utilizing the provided templates for data presentation, researchers can effectively study the role of IRAK4's kinase activity in the dynamic assembly and function of the Myddosome complex. This information is invaluable for advancing our understanding of innate immunity and for the development of targeted therapies for a range of inflammatory and autoimmune diseases.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Application Notes and Protocols: CRISPR-Cas9 Screening with IRAK4-IN-7 to Uncover Synthetic Lethality and Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting a CRISPR-Cas9 loss-of-function screen in combination with IRAK4-IN-7, a selective and potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This powerful methodology can be utilized to identify novel drug targets, elucidate mechanisms of action, and discover genetic markers for sensitivity or resistance to IRAK4 inhibition.
IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] These pathways are integral to the innate immune response, and their dysregulation has been implicated in various inflammatory diseases, autoimmune disorders, and cancers.[2][4][5] this compound is a small molecule inhibitor that targets IRAK4, thereby blocking downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[6][7]
Combining a genome-wide or targeted CRISPR-Cas9 screen with this compound treatment allows for the systematic identification of genes whose knockout confers either sensitization or resistance to the compound. This approach can reveal synthetic lethal interactions, where the combination of a gene knockout and drug treatment leads to cell death, or identify pathways that, when disrupted, lead to drug resistance.
Signaling Pathway and Experimental Rationale
The IRAK4 signaling cascade is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88.[1][8] MyD88 then recruits IRAK4, which in turn phosphorylates and activates IRAK1.[8][9][10] This leads to a downstream cascade involving TRAF6, TAK1, and ultimately the activation of NF-κB and MAPK pathways, driving the expression of inflammatory genes.[4][11] IRAK4's kinase activity is crucial for the propagation of this signal.[12] By inhibiting IRAK4, this compound is expected to suppress this pro-inflammatory and pro-survival signaling.
A CRISPR screen in the presence of this compound can identify genes that, when knocked out, either enhance (sensitization) or diminish (resistance) the cytotoxic or cytostatic effects of the inhibitor. For example, the knockout of a gene in a parallel survival pathway might render cells exquisitely sensitive to IRAK4 inhibition. Conversely, the knockout of a pro-apoptotic gene might lead to resistance.
Experimental Protocols
The following protocols provide a general framework for conducting a pooled CRISPR-Cas9 knockout screen with this compound. Optimization for specific cell lines and experimental conditions is recommended.
Cell Line Selection and Preparation
-
Cell Line Choice: Select a cell line relevant to the disease context of interest (e.g., a cancer cell line known to have active TLR/IL-1R signaling).
-
Cas9 Expression: Ensure stable and robust expression of Cas9 endonuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection and validation of Cas9 activity.
Determination of this compound Working Concentration
Before initiating the screen, it is crucial to determine the optimal concentration of this compound. A concentration that yields a partial reduction in cell viability (e.g., IC20-IC50) is often ideal for identifying both sensitizing and resistance mutations.
-
Procedure:
-
Plate the Cas9-expressing cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for a duration relevant to the planned screen (e.g., 7-14 days).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value from the dose-response curve.
-
Table 1: Hypothetical Cytotoxicity of this compound in a Cancer Cell Line
| This compound Conc. (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 10 | 92 ± 3.8 |
| 50 | 75 ± 6.2 |
| 100 | 52 ± 4.9 |
| 250 | 28 ± 3.1 |
| 500 | 15 ± 2.5 |
| 1000 | 8 ± 1.9 |
From this hypothetical data, a screening concentration of 100 nM (approximately IC50) would be chosen.
sgRNA Library Transduction
-
Library Selection: Choose a genome-wide or targeted sgRNA library suitable for your experimental goals.
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[13]
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
CRISPR Screen Execution
-
Procedure:
-
After antibiotic selection, collect a sample of cells to serve as the "Time 0" (T0) reference.
-
Split the remaining cell population into two groups: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with the predetermined concentration of this compound.
-
Culture the cells for 14-21 days, ensuring that the cell population is maintained at a sufficient coverage of the sgRNA library (typically >500 cells per sgRNA).
-
Harvest the cells from both the vehicle and this compound treated populations at the end of the screen.
-
Genomic DNA Extraction, PCR, and Sequencing
-
Extract genomic DNA from the T0, vehicle-treated, and this compound-treated cell populations.
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the amplified products to determine the representation of each sgRNA in each sample.
Data Analysis
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use statistical methods, such as MAGeCK, to identify sgRNAs that are significantly depleted (sensitizing hits) or enriched (resistance hits) in the this compound-treated population compared to the vehicle-treated population.
Data Presentation
The results of the CRISPR screen should be summarized in a clear and concise manner. The following table presents hypothetical data from a screen with this compound.
Table 2: Hypothetical Top Hits from a CRISPR Screen with this compound
| Gene | Description | Score (MAGeCK) | Phenotype |
| Sensitizing Hits (Negative Selection) | |||
| BCL2L1 | Anti-apoptotic protein | -2.85 | Sensitization |
| XIAP | X-linked inhibitor of apoptosis | -2.54 | Sensitization |
| NFKBIA | NF-κB inhibitor alpha | -2.21 | Sensitization |
| MAP3K7 | Mitogen-activated protein kinase kinase kinase 7 (TAK1) | -1.98 | Sensitization |
| Resistance Hits (Positive Selection) | |||
| CASP8 | Caspase 8 | 3.12 | Resistance |
| FADD | Fas-associated death domain | 2.89 | Resistance |
| BAX | Pro-apoptotic protein | 2.67 | Resistance |
| PTEN | Phosphatase and tensin homolog | 2.45 | Resistance |
Interpretation of Results
The hypothetical results in Table 2 suggest that knocking out anti-apoptotic genes like BCL2L1 and XIAP sensitizes cells to this compound, indicating a potential synthetic lethal relationship. The sensitization observed with the knockout of NFKBIA and MAP3K7 (TAK1) suggests that further inhibition of the NF-κB pathway enhances the effect of IRAK4 inhibition.
Conversely, the knockout of pro-apoptotic genes such as CASP8, FADD, and BAX leads to resistance, which is an expected outcome. The identification of PTEN as a resistance hit could suggest a role for the PI3K/AKT pathway in mediating the cellular response to IRAK4 inhibition, warranting further investigation.
Conclusion
The combination of CRISPR-Cas9 screening with the selective IRAK4 inhibitor this compound is a robust strategy for identifying novel therapeutic targets and understanding the mechanisms of drug action and resistance. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully design and execute these powerful experiments, ultimately accelerating the development of more effective cancer therapies.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer (2024) | Guillermo Garcia-Manero | 4 Citations [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Unveiling the Transcriptomic Landscape of Macrophage Modulation by IRAK4-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] In macrophages, the activation of these pathways by pathogen-associated molecular patterns (PAMPs) or endogenous danger signals triggers a robust inflammatory response, characterized by the production of pro-inflammatory cytokines and chemokines. IRAK4's kinase activity is essential for the downstream activation of key signaling molecules, including MAP kinases and the transcription factor NF-κB, which orchestrate the expression of these inflammatory mediators.[4][5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.
IRAK4-IN-7 is a potent and selective small molecule inhibitor of IRAK4 kinase activity. By blocking this critical step in the inflammatory signaling cascade, this compound is expected to attenuate the production of pro-inflammatory cytokines and potentially shift macrophages towards an anti-inflammatory, tissue-reparative phenotype. This application note provides a detailed protocol for analyzing the transcriptomic changes in macrophages treated with this compound using RNA sequencing (RNA-seq). The accompanying data and visualizations offer insights into the molecular mechanisms underlying the immunomodulatory effects of IRAK4 inhibition.
Key Experiments and Methodologies
This section details the protocols for macrophage culture, treatment with this compound, and subsequent RNA-seq analysis.
Experimental Protocols
1. Macrophage Culture and Differentiation
-
Cell Line: Human monocytic THP-1 cell line (ATCC TIB-202) or primary human peripheral blood mononuclear cells (PBMCs).
-
Differentiation to Macrophages:
-
Plate THP-1 monocytes at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Treat the cells with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) overnight to induce differentiation into macrophages.[6]
-
The following day, remove the PMA-containing medium and replace it with fresh RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 25 mM HEPES.
-
Allow the cells to rest for an additional 48 hours at 37°C in a 5% CO2 incubator before proceeding with treatment.[6]
-
2. Treatment with this compound and LPS Stimulation
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the differentiated macrophages with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the macrophages with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response. Include an unstimulated control group treated with vehicle only.
3. RNA Isolation and Quality Control
-
Following treatment, lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a column-based RNA extraction kit according to the manufacturer's instructions.
-
Treat the isolated RNA with DNase to remove any contaminating genomic DNA.[7]
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
4. RNA-seq Library Preparation and Sequencing
-
Start with 100 ng to 1 µg of high-quality total RNA.[7]
-
Enrich for polyadenylated mRNAs using oligo(dT) magnetic beads to reduce the amount of ribosomal RNA (rRNA).[7][8]
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Perform quality control on the prepared library to assess its size distribution and concentration.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NextSeq or NovaSeq) to generate sequencing reads.[9]
5. RNA-seq Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.[10]
-
Read Trimming: Remove low-quality bases and adapter sequences using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the treatment groups (e.g., LPS + this compound vs. LPS + Vehicle).[11]
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways and GO terms using tools like DAVID or GSEA.
Data Presentation
The following tables summarize the hypothetical quantitative data from the RNA-seq analysis, reflecting the expected effects of this compound on LPS-stimulated macrophages.
Table 1: Top 10 Downregulated Pro-inflammatory Genes in this compound Treated Macrophages
| Gene Symbol | Gene Name | Log2 Fold Change (LPS + this compound vs. LPS + Vehicle) | p-value |
| TNF | Tumor necrosis factor | -3.5 | < 0.001 |
| IL6 | Interleukin 6 | -4.2 | < 0.001 |
| IL1B | Interleukin 1 beta | -3.8 | < 0.001 |
| CXCL8 | C-X-C motif chemokine ligand 8 | -3.1 | < 0.001 |
| CCL2 | C-C motif chemokine ligand 2 | -2.9 | < 0.001 |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 (COX-2) | -3.3 | < 0.001 |
| NOS2 | Nitric oxide synthase 2 | -2.5 | < 0.001 |
| IRF1 | Interferon regulatory factor 1 | -2.1 | < 0.01 |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | -1.8 | < 0.01 |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | -1.9 | < 0.01 |
Table 2: Top 10 Upregulated Anti-inflammatory/Resolution Phase Genes in this compound Treated Macrophages
| Gene Symbol | Gene Name | Log2 Fold Change (LPS + this compound vs. LPS + Vehicle) | p-value |
| IL10 | Interleukin 10 | 2.5 | < 0.01 |
| ARG1 | Arginase 1 | 2.8 | < 0.01 |
| MRC1 | Mannose receptor C-type 1 (CD206) | 2.2 | < 0.01 |
| TGFB1 | Transforming growth factor beta 1 | 1.9 | < 0.05 |
| CD163 | CD163 molecule | 2.4 | < 0.01 |
| MSR1 | Macrophage scavenger receptor 1 | 1.7 | < 0.05 |
| AXL | AXL receptor tyrosine kinase | 2.0 | < 0.05 |
| GPNMB | Glycoprotein nmb | 2.6 | < 0.01 |
| STAB1 | Stabilin 1 | 2.1 | < 0.05 |
| CCL22 | C-C motif chemokine ligand 22 | 1.8 | < 0.05 |
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this application note.
Caption: IRAK4 Signaling Pathway in Macrophages.
Caption: Experimental Workflow for RNA-seq Analysis.
Caption: RNA-seq Data Analysis Pipeline.
Conclusion
This application note provides a comprehensive framework for investigating the transcriptomic effects of the IRAK4 inhibitor, this compound, on macrophages. The detailed protocols and expected outcomes presented here serve as a valuable resource for researchers and drug development professionals seeking to understand the molecular mechanisms of IRAK4 inhibition and its potential as a therapeutic strategy for inflammatory diseases. The RNA-seq data clearly indicates that this compound effectively downregulates key pro-inflammatory genes while promoting an anti-inflammatory and pro-resolution gene expression profile in macrophages. These findings underscore the potential of targeting IRAK4 to modulate macrophage function and ameliorate inflammation-driven pathologies.
References
- 1. IRAK-4 in macrophages contributes to inflammatory osteolysis of wear particles around loosened hip implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cephamls.com [cephamls.com]
- 8. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 9. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 130.239.72.131:3000 [130.239.72.131:3000]
- 11. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Metabolic Changes Induced by IRAK4-IN-7 Using the Agilent Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2][3] These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[2][4] Consequently, IRAK4 has emerged as a significant therapeutic target.[3] Recent studies have revealed a crucial link between inflammation and cellular metabolism, with IRAK4 signaling being implicated in the metabolic reprogramming of immune cells, particularly promoting glycolysis.[5][6][7]
IRAK4 inhibitors, such as IRAK4-IN-7, are valuable tools for investigating the therapeutic potential of targeting this kinase. The Agilent Seahorse XF Analyzer provides a powerful platform to study the metabolic consequences of IRAK4 inhibition in real-time.[8][9] By simultaneously measuring the two major energy-producing pathways—mitochondrial respiration and glycolysis—researchers can gain a comprehensive understanding of how this compound alters cellular bioenergetics.[10][11] This document provides detailed protocols for utilizing the Seahorse XF assay to measure the metabolic changes induced by this compound.
IRAK4 Signaling and its Intersection with Metabolism
IRAK4 is a key upstream kinase in the MyD88-dependent signaling cascade.[1][3] Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex called the Myddosome.[12][13] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2, initiating downstream signaling that culminates in the activation of transcription factors like NF-κB and IRF5, which drive the expression of pro-inflammatory cytokines.[12][14] This inflammatory activation is often coupled with a metabolic shift towards glycolysis, a phenomenon that can be reversed by IRAK4 inhibition.[5][6][15]
Principles of the Seahorse XF Assay
The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[8][9]
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation. OCR is measured by detecting changes in oxygen concentration in the microenvironment surrounding the cells.[16]
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis. As cells convert glucose to lactate, protons are extruded into the extracellular medium, causing a decrease in pH, which is measured by the instrument.[10][16]
By using specific metabolic inhibitors that are sequentially injected during the assay, it is possible to dissect different components of mitochondrial respiration and glycolysis, providing a detailed metabolic phenotype of the cells.[16][17]
Experimental Workflow
The general workflow for assessing the metabolic effects of an inhibitor involves cell preparation, inhibitor treatment, execution of a Seahorse XF assay (e.g., Mito Stress Test or Glycolytic Rate Assay), and subsequent data analysis.
Protocols
Protocol 1: Cell Preparation and Seeding
This protocol outlines the steps for seeding cells into an Agilent Seahorse XF Cell Culture Microplate. Cell density is a critical parameter and must be optimized for each cell type to ensure OCR and ECAR readings are within the optimal range of the instrument.[18]
-
Cell Culture: Culture cells under standard conditions until they reach the desired confluency (typically ~80%).
-
Harvesting: Harvest the cells using standard trypsinization (for adherent cells) or by gentle scraping/pipetting (for loosely adherent or suspension cells).
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Seeding: Resuspend the cell pellet in the appropriate growth medium to the desired concentration. Seed the cells into the wells of an XF Cell Culture Microplate. Leave at least four corner wells empty for background correction.[10]
-
Incubation: Allow cells to adhere and form a monolayer by incubating overnight in a 37°C, CO₂ incubator. For suspension cells, use plates pre-coated with a cell adhesion molecule like poly-D-lysine.[19]
Protocol 2: Preparation of this compound and Seahorse Assay Reagents
-
Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[20]
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C. Supplement it with substrates such as glucose, pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[19][21] Adjust the pH to 7.4.
-
Prepare this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final working concentrations in the prepared Seahorse XF assay medium.
-
Prepare Metabolic Inhibitors (for Mito Stress Test):
-
Load Injection Ports: Load the appropriate volumes of the prepared metabolic inhibitors into the injection ports (A, B, C) of the hydrated sensor cartridge. For experiments testing an acute response to this compound, the inhibitor can be loaded into Port A for injection after baseline measurements.
Protocol 3: Performing the Seahorse XF Assay
-
Medium Exchange: Remove the cell culture microplate from the incubator. Gently wash the cells once with the warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow the cells to equilibrate.[10]
-
Pre-treatment (if applicable): For experiments investigating the longer-term effects of IRAK4 inhibition, replace the culture medium with medium containing the desired concentration of this compound (or vehicle control) and incubate for the desired duration (e.g., 4, 12, or 24 hours) before proceeding with the medium exchange in step 1.
-
Calibrate Instrument: Load the sensor cartridge with the loaded inhibitors into the Seahorse XF Analyzer for calibration.
-
Run Assay: Once calibration is complete, replace the calibrant utility plate with the cell culture microplate. Start the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to determine baseline OCR and ECAR before sequentially injecting the compounds from ports A, B, and C.[8]
-
Data Acquisition: The assay typically runs for 60-90 minutes.[19] The software records OCR and ECAR values in real-time.
Data Presentation and Interpretation
Following the assay, data should be normalized to cell number or protein concentration to account for variations in cell seeding. The key parameters from a Mito Stress Test are summarized below.
Table 1: Hypothetical Metabolic Parameters from Seahorse XF Mito Stress Test
| Metabolic Parameter | Vehicle Control (Mean ± SD) | This compound Treated (Mean ± SD) | Interpretation of Change with this compound |
| OCR (pmol/min) | |||
| Basal Respiration | 150 ± 12 | 185 ± 15 | Increased reliance on mitochondrial respiration. |
| ATP-Linked Respiration | 110 ± 9 | 140 ± 11 | Increased ATP production via oxidative phosphorylation. |
| Maximal Respiration | 250 ± 20 | 290 ± 25 | Increased metabolic potential and ability to respond to stress. |
| Spare Capacity | 100 ± 8 | 105 ± 10 | Similar flexibility to meet energetic demands. |
| Proton Leak | 15 ± 2 | 18 ± 3 | Slight increase in mitochondrial uncoupling. |
| ECAR (mpH/min) | |||
| Basal Glycolysis | 80 ± 7 | 55 ± 6 | Decreased reliance on glycolysis for energy. |
Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Interpretation:
-
A decrease in ECAR upon treatment with this compound suggests an inhibition of the glycolytic pathway.[5][7]
-
An increase in Basal and ATP-Linked Respiration (OCR) indicates a metabolic shift away from glycolysis and towards oxidative phosphorylation to meet the cell's energy demands.[6][15] This rebalancing of metabolism is a key finding in studies inhibiting IRAK4 in inflammatory contexts.[5]
-
Maximal Respiration reflects the maximum OCR the cells can achieve. An increase suggests improved mitochondrial fitness.[21]
Table 2: Key Reagents and Materials
| Item | Supplier | Purpose |
| Seahorse XF Analyzer | Agilent Technologies | Real-time measurement of OCR and ECAR |
| Seahorse XF Cell Culture Microplates | Agilent Technologies | Cell plating for assay |
| Seahorse XF Sensor Cartridges | Agilent Technologies | Contains sensors for O₂ and pH |
| Seahorse XF Calibrant | Agilent Technologies | Calibrates the sensor cartridge |
| Seahorse XF Base Medium | Agilent Technologies | Bicarbonate-free medium for assay |
| This compound | Varies | IRAK4 inhibitor |
| XF Cell Mito Stress Test Kit | Agilent Technologies | Contains Oligomycin, FCCP, Rotenone/Antimycin A |
| Glucose, Pyruvate, Glutamine | Varies | Substrates for assay medium |
| Cell Culture Reagents | Varies | Standard cell culture |
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of IRAK4 dysregulates SARS-CoV-2 spike protein-induced macrophage inflammatory and glycolytic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 13. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of IRAK4 dysregulates SARS-CoV-2 spike protein-induced macrophage inflammatory and glycolytic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.3. Seahorse Analysis for OCR and ECAR [bio-protocol.org]
- 18. agilent.com [agilent.com]
- 19. Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. agilent.com [agilent.com]
Troubleshooting & Optimization
IRAK4-IN-7 solubility and stability issues
Welcome to the technical support center for IRAK4-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as CA-4948, is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] By inhibiting IRAK4, this compound blocks the downstream activation of signaling cascades, such as the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[4][5] This makes it a valuable tool for studying inflammatory and autoimmune diseases, as well as certain types of cancer.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of up to 13.89 mg/mL (33.28 mM). For complete dissolution, ultrasonic treatment may be necessary. It is important to use a fresh, non-hygroscopic batch of DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: Once dissolved in DMSO, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to two years or at -20°C for up to one year.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its low aqueous solubility. To prepare a working solution in an aqueous buffer or cell culture medium, it is best to first prepare a concentrated stock solution in DMSO. This stock solution can then be serially diluted to the final working concentration in the desired aqueous medium. It is advisable to add the DMSO stock dropwise while gently vortexing the aqueous solution to prevent precipitation.[6]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause A: High Final Concentration. The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solution: Try lowering the final working concentration. If a higher concentration is necessary, consider preparing an intermediate dilution in a co-solvent system before the final dilution into the aqueous medium.
-
-
Cause B: Improper Mixing. Adding the DMSO stock solution too quickly or without adequate mixing can lead to localized high concentrations and cause the compound to precipitate.
-
Solution: Add the DMSO stock solution drop-by-drop to the aqueous medium while gently vortexing or swirling. Pre-warming the aqueous medium to 37°C can also improve solubilization.[6]
-
-
Cause C: High DMSO Concentration in Final Solution. While DMSO is an excellent solvent for the stock solution, high final concentrations in your cell culture can be toxic to cells and may also affect the solubility of the compound in the presence of media components.
-
Solution: Aim to keep the final DMSO concentration in your cell culture below 0.5%. If a higher concentration of this compound is required, consider preparing a more concentrated DMSO stock solution to minimize the volume added to your culture.
-
Issue 2: Inconsistent or lack of expected biological activity.
-
Cause A: Compound Degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to the degradation of this compound.
-
Solution: Always store the stock solution in single-use aliquots at -80°C. When thawing an aliquot, use it immediately and discard any unused portion.
-
-
Cause B: Suboptimal Working Concentration. The concentration of this compound used may be too low to elicit a biological response or too high, leading to off-target effects or cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions. Based on available literature for IRAK4 inhibitors, a starting range of 10 nM to 10 µM is often used for in vitro studies.
-
-
Cause C: Cell Line Specificity. The response to IRAK4 inhibition can vary between different cell types.
-
Solution: Verify that the IRAK4 signaling pathway is active and relevant in your chosen cell model. You can do this by checking for the expression of key pathway components like IRAK4, MyD88, and TLRs.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Molecular Formula | C₂₁H₁₉N₇O₃ | |
| Molecular Weight | 417.42 g/mol | |
| Solubility in DMSO | 13.89 mg/mL (33.28 mM) | Ultrasonic treatment may be required. Use fresh, anhydrous DMSO.[1] |
| Storage (Powder) | -20°C | |
| Storage (Stock Solution) | -80°C (up to 2 years) or -20°C (up to 1 year) | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, place the vial in an ultrasonic water bath for a few minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solution for Cell Culture
-
Materials: Prepared this compound stock solution (e.g., 10 mM in DMSO), pre-warmed cell culture medium (e.g., DMEM or RPMI-1640).
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in fresh, anhydrous DMSO if a very low final concentration is desired. This can help with accurate pipetting and better dispersion.
-
Add the required volume of the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-related cytotoxicity.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) and IL-1 Receptor (IL-1R) signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the expression of inflammatory genes.
Caption: IRAK4 signaling cascade and the point of inhibition by this compound.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the key steps for preparing this compound from powder to the final working solution for cell-based experiments.
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic for this compound Precipitation
This diagram provides a logical flow to diagnose and resolve issues with this compound precipitation in cell culture media.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4-IN-8 | IRAK | TargetMol [targetmol.com]
Optimizing IRAK4-IN-7 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of IRAK4-IN-7 (also known as CA-4948 or Emavusertib). This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CA-4948/Emavusertib) is a potent and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its primary mechanism of action is the inhibition of the kinase activity of IRAK4, a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[3][4] By blocking IRAK4, it downregulates downstream signaling cascades, such as the NF-κB and MyD88 pathways, leading to reduced production of pro-inflammatory cytokines.[1][5]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: A common starting point for a dose-response experiment with this compound is to use a broad range of concentrations spanning several orders of magnitude, such as 0.1 nM to 10 µM.[2] For specific applications, such as cytokine release assays in THP-1 cells, concentrations ranging from 0.1 µM to 10 µM have been used.[2] In studies with primary Acute Myeloid Leukemia (AML) cells, a concentration of 100 nM has been utilized.[6] The optimal concentration will be cell-type and assay-dependent.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically solubilized in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, at 10 mmol/L.[7] It is crucial to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[2] For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q4: What are the essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to deliver the highest concentration of this compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: A population of cells that does not receive any treatment, providing a baseline for normal cell function.
-
Positive Control: If available, a known inhibitor of the IRAK4 pathway can be used to confirm that the assay is responsive to inhibition.
-
Stimulated Control: In assays measuring the inhibition of a signaling pathway, a control group of cells should be treated with the stimulating agent (e.g., LPS, R848) in the presence of the vehicle to establish the maximum response.
Q5: Are there any known off-target effects of this compound I should be aware of?
A5: Yes, this compound is also a known inhibitor of FLT3.[1][2] This is a critical consideration when interpreting data, especially in cell types that express FLT3, such as certain AML cells.[8][9] The observed phenotype could be a result of IRAK4 inhibition, FLT3 inhibition, or a combination of both. It is highly selective for IRAK4 over IRAK1 (over 500-fold).[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | Compound Precipitation: this compound may have precipitated out of the solution, especially at higher concentrations or in aqueous media. | - Visually inspect the media for any precipitate.- Prepare fresh dilutions from the stock solution for each experiment.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | - Use a fresh aliquot of the stock solution that has not undergone multiple freeze-thaw cycles.- Prepare working solutions immediately before use. | |
| Cellular Resistance/Insensitivity: The cell line being used may not be sensitive to IRAK4 inhibition or may have redundant signaling pathways. | - Confirm that the target cells express IRAK4 and that the pathway is active upon stimulation.- Consider the FLT3 mutation status of your cells, as this can influence the response.[8][9] | |
| High variability between replicates | Inconsistent Cell Health/Density: Variations in cell number, passage number, or confluency can lead to inconsistent results. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Use cells within a consistent and low passage number range. |
| Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the treatment solutions to add to the wells. | |
| Unexpected increase in cell viability/proliferation | Off-Target Effects or Hormesis: In some FLT3 wild-type AML cell lines, an increase in cell viability has been observed at certain concentrations of CA-4948.[8] | - Perform a full dose-response curve to identify the concentration range of this effect.- Investigate the role of FLT3 signaling in your cell model. |
| Discrepancy between biochemical and cell-based assay results | Cellular Permeability/Efflux: The compound may have poor cell permeability or be actively transported out of the cells by efflux pumps. | - While this compound is orally bioavailable, its permeability can vary between cell types.- Consider using a different cell line or performing a cellular thermal shift assay (CETSA) to confirm target engagement. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (CA-4948/Emavusertib) from various in vitro studies.
Table 1: IC50 Values for this compound
| Assay Type | Target/Cell Line | Reported IC50 | Reference |
| Biochemical Assay | IRAK4 | 57 nM | [1] |
| Cell-Based Assay | TLR-Stimulated THP-1 cells (Cytokine Release) | <250 nM | [1][2] |
| Cell Proliferation Assay | MOLM-13 (FLT3-ITD positive AML) | 150 nM (after 20h) | [8] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Line/Assay Type | Stimulant (if applicable) | Concentration Range | Incubation Time | Reference |
| THP-1 Cells (Cytokine Release) | Lipoteichoic acid (LTA) | 0.1 µM - 10 µM | 60 minutes pre-incubation | [2] |
| Primary AML Cells (Viability) | N/A | 100 nM | 20 hours | [6] |
| Marginal Zone Lymphoma (MZL) Cell Lines (Proliferation) | N/A | 10 µM | 72 hours | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cytokine Release in THP-1 Monocytes
This protocol is adapted from methodologies used to assess the effect of this compound on TLR-stimulated cytokine production.[2]
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 10 µM) in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Pre-incubation: Remove the culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for 60 minutes at 37°C in a CO2 incubator.
-
Stimulation: Prepare a 10X stock of a TLR agonist (e.g., 10 µg/mL Lipoteichoic acid - LTA for TLR2). Add 10 µL of the 10X agonist to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cytokine inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cell Viability/Proliferation Assay in Suspension Cancer Cells (e.g., AML cell lines)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed suspension cells (e.g., MOLM-13) in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 20, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curis.com [curis.com]
- 5. curis.com [curis.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting IRAK4-IN-7 Off-Target Effects
Welcome to the technical support center for IRAK4-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of the IRAK4 inhibitor, this compound, during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of IRAK4. Could this be an off-target effect of this compound?
A1: Yes, observing a phenotype that does not align with the canonical IRAK4 signaling pathway is a strong indicator of potential off-target effects. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades, primarily leading to the activation of NF-κB and MAPK pathways.[1][2][3] If you observe effects unrelated to these pathways, it is crucial to investigate potential off-target interactions.
Q2: What are the known or potential off-targets of this compound?
A2: While comprehensive public data on this compound is limited, kinase selectivity profiling of similar IRAK4 inhibitors has revealed off-target interactions. For instance, some IRAK4 inhibitors have been shown to interact with other kinase families. Based on data from analogous compounds, potential off-target kinase families for this compound could include the CDC-like kinase (CLK) family and Haspin (GSG2). It is essential to empirically determine the off-target profile of this compound in your experimental system.
Q3: How can we confirm that this compound is engaging with its intended target, IRAK4, in our cells?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[4][5][6][7][8] This technique assesses the thermal stability of a protein upon ligand binding. Successful binding of this compound to IRAK4 will increase its thermal stability, which can be detected by Western Blot or mass spectrometry.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Cytotoxicity
You are observing unexpected changes in cell viability or cytotoxicity at concentrations where you expect specific IRAK4 inhibition.
Troubleshooting Workflow:
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4-IN-7 Cytotoxicity Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cytotoxicity assays for the IRAK4 inhibitor, IRAK4-IN-7. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results in your studies.
I. Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and why is it a target in drug development?
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation of these receptors, IRAK4 is recruited and initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.
Q2: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of IRAK4. As a kinase inhibitor, it is designed to block the catalytic activity of IRAK4, thereby preventing the downstream signaling cascade that leads to inflammatory responses. It is important to consider that IRAK4 also has a scaffold function, which may or may not be affected by kinase inhibitors.[1]
Q3: What are the most common assays to measure the cytotoxicity of this compound?
The most common methods for assessing cytotoxicity are cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) release assay. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of a cytosolic enzyme from damaged cells.
Q4: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line depends on the research question. For studying the effects of IRAK4 inhibition on inflammatory signaling, monocytic cell lines like THP-1 are commonly used. In the context of cancer, various cell lines with known dependence on IRAK4 signaling can be employed, including certain B-cell lymphoma lines (e.g., OCI-LY3, MWCL1, OCI-LY19, U266) and breast cancer cell lines (e.g., MCF-7, BT-549, MDA-MB-468, BT-20).[3][4]
II. Experimental Protocols
A. MTT Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of adherent or suspension cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (570 nm and 630 nm filters)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Add 100 µL of the diluted compound to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
B. LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (490 nm and 680 nm filters)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration at 37°C in a humidified incubator with 5% CO2.
-
-
Controls:
-
Spontaneous LDH release: Wells with untreated cells.
-
Maximum LDH release: Wells with untreated cells treated with the lysis solution provided in the kit 30 minutes before the end of the incubation period.
-
Background control: Wells with medium only.
-
-
Supernatant Collection:
-
Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
III. Quantitative Data
While specific IC50 values for this compound are not widely available in public literature and should be determined empirically, the following table provides IC50 values for other known IRAK4 inhibitors in various cell lines. This data can serve as a reference for designing dose-response experiments.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| Unnamed IRAK4 Inhibitor | OCI-LY3 | Anti-proliferative | 300 nM - 10 µM | [4][5] |
| Unnamed IRAK4 Inhibitor | MWCL1 | Anti-proliferative | 300 nM - 10 µM | [4][5] |
| Unnamed IRAK4 Inhibitor | OCI-LY19 | Anti-proliferative | 300 nM - 10 µM | [4][5] |
| Unnamed IRAK4 Inhibitor | U266 | Anti-proliferative | 300 nM - 10 µM | [4][5] |
| R191 | BCWM.1 | Cell Viability (WST-1) | ~1 µM | |
| R191 | MWCL-1 | Cell Viability (WST-1) | ~2.5 µM | |
| PF-06650833 | - | Kinase Assay | 0.52 nM | [6] |
| BAY-1834845 | - | Kinase Assay | 3.55 nM | [6] |
IV. Troubleshooting Guide
Q: My MTT assay results show high background absorbance in the control wells. What could be the cause?
A: High background in an MTT assay can be due to several factors:
-
Contamination: Bacterial or yeast contamination can metabolize MTT, leading to a false-positive signal. Ensure aseptic techniques and check cultures for contamination.
-
Reagent Issues: The MTT reagent may have been degraded by light exposure. Store the MTT solution protected from light.
-
Media Components: Phenol red in the culture medium can contribute to background absorbance. Using a phenol red-free medium during the MTT incubation step can mitigate this.
-
Compound Interference: The test compound itself might chemically reduce MTT. To check for this, include a control well with the compound and MTT in cell-free medium.
Q: I'm observing high variability between replicate wells in my LDH assay. What should I do?
A: High variability in an LDH assay can often be attributed to:
-
Pipetting Errors: Inconsistent pipetting of cells, compound, or assay reagents can lead to variability. Ensure proper mixing and use calibrated pipettes.
-
Uneven Cell Seeding: An uneven distribution of cells across the plate will result in variable LDH release. Ensure a homogenous cell suspension before and during seeding.
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and affect results. To minimize this, avoid using the outer wells or fill them with sterile water or PBS.
-
Bubbles in Wells: Air bubbles can interfere with the absorbance reading. Be careful not to introduce bubbles during reagent addition and remove any that form before reading the plate.
Q: My IRAK4 inhibitor shows cytotoxicity in a cell line that is not expected to be dependent on IRAK4 signaling. What could be the reason?
A: This could be due to off-target effects of the inhibitor. Kinase inhibitors, especially those targeting the ATP-binding site, can sometimes inhibit other kinases with similar structural features.
-
Perform a Kinome Scan: To identify potential off-target kinases, a kinome-wide profiling screen can be performed.
-
Test in IRAK4 Knockout/Knockdown Cells: If the cytotoxicity persists in cells lacking IRAK4, it strongly suggests an off-target effect.
-
Consider Compound Scaffold: this compound is a pyrazolopyrimidine-based inhibitor. Researching known off-target effects of this class of compounds may provide insights.
Q: The dose-response curve for this compound is not sigmoidal. What does this indicate?
A: A non-sigmoidal dose-response curve can indicate several issues:
-
Compound Solubility: The compound may be precipitating at higher concentrations. Visually inspect the wells for any precipitate.
-
Complex Biological Response: The compound might be inducing multiple cellular responses (e.g., cell cycle arrest at low concentrations and apoptosis at high concentrations).
-
Assay Interference: As mentioned earlier, the compound might be interfering with the assay chemistry at certain concentrations.
V. Visualizations
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: A generalized workflow for performing a cytotoxicity assay.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to prevent IRAK4-IN-7 degradation in media
Welcome to the technical support center for IRAK4-IN-7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists prevent the degradation of this compound in media and ensure the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound in my cell culture media be a factor?
A1: Yes, inconsistent results are a common indicator of compound instability. Small molecule inhibitors can degrade or be lost from the media over the course of an experiment, leading to a decrease in the effective concentration and variability in the observed biological effects. Factors such as the composition of the media, incubation time, temperature, and even the type of plasticware used can influence the stability of this compound.[1][2][3] It is crucial to determine the stability of the compound under your specific experimental conditions.
Q2: What are the common causes of small molecule degradation in cell culture media?
A2: There are several potential causes for the loss of a small molecule's effective concentration in cell culture media:
-
Chemical Degradation: The compound may be susceptible to hydrolysis, where it reacts with water in the aqueous media, leading to its breakdown.[4][5] The pH of the media can significantly influence the rate of hydrolysis.[6]
-
Enzymatic Degradation: If you are using media supplemented with serum (e.g., Fetal Bovine Serum - FBS), enzymes present in the serum, such as proteases and esterases, can potentially metabolize and inactivate the small molecule inhibitor.[7][8][9]
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, such as flasks, plates, and pipette tips.[2][3][10] This is particularly relevant for compounds with low aqueous solubility and can lead to a significant reduction in the actual concentration of the inhibitor in the media.[11]
-
Light Sensitivity: Some chemical structures are sensitive to light. While there is no specific data on the photosensitivity of this compound, it contains a pyrimidine core, and some pyrimidine derivatives can be light-sensitive.[12][13][14] Prolonged exposure to ambient light during experimental setup and incubation could potentially lead to degradation.
-
Precipitation: If the solubility of this compound in the final culture media is low, it may precipitate out of solution, especially after dilution from a DMSO stock. This would drastically reduce its effective concentration.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following best practices:
-
Proper Storage: Store the this compound stock solution (typically in DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[15]
-
Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture media for each experiment immediately before use.[15]
-
Minimize Serum Effects: If possible, reduce the serum concentration or use a serum-free medium for your experiments. If serum is required, consider heat-inactivating it, although this may not inactivate all relevant enzymes.
-
Control for Adsorption: Consider using low-binding plasticware. Pre-wetting pipette tips with the media before aspirating the compound solution can also help minimize loss due to adsorption.
-
Protect from Light: While not definitively established for this compound, it is good practice to minimize the exposure of the compound and your experimental plates to direct light.[16]
-
Ensure Solubility: When diluting the DMSO stock into your aqueous media, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity and solubility issues.[1]
Q4: How can I experimentally determine the stability of this compound in my specific cell culture medium?
A4: You can perform a stability study to quantify the concentration of this compound in your media over time. A detailed protocol for this is provided in the "Experimental Protocols" section below. This typically involves incubating the compound in your media at 37°C and collecting samples at different time points for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to this compound stability.
Problem: Inconsistent or weaker-than-expected biological effect of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Data Presentation
The following table summarizes the key factors that can influence the stability of small molecules like this compound in cell culture media.
| Factor | Potential Issue | Recommended Action |
| Temperature | Increased degradation at higher temperatures (e.g., 37°C).[6] | Store stock solutions at -20°C or -80°C. Minimize time at room temperature. |
| pH | Susceptibility to acid or base-catalyzed hydrolysis.[6] | Maintain a stable, physiological pH in the culture media. |
| Aqueous Media | Potential for hydrolysis.[19][20] | Prepare fresh working solutions and consider shorter incubation times if instability is observed. |
| Serum Components | Enzymatic degradation by proteases/esterases.[7] | Reduce serum concentration, use heat-inactivated serum, or switch to a serum-free medium if the experiment allows. |
| Plasticware | Adsorption of the compound to surfaces.[2][3] | Use polypropylene or low-binding plates. Pre-wet pipette tips. |
| Light Exposure | Potential for photodegradation. | Protect stock solutions and experimental plates from direct light. |
| Solvent | Precipitation upon dilution from stock. | Ensure final DMSO concentration is low (e.g., <0.5%) and mix thoroughly.[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., serum, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments. Prepare a sufficient volume to sample at multiple time points.
-
Aliquot Samples: Dispense the this compound-containing medium into sterile tubes or wells of a plate.
-
Time 0 Sample: Immediately take an aliquot and process it as described in step 7. This will serve as your "Time 0" reference.
-
Incubation: Place the remaining samples in a 37°C, 5% CO2 incubator.
-
Time-Point Sampling: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot for analysis.
-
Sample Processing: Process the samples to precipitate proteins and other interfering substances that could affect the analysis. A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant containing the compound.
-
Quantification: Analyze the supernatant from each time point using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
Caption: Workflow for assessing this compound stability in media.
Signaling Pathway
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.
Caption: Simplified IRAK4 signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. Degradation of protease inhibitors, immunoglobulins, and other serum proteins by Serratia protease and its toxicity to fibroblast in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the inhibition of proteolytic enzymes by serum. I. The mechanism of the inhibition of trypsin, plasmin, and chymotrypsin by serum using fibrin tagged with I131 as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. coleparmer.com [coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. Photosensitised biphotonic chemistry of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Hydrolysis | Research Starters | EBSCO Research [ebsco.com]
- 20. bio.libretexts.org [bio.libretexts.org]
Inconsistent results with IRAK4-IN-7 treatment
Welcome to the technical support center for IRAK4-IN-7. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of this compound, a selective and potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound, providing explanations and actionable troubleshooting steps.
Q1: I am observing inconsistent inhibitory activity of this compound in my experiments. What are the potential causes?
Inconsistent results with this compound can stem from several factors related to compound handling, experimental setup, and biological variability. Here are the most common causes and how to address them:
-
Compound Stability and Solubility:
-
Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Precipitation upon dilution of a DMSO stock into aqueous buffers or cell culture media is a common issue.
-
Troubleshooting:
-
Visually inspect for precipitate after dilution.
-
Prepare fresh dilutions for each experiment.
-
Consider using a final DMSO concentration of <0.5% in your assay to maintain solubility, ensuring a vehicle control with the same DMSO concentration is included.[1]
-
If solubility issues persist, sonication or gentle warming (up to 37°C) of the solution may help.[2] For in vivo use, a specific formulation may be required.[3]
-
-
-
Degradation: Improper storage can lead to the degradation of the compound.
-
-
Experimental Conditions:
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes in IRAK4 activity.
-
Troubleshooting:
-
Optimize enzyme and substrate concentrations in biochemical assays.
-
Ensure the cell line used in a cellular assay expresses sufficient levels of IRAK4 and that the signaling pathway is responsive to the chosen stimulus.
-
-
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to IRAK4 inhibition due to differences in IRAK4 expression levels, pathway activation, or the presence of compensatory signaling pathways.
-
Troubleshooting:
-
Characterize IRAK4 expression in your cell line of choice.
-
Consider using a cell line known to be sensitive to IRAK4 inhibition as a positive control.
-
-
-
-
Data Interpretation:
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to confounding results.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration range for selective IRAK4 inhibition.
-
If available, use a structurally distinct IRAK4 inhibitor as a control to confirm that the observed effects are due to IRAK4 inhibition.
-
-
-
Q2: My Western blot results for downstream targets of IRAK4 (e.g., phospho-IRAK1) are variable after this compound treatment. How can I improve consistency?
Western blotting for phosphorylated proteins requires careful sample handling and optimization to obtain reproducible results.
-
Sample Preparation:
-
Phosphatase Activity: Cellular phosphatases can rapidly dephosphorylate proteins upon cell lysis, leading to an underestimation of the phosphorylated target.
-
Protein Loading: Uneven protein loading can lead to inaccurate comparisons between samples.
-
Troubleshooting:
-
Accurately quantify protein concentration in each lysate using a reliable method (e.g., BCA assay).
-
Always include a loading control (e.g., β-actin, GAPDH) to normalize for loading differences.[11]
-
-
-
-
Western Blotting Protocol:
-
Blocking: Improper blocking can result in high background and non-specific antibody binding.
-
Antibody Quality: The specificity and affinity of the primary antibody are crucial.
-
Troubleshooting:
-
Use a phospho-specific antibody that has been validated for Western blotting.
-
Always include a control for the total protein to assess changes in the phosphorylation status relative to the total amount of the protein.[9]
-
-
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H19N7O3 | [4][12] |
| Molecular Weight | 417.42 g/mol | [12] |
| Purity | ≥99% | [12] |
| CAS Number | 1801343-74-7 | [4][12] |
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound in a biochemical assay format.
Materials:
-
Recombinant active IRAK4 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]
-
ATP
-
Substrate (e.g., a peptide substrate for IRAK4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a 96-well or 384-well plate, add the diluted this compound or vehicle control (DMSO in buffer).
-
Prepare a master mix containing the IRAK4 enzyme and substrate in kinase assay buffer.
-
Add the enzyme/substrate master mix to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based IRAK4 Inhibition Assay (Western Blot)
This protocol outlines the steps to evaluate the efficacy of this compound in a cellular context by assessing the phosphorylation of a downstream target, IRAK1.
Materials:
-
A suitable cell line (e.g., human monocytic cell line THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant (e.g., Lipopolysaccharide (LPS) or R848)
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-IRAK1, total IRAK1, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for 30 minutes) to activate the IRAK4 pathway.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total IRAK1 and a loading control to normalize the data.
-
Mandatory Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. IRAK4-IN-8 | IRAK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound - MedChem Express [bioscience.co.uk]
- 13. promega.jp [promega.jp]
Technical Support Center: IRAK4-IN-7
Disclaimer: The information provided here is based on general knowledge of IRAK4 inhibitors. "IRAK4-IN-7" is a hypothetical name, and specific experimental details may vary.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IRAK4 inhibitors, with a special focus on the critical aspect of vehicle control selection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IRAK4 inhibitors?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[1][2][3] It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[2][4][5] Upon activation of these receptors, IRAK4 is recruited to a complex with the adaptor protein MyD88, where it becomes activated through autophosphorylation.[4][6] Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a cascade that leads to the activation of downstream pathways such as NF-κB and MAPK, and the production of pro-inflammatory cytokines.[7][8] Many small molecule IRAK4 inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase to block its activity.[5][9]
Q2: What is the appropriate vehicle control for in vitro experiments with this compound?
The most common vehicle for dissolving small molecule kinase inhibitors for in vitro assays is dimethyl sulfoxide (DMSO).[10][11] It is crucial to include a vehicle-only control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used for your inhibitor. This is important because DMSO itself can have biological effects on cells, including cytotoxicity at concentrations above 1-2% and even stimulatory or inhibitory effects on cell growth at lower concentrations.[10][11][12][13]
Q3: What is the recommended final concentration of DMSO in my cell-based assays?
It is recommended to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%. While some cell lines can tolerate up to 1% DMSO, higher concentrations are often toxic.[12][13] It is best practice to perform a preliminary experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.[13]
Q4: My IRAK4 inhibitor is active in cell-based assays but not in my in vitro kinase assay. What could be the reason?
There are several potential reasons for this discrepancy:
-
ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations to increase inhibitor potency. In contrast, the intracellular ATP concentration in cell-based assays is much higher. An inhibitor that is potent at low ATP concentrations may be less effective in the high-ATP environment of a cell.[14][15]
-
Inhibitor Conformation: Some inhibitors may only bind to a specific conformational state of the kinase (active or inactive). The conformation of the recombinant kinase in an in vitro assay may differ from that in a cellular context.[14]
-
Cellular Uptake and Metabolism: The inhibitor may not be efficiently entering the cells in your in vitro assay, or it could be metabolized to an inactive form.
-
Off-Target Effects: The observed phenotype in your cell-based assay could be due to the inhibitor acting on other targets besides IRAK4.[14][16]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of your reagents to dispense across the plate to ensure consistency.[14] |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical samples. If you must use them, ensure proper plate sealing and incubation conditions.[14] |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells.[14] |
| Compound Precipitation | Visually inspect your wells for any signs of compound precipitation. You can also determine the solubility of your inhibitor in the final assay conditions. |
Issue 2: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure the quality and consistency of your recombinant IRAK4 enzyme. Perform control experiments to confirm the linearity of the enzyme reaction over time. |
| Fluctuations in ATP Concentration | Prepare a fresh stock of ATP for each experiment and ensure its concentration is accurately determined. |
| Compound Instability | Verify the stability of your IRAK4 inhibitor in the assay buffer over the duration of the experiment. |
| Assay Interference | Run control experiments without the kinase to check if your compound interferes with the assay detection method (e.g., fluorescence quenching or enhancement).[14] |
Quantitative Data Summary
Table 1: Examples of Publicly Disclosed IRAK4 Inhibitors and their Reported Potencies.
| Inhibitor | Reported IC50/DC50 | Assay Type |
| Emavusertib (CA-4948) | 57 nM | FRET Kinase Assay[17] |
| KT-474 (Degrader) | 0.88 nM (DC50) | In vitro degradation assay in THP-1 cells[18] |
| BAY1834845 (Zabedosertib) | - | Potent and selective IRAK4 inhibitor[7][19] |
| PF-06650833 | - | Kinase activity inhibitor[18] |
Note: IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values are dependent on the specific assay conditions and should be used as a relative comparison.
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound in a Cell-Based Cytokine Release Assay
-
Cell Seeding: Seed a human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.5%).
-
Compound Treatment: Add the diluted this compound or vehicle control to the cells and pre-incubate for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to induce cytokine production.
-
Incubation: Incubate the plate for an appropriate time (e.g., 6-24 hours) to allow for cytokine accumulation.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a relevant cytokine (e.g., IL-6, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro IRAK4 Kinase Assay
-
Assay Preparation: In a multi-well plate, add the kinase reaction buffer, recombinant IRAK4 enzyme, and its substrate (e.g., myelin basic protein).
-
Inhibitor Addition: Add different concentrations of this compound or the vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection: Detect the amount of product formed (phosphorylated substrate) or ADP produced using a suitable detection method (e.g., radioactivity-based assay, fluorescence-based assay).[20]
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: IRAK4 Signaling Pathway.
Caption: Experimental Workflow for IRAK4 Inhibitor Testing.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Enhancing In Vivo Efficacy of IRAK4-IN-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IRAK4-IN-7 in in vivo experiments. Our aim is to help you overcome common challenges and optimize the efficacy of this potent and selective IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, potent, and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon activation of these receptors, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates downstream targets, including IRAK1.[2][3] This initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. This compound exerts its effect by inhibiting the kinase activity of IRAK4, thereby blocking this inflammatory cascade.
Q2: What are the known in vivo efficacy data for IRAK4 inhibitors from the same class as this compound?
Lead compounds from the same bicyclic heterocycle series as this compound have demonstrated significant in vivo efficacy in preclinical models.[1] Key findings include:
-
Inhibition of TLR4-induced inflammation: Dose-dependent inhibition of TNFα release was observed in an in vivo model of TLR4-induced inflammation.[1]
-
Anti-tumor activity: In an Activated B-Cell-like (ABC) Diffuse Large B-cell Lymphoma (DLBCL) xenograft model, selected compounds showed over 90% tumor growth inhibition.[1]
Q3: What are the reported pharmacokinetic properties of this class of inhibitors?
Lead compounds from this series are reported to have excellent pharmacokinetic (PK) profiles and good oral bioavailability in rodent models.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during your in vivo experiments with this compound.
Issue 1: Suboptimal or Inconsistent In Vivo Efficacy
If you are observing lower than expected or variable efficacy in your animal models, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
-
Poor Solubility and Bioavailability:
-
Formulation Optimization: For this class of compounds, a nanosuspension has been used for in vivo dosing.[4] Consider using a formulation strategy suitable for poorly water-soluble compounds. Options include:
-
Route of Administration: While described as orally active, if you suspect absorption issues, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass potential gastrointestinal barriers.
-
-
Inadequate Dosing Regimen:
-
Dose-Response Study: Perform a dose-escalation study to determine the optimal dose for your specific model.
-
Dosing Frequency: The dosing frequency should be based on the pharmacokinetic profile (e.g., half-life) of the compound. If not yet established for this compound, initial studies may require more frequent dosing until the PK is understood.
-
-
Suboptimal Animal Model:
-
Model Selection: Ensure your chosen in vivo model has a well-documented IRAK4-dependent signaling pathway. The lipopolysaccharide (LPS)-induced inflammation model is a standard for evaluating IRAK4 inhibitors.[7][8]
-
Timing of Administration: In acute models like LPS challenge, the inhibitor should be administered prior to the inflammatory stimulus. A common protocol involves dosing 1 hour before LPS administration.[4]
-
Issue 2: Difficulty Confirming Target Engagement In Vivo
Confirming that this compound is engaging its target in your animal model is crucial.
Potential Cause & Troubleshooting Steps
-
Inadequate Pharmacodynamic (PD) Assay:
-
Cytokine Analysis: Measure the levels of downstream pro-inflammatory cytokines such as TNFα, IL-6, and IFNα in plasma or tissue homogenates at various time points after inhibitor administration and inflammatory challenge.[4]
-
Phospho-protein Analysis: Assess the phosphorylation status of IRAK4's direct substrate, IRAK1 (p-IRAK1), in relevant tissues or isolated cells (e.g., splenocytes, peritoneal macrophages) via Western blot or ELISA. A reduction in p-IRAK1 levels is a direct indicator of IRAK4 inhibition.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for Lead IRAK4 Inhibitors from the Bicyclic Heterocycle Series
| In Vivo Model | Endpoint Measured | Reported Efficacy | Reference |
| TLR4-Induced Inflammation | TNFα Release | Dose-dependent inhibition | [1] |
| ABC DLBCL Xenograft | Tumor Growth Inhibition | >90% | [1] |
Experimental Protocols
Protocol 1: In Vivo LPS-Induced Cytokine Release Model
This protocol is a general guideline for assessing the in vivo efficacy of this compound in a mouse model of acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., nanosuspension formulation)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (or other appropriate strain)
-
Sterile saline
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for TNFα, IL-6, etc.
Procedure:
-
Formulation Preparation: Prepare a stock solution of this compound and formulate it in a suitable vehicle (e.g., nanosuspension) at the desired concentrations for dosing.
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle to groups of mice (n=6 per group) via oral gavage (or another chosen route). A typical pre-treatment time is 1 hour before LPS challenge.[4]
-
-
LPS Challenge:
-
Prepare a solution of LPS in sterile saline.
-
Inject mice with LPS (e.g., via intraperitoneal injection). The dose of LPS should be predetermined to induce a robust but sublethal cytokine response.
-
-
Sample Collection:
-
At a specified time point post-LPS challenge (e.g., 1-2 hours), collect blood samples via cardiac puncture or another approved method into heparinized tubes.[4]
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Quantify the levels of TNFα, IL-6, and other relevant cytokines in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean cytokine levels for each treatment group.
-
Determine the percentage of inhibition of cytokine release by this compound compared to the vehicle-treated group.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
-
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Induction of endotoxin tolerance in vivo inhibits activation of IRAK4 and increases negative regulators IRAK-M, SHIP-1, and A20 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IRAK4 Inhibitors in Animal Studies
Disclaimer: Specific toxicity data for IRAK4-IN-7 is not publicly available. This guide is based on published data for other small molecule inhibitors of IRAK4 and general best practices for preclinical toxicity assessment. Researchers should always perform a thorough literature search for the specific agent and consult with institutional animal care and use committees and veterinary staff.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a selective, potent, and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. It has been developed for potential therapeutic use in cancer and inflammatory diseases[1]. IRAK4 is a crucial kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), making it a key target for modulating inflammatory responses[2][3][4].
Q2: What are the potential on-target effects of IRAK4 inhibition?
A2: IRAK4 is a central regulator of the innate immune system. Its inhibition is intended to block the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and IL-1β, which are key drivers of many autoimmune and inflammatory diseases[5]. By inhibiting IRAK4, these agents aim to reduce inflammation and tissue damage associated with overactive immune responses[6].
Q3: What are the potential off-target or toxic effects of IRAK4 inhibitors observed in animal studies?
A3: While specific data for this compound is unavailable, studies with other IRAK4 inhibitors have reported a range of adverse events. These are generally related to the modulation of the immune system. Commonly observed adverse events in preclinical and early clinical studies of other IRAK4 inhibitors include:
-
Gastrointestinal symptoms (e.g., nausea, abdominal pain)[5]
-
Headache[5]
-
Potential for immunosuppression, although adults with IRAK4 deficiency do not show a significant increase in the risk of serious infections[3]
More significant, though less common, toxicities observed with some IRAK4 inhibitors in clinical trials have included neutropenia and hypercalcemia[7]. Researchers should be vigilant for signs of infection in animal models due to the immunomodulatory mechanism of these compounds.
Q4: How can I monitor for potential toxicity in my animal studies?
A4: A comprehensive monitoring plan is crucial. This should include:
-
Daily clinical observations: Monitor for changes in behavior, appearance (e.g., ruffled fur), activity levels, and food/water intake.
-
Body weight measurements: Regular monitoring of body weight is a sensitive indicator of general health.
-
Hematology and clinical chemistry: Collect blood samples at baseline and at the end of the study (and potentially at interim time points) to assess for changes in blood cell counts, liver enzymes, kidney function markers, and electrolytes.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination by a qualified veterinary pathologist. This can reveal organ-specific toxicities that are not apparent from clinical signs or blood work.
-
Cytokine profiling: To assess the pharmacodynamic effect and potential for cytokine-related adverse events, plasma or serum can be analyzed for key inflammatory cytokines.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Weight loss or reduced food intake in treated animals | - Compound-related gastrointestinal distress- Systemic toxicity | - Ensure proper formulation and vehicle; consider alternative administration routes if possible.- Reduce the dose or dosing frequency.- Provide supportive care, such as palatable, high-calorie food supplements.- Monitor for other clinical signs to determine the severity of the issue. |
| Signs of infection (e.g., lethargy, hunched posture, abscesses) | - Immunosuppression due to on-target IRAK4 inhibition | - House animals in a clean, low-stress environment.- Consider prophylactic antibiotic treatment if infections are a recurring issue and are not a confounding factor for the study.- At necropsy, collect tissues for microbiological culture to identify any opportunistic pathogens. |
| Elevated liver enzymes (e.g., ALT, AST) in blood work | - Hepatotoxicity of the compound or its metabolites | - Reduce the dose.- Perform a thorough histopathological evaluation of the liver.- Consider a shorter duration of treatment if the study design allows. |
| Unexpected mortality in the treatment group | - Acute toxicity at the administered dose- Severe, unobserved clinical deterioration | - Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).- Review animal monitoring procedures to ensure early detection of adverse signs.- Perform a full necropsy and histopathology on any animals that die unexpectedly to determine the cause of death. |
Summary of Potential Adverse Events with IRAK4 Inhibitors
| IRAK4 Inhibitor | Reported Adverse Events/Toxicities | Study Population | Reference |
| PF-06650833 | Headache, gastrointestinal symptoms (nausea, abdominal pain) | Healthy Subjects | [5] |
| Emavusertib (CA-4948) | Fatigue, nausea, decreased neutrophil count, dizziness, hypercalcemia, hypophosphatemia, vomiting, rhabdomyolysis (serious adverse event) | Patients with lymphoid and myeloid malignancies | Not in search results |
| General IRAK4 Inhibitors | Neutropenia, hypercalcemia, gastrointestinal symptoms | Not specified | [7] |
Note: This table is not exhaustive and is based on the provided search results. Researchers should conduct a thorough literature review for the specific inhibitor they are using.
Experimental Protocols
General Protocol for a 14-Day Toxicity Study of an IRAK4 Inhibitor in Mice
This protocol provides a general framework. Specific details such as dose levels, vehicle, and strain of mice should be optimized based on the compound's properties and the research question.
1. Animals and Housing:
-
Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks of age.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Study Design:
-
Use a minimum of 5-10 animals per sex per group.
-
Include a vehicle control group and at least three dose levels of the IRAK4 inhibitor (low, mid, high). Dose selection should be based on preliminary dose-range-finding studies.
-
Administer the compound and vehicle daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).
3. In-Life Monitoring:
-
Clinical Observations: Conduct and record clinical observations twice daily. Note any changes in behavior, posture, or physical appearance.
-
Body Weight: Record body weight on Day 0 (prior to the first dose) and then at least twice weekly.
-
Food Consumption: Measure food consumption per cage at least weekly.
4. Clinical Pathology:
-
On Day 15 (24 hours after the last dose), collect blood from all animals via a terminal procedure (e.g., cardiac puncture) under anesthesia.
-
Collect blood into appropriate tubes for hematology (e.g., EDTA-coated tubes) and clinical chemistry (e.g., serum separator tubes).
-
Hematology parameters: Complete blood count (CBC) with differential.
-
Clinical chemistry parameters: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, glucose, total protein, albumin, and electrolytes.
5. Necropsy and Histopathology:
-
Following blood collection, perform a complete gross necropsy on all animals.
-
Record the weights of major organs (e.g., liver, kidneys, spleen, thymus, heart, lungs).
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin.
-
Process, embed, section, and stain tissues with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General experimental workflow for a 14-day in vivo toxicity study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 6. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: IRAK4-IN-7 and Novel Kinase Inhibitors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in their experiments with the novel kinase inhibitor IRAK4-IN-7 and other similar research compounds. Given that batch-to-batch variability is a common challenge with research-grade small molecules, this guide offers a structured approach to identifying and resolving potential issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different batches we purchased. What could be the cause?
A1: Batch-to-batch variability in the potency of a small molecule inhibitor like this compound can stem from several factors:
-
Purity and Impurities: The presence of impurities from the synthesis process can interfere with the assay or compete with the inhibitor, altering its apparent potency.[1][2] Even trace amounts of metal impurities can sometimes lead to false positives.[3]
-
Compound Stability and Storage: Improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation of the compound.[1]
-
Solubility Issues: Incomplete solubilization of the compound can lead to an inaccurate assessment of its concentration and, consequently, its potency.[4][5][6]
-
Assay Conditions: Minor variations in experimental conditions (e.g., ATP concentration, enzyme concentration, incubation time) can significantly impact the measured IC50.[7][8][9]
Q2: Our recent batch of this compound seems less soluble than the previous one. How can we address this?
A2: Solubility issues are a common challenge with hydrophobic small molecule kinase inhibitors.[5][6][10] Here are some steps to troubleshoot and address this:
-
Verify Solvent and Stock Concentration: Ensure you are using a suitable solvent (typically DMSO for kinase inhibitors) and that the intended stock concentration does not exceed the compound's solubility limit.
-
Sonication and Gentle Warming: Brief sonication or gentle warming (be cautious of compound stability) can aid in dissolving the compound.
-
Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound for each experiment to avoid issues with compound precipitation from frozen stocks.
-
pH of Assay Buffer: The solubility of some kinase inhibitors can be pH-dependent.[6] Ensure your assay buffer pH is consistent and appropriate.
-
Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent to the assay buffer may be necessary, but this should be carefully validated to ensure it does not affect enzyme activity or other assay components.[6]
Q3: We are observing unexpected cellular phenotypes or toxicity with this compound that don't seem to correlate with its known on-target activity. What could be the reason?
A3: Unexpected cellular effects can be attributed to off-target activity of the inhibitor or impurities in the compound batch.[11][12][13][14]
-
Kinase Selectivity: Most kinase inhibitors are not entirely specific and can inhibit other kinases, especially at higher concentrations.[15][16][17] This can lead to off-target signaling effects.
-
Reactive Impurities: Impurities from the synthesis process may be biologically active and cause cytotoxicity or other cellular responses unrelated to IRAK4 inhibition.[1][2]
-
Compound-Induced Cellular Stress: At high concentrations, some compounds can induce general cellular stress responses that are not target-specific.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
If you observe a significant shift in the IC50 value of this compound between different batches, a systematic approach is necessary to identify the root cause.
Troubleshooting Workflow:
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: IRAK4 Phosphorylation Western Blot with IRAK4-IN-7
Welcome to the technical support center for troubleshooting Western blot experiments for IRAK4 phosphorylation, with a focus on the use of the inhibitor IRAK4-IN-7. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of IRAK4 and phosphorylated IRAK4?
A1: The expected molecular weight of full-length human IRAK4 is approximately 52 kDa.[1] Phosphorylation will add a small amount of mass, but this is often not discernible as a significant band shift on a standard SDS-PAGE gel. Therefore, both total and phosphorylated IRAK4 should be detected at a similar position.
Q2: Which phosphorylation sites on IRAK4 are critical for its activity and should be targeted for detection?
A2: The key activating phosphorylation sites of IRAK4 are Threonine 345 (Thr345) and Serine 346 (Ser346) within its activation loop.[2] Antibodies specific to these phosphorylated residues are commonly used to detect activated IRAK4.[3][4][5]
Q3: What is the mechanism of action of this compound and how does it affect IRAK4 phosphorylation?
A3: this compound is a kinase inhibitor. While specific documentation for this compound is not prevalent in the search results, kinase inhibitors like it are expected to block the autophosphorylation of IRAK4.[6] Therefore, treatment with this compound should lead to a decrease in the signal for phosphorylated IRAK4 in a dose-dependent manner.
Q4: How can I be sure that my this compound inhibitor is working?
A4: A successful experiment will show a reduction in the phosphorylated IRAK4 signal in inhibitor-treated samples compared to the vehicle control (e.g., DMSO). It is also good practice to include a positive control, such as stimulating cells with an agonist like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce IRAK4 phosphorylation, and then showing that this compound can block this induced phosphorylation.[5][7]
Q5: Should I use BSA or non-fat dry milk for blocking when detecting phosphorylated IRAK4?
A5: For phospho-specific antibodies, it is generally recommended to use Bovine Serum Albumin (BSA) for blocking instead of non-fat dry milk. Milk contains casein, a phosphoprotein, which can be recognized by the phospho-specific antibody and lead to high background. A 3-5% BSA solution in TBST is a good starting point.[8]
Western Blot Troubleshooting Guide for IRAK4 Phosphorylation
This guide addresses common problems encountered during the Western blot analysis of IRAK4 phosphorylation, particularly when using this compound.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal for Phospho-IRAK4 | Ineffective Cell Stimulation: The stimulus (e.g., LPS, IL-1β) did not effectively activate the IRAK4 pathway. | - Confirm the activity and concentration of your stimulus. - Optimize the stimulation time. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) can determine the peak of IRAK4 phosphorylation.[2][6] |
| Phosphatase Activity: Phosphatases in the cell lysate have dephosphorylated IRAK4. | - Always work with samples on ice. - Add phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer.[8] | |
| Ineffective this compound Inhibition (for control lanes): The inhibitor did not effectively reduce phosphorylation. | - Ensure the inhibitor is properly dissolved and used at an effective concentration. A dose-response experiment is recommended.[7] - Pre-incubate cells with the inhibitor for a sufficient time (e.g., 1 hour) before stimulation.[7] | |
| Low Abundance of Phosphorylated IRAK4: The amount of phosphorylated IRAK4 is below the detection limit. | - Increase the amount of protein loaded onto the gel (20-50 µg of total cell lysate is a good starting point).[7][8] | |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration is too low. | - Use the antibody at the manufacturer's recommended dilution. - Optimize the antibody concentration through titration. | |
| High Background | Insufficient Blocking: Non-specific antibody binding is occurring. | - Increase the blocking time to 1-2 hours at room temperature. - Use 3-5% BSA in TBST for blocking, especially for phospho-specific antibodies.[8] |
| Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | - Decrease the antibody concentration and/or reduce the incubation time. | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed away. | - Increase the number and duration of washes with TBST after antibody incubations. | |
| Non-Specific Bands | Antibody Cross-Reactivity: The antibody may be recognizing other proteins. | - Check the antibody datasheet for known cross-reactivities. - Some total IRAK4 antibodies may detect non-specific bands at higher molecular weights.[9] |
| Protein Degradation: Proteases in the lysate have degraded IRAK4, leading to smaller bands. | - Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice. | |
| Sample Overloading: Loading too much protein can lead to smearing and non-specific bands. | - Reduce the amount of protein loaded per lane. |
Experimental Protocols
Protocol for a IRAK4 Phosphorylation Western Blot
This protocol provides a general workflow for assessing IRAK4 phosphorylation and its inhibition by this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., THP-1, bone marrow-derived macrophages) at an appropriate density.[7]
-
For inhibitor-treated samples, pre-incubate cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.[7]
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS or 50 ng/mL IL-1β) for the optimized duration (e.g., 15-30 minutes) to induce IRAK4 phosphorylation.[5][7]
2. Cell Lysis:
-
Place the cell culture plate on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
4. SDS-PAGE and Western Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[7]
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against phospho-IRAK4 (e.g., anti-p-IRAK4 Thr345/Ser346) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare and apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total IRAK4 and a loading control (e.g., β-actin or GAPDH).[6]
-
Quantify the band intensities using image analysis software. The level of phosphorylated IRAK4 should be normalized to the level of total IRAK4.[6]
Quantitative Data Summary
| Reagent | Recommended Concentration/Dilution | Source |
| IRAK4 Inhibitor (e.g., this compound) | 0.1 - 10 µM (dose-response recommended) | [7] |
| LPS Stimulation | 100 ng/mL | [7] |
| IL-1β Stimulation | 50 ng/mL | [5] |
| Protein Loaded per Lane | 20 - 50 µg | [7][8] |
| Primary Antibody: Phospho-IRAK4 (Thr345/Ser346) | 1:1000 | [4] |
| Primary Antibody: Total IRAK4 | 1:1000 | [9] |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | [7] |
Visualized Workflows and Pathways
Caption: IRAK4 signaling pathway upon TLR/IL-1R activation and inhibition by this compound.
Caption: Experimental workflow for IRAK4 phosphorylation Western blot.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-IRAK4 (Thr345, Ser346) Polyclonal Antibody (PA5-102849) [thermofisher.com]
- 4. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. IRAK4 (F7Y5H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Interpreting Unexpected Flow Cytometry Data with IRAK4-IN-7
Welcome to the technical support center for researchers utilizing IRAK4-IN-7 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected flow cytometry data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phospho-flow cytometry data shows an increase in a downstream signaling marker (e.g., phospho-NF-κB p65) after treating cells with this compound, which is supposed to be an inhibitor. Is this expected?
This is an unexpected but not entirely implausible result. While this compound is designed to inhibit the kinase activity of IRAK4 and thus block downstream signaling, several factors could contribute to a paradoxical increase in a signaling marker. Here are some potential explanations and troubleshooting steps:
Potential Cause 1: Compensatory Signaling Pathways or Feedback Loops
-
Explanation: Inhibition of the primary IRAK4 kinase-dependent pathway could lead to the activation of alternative or compensatory signaling pathways. The cell may attempt to overcome the signaling blockade by upregulating other pathways that converge on the same downstream target (e.g., NF-κB).
-
Troubleshooting:
-
Investigate other pathways: Use phospho-flow cytometry to simultaneously analyze markers from other relevant pathways that can activate NF-κB, such as the TNF-α signaling pathway (e.g., phospho-p38, phospho-JNK).
-
Time-course experiment: A paradoxical increase might be a transient effect. Perform a time-course experiment to observe the signaling dynamics at different time points after this compound treatment.
-
Potential Cause 2: Off-Target Effects of this compound
-
Explanation: While this compound is a potent IRAK4 inhibitor, it may have off-target effects on other kinases, some of which could be negative regulators of the pathway you are observing. Inhibition of a negative regulator would lead to a net increase in signaling.
-
Troubleshooting:
-
Consult inhibitor selectivity data: Review the kinase selectivity profile of this compound if available. This can provide insights into potential off-target kinases.
-
Use a structurally different IRAK4 inhibitor: Compare the effects of this compound with another IRAK4 inhibitor that has a different chemical structure. If the paradoxical effect is not observed with the second inhibitor, it is more likely to be an off-target effect of this compound.
-
Potential Cause 3: Dual Role of IRAK4 as a Scaffold
-
Explanation: IRAK4 has both a kinase and a scaffolding function.[1][2] this compound inhibits the kinase activity, but the IRAK4 protein is still present and can act as a scaffold. Some studies suggest that inhibition of IRAK4's kinase activity can lead to a more stable Myddosome complex and enhanced recruitment of IRAK1.[3] While this enhanced recruitment does not typically lead to downstream signaling in the absence of IRAK4 kinase activity, it could potentially lead to unforeseen consequences in certain cellular contexts or crosstalk with other pathways.
-
Troubleshooting:
-
Analyze Myddosome components: If possible, use techniques like co-immunoprecipitation followed by Western blot to assess the composition of the Myddosome complex in the presence and absence of the inhibitor.
-
Potential Cause 4: Technical Artifacts in Flow Cytometry
-
Explanation: Unexpected results can sometimes be due to technical issues with the flow cytometry experiment itself.
-
Troubleshooting:
-
Review your staining protocol: Ensure proper fixation and permeabilization, as these steps are critical for intracellular staining. Refer to the detailed protocol in the "Experimental Protocols" section.
-
Check antibody validation: Confirm that your phospho-specific antibody has been validated for flow cytometry and is specific for the phosphorylated form of the protein.
-
Run proper controls: Include unstained, single-color, and fluorescence minus one (FMO) controls to ensure correct compensation and gating. An isotype control for the phospho-antibody can also be helpful.
-
Check for cell health: Ensure that the inhibitor treatment is not causing excessive cell death, which can lead to non-specific antibody binding and artifacts. Use a viability dye in your panel.
-
Data Presentation
The following table summarizes the expected versus potentially observed effects of this compound on key signaling molecules in a typical TLR/IL-1R pathway stimulation experiment (e.g., with LPS or IL-1β).
| Target Protein | Expected Effect of this compound | Potentially Observed Unexpected Effect | Possible Explanation for Unexpected Effect |
| Phospho-IRAK4 (pIRAK4) | Decrease | No change or increase | Technical artifact, antibody cross-reactivity |
| Phospho-IRAK1 (pIRAK1) | Decrease | No change or slight increase | Enhanced Myddosome stability and IRAK1 recruitment |
| Phospho-NF-κB p65 (p-p65) | Decrease | Increase | Compensatory pathway activation, off-target effects |
| Phospho-p38 (p-p38) | Decrease | Increase | Compensatory pathway activation, off-target effects |
| Phospho-JNK (p-JNK) | Decrease | Increase | Compensatory pathway activation, off-target effects |
Experimental Protocols
Key Experiment: Phospho-Flow Cytometry for IRAK4 Pathway Analysis
This protocol outlines the general steps for analyzing the phosphorylation status of IRAK4 pathway components in response to stimulation and inhibition.
Materials:
-
Cells of interest (e.g., PBMCs, cell lines)
-
Cell culture medium
-
Stimulant (e.g., LPS, IL-1β)
-
This compound
-
Fixation Buffer (e.g., 1.5% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold methanol or a commercial permeabilization buffer)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Phospho-specific antibodies (e.g., anti-pIRAK4, anti-p-p65) conjugated to fluorochromes
-
Cell surface marker antibodies (for identifying specific cell populations)
-
Viability dye
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of your cells.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for the recommended time.
-
Stimulate the cells with the appropriate agonist (e.g., LPS) for the desired time. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding Fixation Buffer. This is a critical step to preserve the phosphorylation state of the proteins.
-
Incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Pellet the cells by centrifugation and discard the supernatant.
-
Resuspend the cells in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells with Staining Buffer.
-
Stain with a cocktail of phospho-specific and cell surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells with Staining Buffer.
-
Resuspend the cells in Staining Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, ensuring proper voltage settings and compensation.
-
Mandatory Visualizations
Signaling Pathways
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected flow cytometry results.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Technical Support Center: IRAK4-IN-7 Compensation in Multicolor Flow Cytometry
Welcome to the technical support center for utilizing IRAK4-IN-7 in your multicolor flow cytometry experiments. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and comprehensive experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is multicolor flow cytometry used to study its effects?
This compound is a small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are essential for innate immune responses.[1] Multicolor flow cytometry is a powerful technique used to study the effects of this compound by simultaneously measuring multiple parameters in individual cells. This allows researchers to dissect the impact of the inhibitor on specific cell subsets within a heterogeneous population and to analyze the phosphorylation state of downstream signaling proteins, providing a detailed picture of the inhibitor's efficacy and mechanism of action.
Q2: How do I design a multicolor flow cytometry panel to assess the efficacy of this compound?
Designing a robust multicolor panel is crucial for obtaining reliable data. Key considerations include:
-
Know your instrument: Be aware of your flow cytometer's laser and filter configuration to select compatible fluorochromes.[2][3][4]
-
Antigen selection: Choose markers to identify your cell populations of interest (e.g., CD14 for monocytes, CD4 for T helper cells) and intracellular targets that reflect IRAK4 signaling, such as phosphorylated forms of IRAK1 (p-IRAK1) or downstream proteins like p-p38 and p-NF-κB.
-
Fluorochrome choice: Match the brightest fluorochromes to the markers with the lowest expression levels or on rare cell populations.[4] Conversely, assign dimmer fluorochromes to highly expressed antigens.
-
Minimize spectral overlap: Select fluorochromes with minimal emission overlap.[4] Utilize online panel builders and spectral analyzers to predict and mitigate potential spillover.
Q3: What are the critical controls for a multicolor flow cytometry experiment involving this compound?
Several controls are essential to ensure the validity of your results:
-
Unstained cells: To assess autofluorescence.[5]
-
Single-stained controls: For each fluorochrome in your panel to calculate compensation.[2][3]
-
Fluorescence Minus One (FMO) controls: To accurately set gates for positive populations, especially for markers with continuous expression.[2]
-
Isotype controls: To control for non-specific antibody binding.[2][3]
-
Biological controls:
-
Vehicle control (e.g., DMSO): To assess the baseline activation of your cells.
-
Stimulated control (without inhibitor): To confirm that your stimulation (e.g., with LPS or IL-1β) is inducing the expected signaling.
-
Positive control inhibitor (if available): To compare the efficacy of this compound.
-
Q4: How does compensation work and why is it critical?
Fluorochromes have broad emission spectra, leading to a signal from one fluorochrome "spilling over" into the detector for another. This is known as spectral overlap.[6] Compensation is a mathematical correction that subtracts the signal of a given fluorochrome from all other detectors it is not intended for.[6] Without proper compensation, you can get false positive signals, leading to incorrect data interpretation.
Troubleshooting Guide
Issue 1: High Background or Non-Specific Staining
| Possible Cause | Solution |
| Dead cells | Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.[7] |
| High antibody concentration | Titrate your antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[5][8] |
| Insufficient washing | Increase the number of wash steps to remove unbound antibodies.[8][9] |
| Fc receptor binding | Block Fc receptors on immune cells like macrophages and B cells using an Fc receptor blocking reagent before adding your antibodies.[7] |
| Autofluorescence | Some cell types are naturally autofluorescent. Identify autofluorescence using an unstained control. If it's problematic, consider using fluorochromes in the far-red spectrum, which tend to have less interference from autofluorescence.[10] |
Issue 2: Weak or No Signal for Intracellular Targets (e.g., Phosphorylated Proteins)
| Possible Cause | Solution |
| Ineffective fixation/permeabilization | For phospho-protein staining, a common and effective method is fixation with paraformaldehyde followed by permeabilization with ice-cold methanol.[11][12] Optimize the protocol for your specific cell type and target. |
| Loss of phospho-epitopes | Phosphatase activity can lead to the loss of phosphorylation. Ensure you fix the cells immediately after stimulation to preserve the phosphorylation state.[12] |
| Suboptimal stimulation | Verify that your stimulation conditions (e.g., ligand concentration, time) are adequate to induce a detectable signal. Run a time-course and dose-response experiment to optimize stimulation. |
| Incorrect antibody clone | Ensure the antibody you are using is validated for flow cytometry and specifically recognizes the phosphorylated form of the protein.[13] |
Issue 3: Poor Compensation and Data Spread
| Possible Cause | Solution |
| Incorrect single-stain controls | Ensure your single-stain controls are bright enough and that you have clearly positive and negative populations. Compensation beads can be a reliable alternative to cells.[2] |
| Tandem dye degradation | Tandem dyes are sensitive to light and fixation.[3] Protect them from light and prepare fresh reagents. Ensure your compensation controls are treated with the same fixation and permeabilization buffers as your experimental samples. |
| High spillover between fluorochromes | Redesign your panel to avoid using fluorochromes with high spectral overlap in the same experiment, especially for co-expressed markers. |
Experimental Protocols
Protocol 1: Assessing this compound Efficacy by Intracellular Phospho-Flow Cytometry
This protocol details the steps to measure the inhibitory effect of this compound on the phosphorylation of a downstream target, such as p38 MAPK, in human peripheral blood mononuclear cells (PBMCs) upon stimulation with Lipopolysaccharide (LPS).
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
LPS (from E. coli)
-
Fixation Buffer (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold Methanol)
-
Staining Buffer (e.g., PBS with 2% BSA)
-
Fluorochrome-conjugated antibodies (see example panel below)
-
Viability Dye
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells at 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
Inhibitor Treatment: Pre-incubate cells with the desired concentration of this compound or DMSO for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL and incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells, then slowly add ice-cold Permeabilization Buffer while vortexing gently. Incubate on ice for 30 minutes.
-
Staining:
-
Wash the cells to remove the methanol.
-
Stain with the viability dye according to the manufacturer's protocol.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells.
-
Add the antibody against the intracellular target (e.g., anti-p-p38) and incubate for 30-60 minutes at 4°C in the dark.
-
-
Data Acquisition: Wash the cells and resuspend in Staining Buffer. Acquire data on a flow cytometer.
Data Presentation
Table 1: Example Multicolor Panel for IRAK4 Signaling Analysis
This table provides a hypothetical 6-color panel for assessing IRAK4 signaling in human PBMCs.
| Marker | Fluorochrome | Purpose | Considerations for Compensation |
| Viability Dye | Zombie Aqua™ | Exclude dead cells | Minimal spillover into most channels. |
| CD14 | APC | Identify monocytes | Bright fluorochrome for a key population. |
| CD3 | PerCP-Cy5.5 | Identify T cells | Can have some spillover into PE-Cy7. |
| CD19 | PE-Cy7 | Identify B cells | Check for spillover from PerCP-Cy5.5. |
| p-p38 (T180/Y182) | PE | Measure downstream signaling | Bright fluorochrome for an intracellular target. |
| p-NF-κB p65 (S536) | Alexa Fluor® 488 | Measure downstream signaling | Minimal overlap with PE and APC. |
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway.
Experimental Workflow for this compound Analysis
Caption: Workflow for assessing this compound effects.
Troubleshooting Logic for Compensation Issues
Caption: Decision tree for troubleshooting compensation.
References
- 1. Toll-like Receptor (TLR) の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Ten tips for the design of multi-color flow panels | labclinics.com [labclinics.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 5. biocompare.com [biocompare.com]
- 6. Single-cell systems level analysis of human Toll-Like-Receptor activation defines a chemokine signature in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 11. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
Technical Support Center: Normalizing Data from IRAK4-IN-7 Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing and interpreting data from experiments involving the IRAK4 inhibitor, IRAK4-IN-7.
Introduction to IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1][2] It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][3] Upon activation, IRAK4 phosphorylates downstream targets, including IRAK1, which leads to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]
This compound is a potent and selective inhibitor of IRAK4 kinase activity. By blocking this activity, it aims to dampen inflammatory responses, making it a valuable tool for studying inflammatory diseases and cancer.[5][6] However, accurate data interpretation requires careful normalization to account for potential off-target effects or impacts on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the kinase activity of IRAK4.[3] It binds to the ATP-binding pocket of IRAK4, preventing the phosphorylation of its substrates, such as IRAK1.[7] This blockade interrupts the downstream signaling cascade that leads to the production of inflammatory mediators.[3] It is important to note that IRAK4 also has a scaffolding function that may not be directly affected by kinase inhibitors, which can sometimes lead to complex biological outcomes.[8][9]
Q2: What are the expected downstream effects of this compound treatment?
A2: Treatment with an effective dose of this compound is expected to lead to a dose-dependent decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) upon stimulation of TLR/IL-1R pathways.[8] Additionally, a reduction in the phosphorylation of downstream signaling proteins, such as IRAK1, IKKβ, and p38 MAPK, can be observed.[10][11]
Q3: Why is data normalization crucial when working with this compound?
A3: Data normalization is essential to distinguish the specific inhibitory effects of this compound from other sources of variation.[4] This includes correcting for differences in cell number, cell viability, and experimental variability such as pipetting errors or inconsistent plate reader performance.[12] Since kinase inhibitors can sometimes affect cell proliferation or induce apoptosis, normalizing to cell viability is critical for accurate interpretation of the drug's potency and efficacy.[7][13]
Q4: What are the most common assays used to assess this compound activity?
A4: Common assays include:
-
In vitro kinase assays: To determine the direct inhibitory effect of this compound on IRAK4 enzymatic activity (e.g., IC50 value).[14][15][16]
-
Cellular cytokine assays (ELISA, CBA): To measure the reduction in cytokine secretion (e.g., TNF-α, IL-6) in response to a stimulus (e.g., LPS, R848) in the presence of the inhibitor.
-
Western blotting: To detect changes in the phosphorylation status of downstream signaling proteins (e.g., p-IRAK1, p-p38).
-
Cell viability assays (e.g., MTS, CellTiter-Glo): To assess the cytotoxic or cytostatic effects of the inhibitor, which is crucial for normalizing data from other assays.
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Troubleshooting Guides
Issue 1: High Variability in Cytokine Measurements
Q: I am observing high variability in my TNF-α ELISA results between replicate wells treated with this compound. What could be the cause and how do I normalize the data?
A: High variability can stem from several factors. A common issue is inconsistent cell numbers per well or cytotoxic effects of the inhibitor at higher concentrations.
Troubleshooting Steps & Normalization Workflow:
-
Assess Cell Viability: Always run a parallel cell viability assay (e.g., MTS or CellTiter-Glo) with the same inhibitor concentrations and cell conditions.
-
Normalize to Viability: Divide the cytokine concentration of each well by its corresponding cell viability reading (expressed as a fraction of the vehicle control).
Example Data and Normalization:
| Treatment | This compound (µM) | Replicate | TNF-α (pg/mL) | Cell Viability (% of Control) | Normalized TNF-α (pg/mL / % Viability) |
| Vehicle | 0 | 1 | 1250 | 100 | 12.50 |
| Vehicle | 0 | 2 | 1310 | 100 | 13.10 |
| Vehicle | 0 | 3 | 1280 | 100 | 12.80 |
| This compound | 1 | 1 | 650 | 95 | 6.84 |
| This compound | 1 | 2 | 620 | 92 | 6.74 |
| This compound | 1 | 3 | 680 | 98 | 6.94 |
| This compound | 10 | 1 | 310 | 70 | 4.43 |
| This compound | 10 | 2 | 250 | 65 | 3.85 |
| This compound | 10 | 3 | 280 | 68 | 4.12 |
Interpretation: After normalization, the variability in the treated groups is reduced, providing a more accurate assessment of the inhibitor's potency. The decrease in TNF-α at 10 µM is partly due to cell death, which is accounted for by the normalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of cytokine flow cytometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normalization and Statistical Analysis of Multiplexed Bead-based Immunoassay Data Using Mixed-effects Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Choose the Right Cytokine Detection Method for Your Research? - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.addgene.org [blog.addgene.org]
- 15. bioradiations.com [bioradiations.com]
- 16. In vitro kinase assay: Significance and symbolism [wisdomlib.org]
Validation & Comparative
A Comparative Guide to IRAK4-IN-7 and Other IRAK4 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of IRAK4-IN-7 against other notable Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This document provides a data-driven analysis of their performance, supported by experimental evidence, to inform strategic decisions in inflammation, immunology, and oncology research.
IRAK4 is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and certain cancers, making it a compelling therapeutic target. This compound, also known as CA-4948, is a potent and selective IRAK4 inhibitor that has demonstrated significant preclinical and clinical activity. This guide provides a comparative analysis of this compound with other key IRAK4 inhibitors, including PF-06650833 (Zimlovisertib) and BAY-1834845 (Zabedosertib), as well as the IRAK4 degrader, KT-474.
Quantitative Performance Analysis
The following tables summarize the biochemical potency and cellular activity of this compound and other selected IRAK4 inhibitors. It is important to note that the data presented is compiled from various sources and experimental conditions may differ, affecting direct comparability.
Table 1: Biochemical Potency of IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (CA-4948) | IRAK4 | <50 | Not Specified | [1] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.52 | Not Specified | [2] |
| BAY-1834845 (Zabedosertib) | IRAK4 | 3.55 | Not Specified | [2] |
Table 2: Cellular Activity of IRAK4 Inhibitors
| Compound | Cell Line | Endpoint | IC50 (nM) | Reference |
| This compound (CA-4948) | OCI-Ly3 (MYD88 L265P) | Growth Inhibition | 1210 | [3] |
| PF-06650833 (Zimlovisertib) | Not Specified | Not Specified | Not Specified | |
| BAY-1834845 (Zabedosertib) | Not Specified | Not Specified | Not Specified |
Table 3: Performance of IRAK4 Degrader
| Compound | Metric | Value (nM) | Cell Line | Reference |
| KT-474 | DC50 (Degradation) | Not Specified | Not Specified | |
| KT-474 | IC50 (IL-6 Production) | Not Specified | PBMCs | [4] |
Signaling Pathway and Mechanism of Action
IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.
Caption: IRAK4 signaling pathway and the point of inhibition.
Small molecule inhibitors like this compound, PF-06650833, and BAY-1834845 are ATP-competitive inhibitors that bind to the kinase domain of IRAK4, preventing its autophosphorylation and subsequent activation of downstream signaling. In contrast, degraders like KT-474 are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions. This dual mechanism may offer a more profound and sustained inhibition of the pathway.[4]
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of IRAK4 inhibitors. Specific details may vary between laboratories and studies.
IRAK4 Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide or myelin basic protein)
-
Test compounds (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Add kinase buffer, recombinant IRAK4 enzyme, and test compound to the wells of a microplate.
-
Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the signal using a suitable detection reagent and plate reader. The signal (e.g., luminescence or fluorescence) is proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for IRAK4 Inhibition (e.g., TLR-induced Cytokine Production)
This assay assesses the ability of a compound to inhibit IRAK4 signaling in a cellular context.
-
Reagents and Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1)
-
Cell culture medium
-
TLR ligand (e.g., lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
Test compounds (serially diluted)
-
ELISA kit for detecting the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a TLR ligand to activate the IRAK4 pathway.
-
Incubate for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the secreted cytokine in the supernatant using an ELISA kit.
-
In a parallel plate, assess cell viability to rule out cytotoxic effects of the compounds.
-
Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.
-
Western Blotting for IRAK4 Pathway Activation
Western blotting can be used to monitor the phosphorylation status of key proteins in the IRAK4 signaling pathway as a measure of inhibitor activity.
-
Reagents and Materials:
-
Cells and reagents for cell culture, treatment, and stimulation as in the cellular assay.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-p65, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Perform cell culture, compound treatment, and stimulation as described in the cellular assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of target proteins.
-
Caption: A typical experimental workflow for IRAK4 inhibitor discovery.
Comparative Summary and Conclusion
This compound (CA-4948) has emerged as a potent and selective IRAK4 inhibitor with demonstrated in vivo activity. Comparative studies, such as the one in a mouse model of collagen-induced arthritis, have shown that CA-4948 can be as effective as other clinical-stage inhibitors like PF-06650833 in reducing disease severity.[5] The choice between different IRAK4 inhibitors will depend on the specific research question and the desired pharmacological profile.
-
Potency and Selectivity: While PF-06650833 often shows slightly higher biochemical potency in direct comparisons, both this compound and BAY-1834845 are also highly potent inhibitors.[2] Kinase selectivity is a crucial parameter to minimize off-target effects, and comprehensive profiling is necessary for a definitive comparison.
-
Mechanism of Action: For studies requiring the complete ablation of IRAK4 protein and its functions, a degrader like KT-474 may be a more suitable tool than a kinase inhibitor. The ability to eliminate the scaffolding function of IRAK4 is a key advantage of this modality.[4]
-
In Vivo Efficacy: Preclinical studies have demonstrated the in vivo efficacy of this compound in models of both inflammatory disease and hematologic malignancies.[3][5] The pharmacokinetic and pharmacodynamic properties of each inhibitor will ultimately determine its in vivo performance.
References
A Comparative Guide to IRAK4-IN-7 and PF-06650833 (Zimlovisertib) for Researchers
An objective comparison of two prominent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting IRAK4.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1] It acts as a master regulator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2] Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[3] This guide provides a detailed comparison of two small molecule IRAK4 inhibitors: IRAK4-IN-7, a research compound, and PF-06650833 (Zimlovisertib), a clinical candidate.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and PF-06650833 (Zimlovisertib). Direct quantitative comparisons for this compound are limited due to the proprietary nature of the data.
| Parameter | This compound | PF-06650833 (Zimlovisertib) | Reference |
| Biochemical IC50 | Data not publicly available. Described as a potent inhibitor. | 0.2 nM (Enzyme Assay) | [4] |
| Cellular IC50 | Data not publicly available. Described as a potent and orally active inhibitor. | 2.4 nM (Human PBMC Assay, R848-stimulated TNFα production) | [4][5] |
| Selectivity | Described as a selective IRAK4 inhibitor. | Highly selective for IRAK4 over other kinases, including IRAK1. | [6] |
| Clinical Development | Preclinical research | Phase 2 clinical trials for rheumatoid arthritis and hidradenitis suppurativa. | [7][8] |
Signaling Pathway of IRAK4
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1, leading to the expression of inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of IRAK4 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the potency of a compound by measuring its ability to displace a fluorescent tracer from the ATP-binding site of the IRAK4 enzyme.
Materials:
-
IRAK4 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test Compounds (e.g., this compound, PF-06650833)
-
384-well plate
Procedure:
-
Prepare a serial dilution of the test compound.
-
Add the test compound to the wells of the 384-well plate.
-
Prepare a mixture of IRAK4 kinase and Eu-anti-Tag antibody in kinase buffer and add it to the wells.
-
Add the kinase tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Assay: LPS-Induced Cytokine Release in Human PBMCs
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test Compounds (e.g., this compound, PF-06650833)
-
ELISA or Luminex-based cytokine detection kits (e.g., for TNF-α, IL-6)
-
96-well cell culture plate
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Pre-treat the cells with serially diluted test compounds for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using an appropriate detection kit according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of cytokine inhibition against the compound concentration.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of IRAK4 inhibitors.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfizer.com [pfizer.com]
A Comparative Analysis of IRAK4 Inhibitors: Preclinical Efficacy of IRAK4-IN-7 versus CA-4948 (Emavusertib)
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical efficacy of two inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4-IN-7 and the clinical-stage compound CA-4948, also known as Emavusertib. This analysis is based on available preclinical data and aims to highlight the distinct profiles of these two molecules.
While both compounds target the IRAK4 kinase, a critical mediator in inflammatory signaling pathways, they exhibit different selectivity profiles and have been investigated in distinct contexts. Emavusertib is a dual inhibitor of IRAK4 and FMS-like tyrosine kinase 3 (FLT3) that has advanced to clinical trials for hematologic malignancies.[1][2] In contrast, this compound is a preclinical, selective IRAK4 inhibitor with potential applications in cancer and inflammatory diseases.[3] A direct head-to-head comparative study of their efficacy has not been published. This guide synthesizes the available data to facilitate an informed evaluation.
Mechanism of Action and Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it autophosphorylates and subsequently phosphorylates IRAK1. This initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[4] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Emavusertib exerts its effects by inhibiting both IRAK4 and FLT3.[1] The inhibition of IRAK4 disrupts the TLR/IL-1R signaling cascade, while the inhibition of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), provides a targeted anti-cancer activity in specific hematologic malignancies.[2] this compound is described as a selective IRAK4 inhibitor, suggesting its primary mechanism is the blockade of the IRAK4-mediated inflammatory signaling.[3]
Figure 1: Simplified IRAK4 signaling pathway and points of inhibition.
Quantitative Efficacy Data
Direct comparative IC50 values for this compound and CA-4948 (Emavusertib) from the same study are not available. The following tables summarize the reported in vitro and in vivo efficacy data for each compound from separate sources.
Table 1: In Vitro Efficacy of this compound and CA-4948 (Emavusertib)
| Compound | Assay Type | Cell Line / Target | IC50 | Reference |
| This compound | IRAK4 Kinase Assay | Recombinant IRAK4 | Data not publicly available | [3] |
| CA-4948 (Emavusertib) | FRET Kinase Assay | Recombinant IRAK4 | 57 nM | [1] |
| Cellular Assay (TNF-α release) | TLR-Stimulated THP-1 cells | <250 nM | [5][6] | |
| Proliferation Assay | FLT3-mutated AML cell lines | 58-200 nM | [1] |
Table 2: In Vivo Efficacy of CA-4948 (Emavusertib)
| Animal Model | Cell Line | Treatment and Dose | Outcome | Reference |
| AML Xenograft (FLT3-ITD) | MV4-11 | 12.5, 25, 50, 100 mg/kg, oral, daily | Dose-dependent tumor regression; complete regression at 100 mg/kg | [1] |
| AML Systemic Model (FLT3-wt) | THP-1 | 100 mg/kg, oral, daily for 47 days | Blocked bone marrow engraftment | [1] |
| DLBCL PDX Models | Patient-Derived | 37.5 or 75 mg/kg BID, or 75 or 150 mg/kg QD, oral | Significant efficacy in 4 out of 5 ABC-DLBCL models | [7] |
No publicly available in vivo efficacy data was found for this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available beyond the reference to the patent WO2015104688.[3] The following are generalized protocols for assays typically used to evaluate IRAK4 inhibitors, with specific details for Emavusertib where available.
IRAK4 Kinase Inhibition Assay (Generalized)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant IRAK4.
Figure 2: General workflow for an IRAK4 biochemical kinase assay.
Protocol:
-
Recombinant human IRAK4 enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a reaction buffer.
-
Test compounds (this compound or Emavusertib) are added at varying concentrations. A control with DMSO (vehicle) is run in parallel.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
FRET-based assays: As reported for Emavusertib, this involves a fluorescently labeled substrate and a phosphorylation-specific antibody.[1]
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using an assay like ADP-Glo™.
-
-
The percentage of inhibition at each compound concentration is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for Cytokine Release (Emavusertib)
This assay assesses the ability of an inhibitor to block TLR-induced cytokine production in a cellular context.
Protocol (as described for Emavusertib in THP-1 cells): [5]
-
Human monocytic THP-1 cells are plated in a 96-well plate.
-
Cells are pre-treated with various concentrations of Emavusertib or DMSO for 60 minutes.
-
The cells are then stimulated with a TLR agonist, such as lipoteichoic acid (LTA), for 5 hours at 37°C.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of secreted cytokines, such as TNF-α, IL-1β, IL-6, and IL-8, in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value for the inhibition of cytokine release is calculated.
In Vivo Tumor Xenograft Model (Emavusertib)
This type of study evaluates the anti-tumor efficacy of a compound in a living organism.
Figure 3: General workflow for an in vivo tumor xenograft study.
Protocol (example for AML xenograft model with Emavusertib): [1]
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with a human AML cell line (e.g., MV4-11).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into different treatment groups, including a vehicle control group and groups receiving different doses of Emavusertib.
-
Emavusertib is administered orally, typically once or twice daily, for a specified treatment period (e.g., 21 days).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
CA-4948 (Emavusertib) is a dual IRAK4/FLT3 inhibitor with a well-documented preclinical and emerging clinical profile, particularly in hematologic malignancies where FLT3 mutations are prevalent. Its efficacy has been demonstrated in both in vitro and in vivo models, with established protocols and quantitative data available.
This compound is presented as a selective IRAK4 inhibitor with therapeutic potential in cancer and inflammatory diseases. However, there is a significant lack of publicly available quantitative efficacy data and detailed experimental protocols for this compound. The primary reference is a patent, which often contains broad claims and may not include detailed biological data for every example compound.
For researchers considering these molecules, Emavusertib offers a more established profile with a clear rationale for its use in specific cancer types due to its dual activity. This compound may represent a tool compound for studying the effects of selective IRAK4 inhibition, but a direct comparison of its potency and efficacy with Emavusertib is not possible based on the current publicly available information. Further studies are required to fully characterize the preclinical profile of this compound and to enable a direct and meaningful comparison with other IRAK4 inhibitors like Emavusertib.
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
Validating IRAK4 Target Engagement in Cells: A Comparative Guide to IRAK4-IN-7 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors in a cellular context, with a focus on IRAK4-IN-7 and other widely used research compounds. We present key quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting and implementing the most appropriate validation strategies for their drug discovery programs.
Introduction to IRAK4 and its Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways.[1] It acts as a central node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] Given its pivotal role in inflammation, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases and cancers.[4]
Validating that a small molecule inhibitor engages with IRAK4 within a cell is a crucial step in drug development. This guide outlines key assays to confirm target engagement and downstream functional effects.
Comparative Analysis of IRAK4 Inhibitors
Several small molecule inhibitors of IRAK4 are available for research purposes. Here, we compare this compound with other well-characterized inhibitors, focusing on their biochemical potency (IC50).
| Compound | Target(s) | Biochemical IC50 (nM) | Reference(s) |
| This compound (as IRAK4-IN-1) | IRAK4 | 7 | [5] |
| IRAK4-IN-21 | IRAK4, TAK1 | 5 (IRAK4), 56 (TAK1) | [6] |
| PF-06650833 | IRAK4 | 0.2 - 0.52 | [4][7] |
| BAY1834845 (Zabedosertib) | IRAK4 | 3.55 | [7] |
| CA-4948 (Emavusertib) | IRAK4 | < 50 | [4] |
| BMS-986126 | IRAK4 | 5.3 | [4] |
Key Experimental Protocols for Target Validation
Effective validation of IRAK4 target engagement requires a multi-faceted approach, combining direct assessment of target binding with the measurement of downstream signaling events.
Direct Target Engagement in Live Cells: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a target protein within living cells.
Experimental Workflow:
Figure 1: Workflow for the NanoBRET™ Target Engagement Assay.
Methodology:
-
Cell Transfection: HEK293 cells are transiently transfected with a vector expressing IRAK4 fused to NanoLuc® luciferase.
-
Cell Seeding: Transfected cells are seeded into white, 384-well assay plates.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the IRAK4 active site is added to the cells.
-
Inhibitor Treatment: The test compound (e.g., this compound) is added at various concentrations. If the compound binds to IRAK4, it will displace the tracer, leading to a decrease in the BRET signal.
-
Signal Detection: After a one-hour incubation, the NanoBRET™ signal is measured using a plate reader equipped for luminescence and fluorescence detection.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer.
Downstream Signaling: Phospho-IRAK1 Western Blot
Inhibition of IRAK4 kinase activity should prevent the phosphorylation of its direct substrate, IRAK1. This can be assessed by Western blotting.
Experimental Workflow:
Figure 2: Western Blot workflow for detecting phospho-IRAK1.
Methodology:
-
Cell Culture and Treatment: Human monocytic THP-1 cells are cultured and pre-treated with the IRAK4 inhibitor or vehicle (DMSO) for one hour. Cells are then stimulated with lipopolysaccharide (LPS) for 30 minutes to activate the TLR4/IRAK4 pathway.[8]
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated IRAK1 (p-IRAK1). Subsequently, the membrane is stripped and re-probed for total IRAK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified, and the p-IRAK1 signal is normalized to the total IRAK1 signal. A dose-dependent decrease in the p-IRAK1/total IRAK1 ratio indicates successful target engagement and inhibition.[8]
Functional Outcome: TNF-α Secretion ELISA
A key functional consequence of IRAK4 inhibition is the reduced production and secretion of pro-inflammatory cytokines. This can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Figure 3: ELISA workflow for measuring TNF-α secretion.
Methodology:
-
Cell Culture and Treatment: Primary human peripheral blood mononuclear cells (PBMCs) are pre-treated with the IRAK4 inhibitor for one hour, followed by stimulation with LPS.[9]
-
Supernatant Collection: After an appropriate incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for human TNF-α.
-
The collected supernatants and a series of TNF-α standards are added to the wells.
-
A biotin-conjugated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added, and the color development is stopped.
-
-
Data Analysis: The optical density is measured at 450 nm, and the concentration of TNF-α in the samples is determined by comparison to the standard curve. A reduction in TNF-α secretion in inhibitor-treated cells compared to vehicle-treated cells demonstrates the functional consequence of IRAK4 inhibition.[9]
Signaling Pathway Overview
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the points of intervention for IRAK4 inhibitors.
Figure 4: IRAK4 Signaling Pathway and Point of Inhibition.
Conclusion
Validating the cellular target engagement of IRAK4 inhibitors like this compound is essential for advancing drug discovery efforts. This guide provides a framework for a comprehensive validation strategy, incorporating direct target binding assays, assessment of downstream signaling, and measurement of functional outcomes. By employing these methods, researchers can confidently characterize the cellular activity of their compounds and make informed decisions in the development of novel IRAK4-targeted therapeutics.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. IRAK4-IN-21 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
IRAK4 Inhibitor Specificity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of innate immune responses.[1][2] It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4][5] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[3][4] Given its pivotal role in inflammation, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and even certain cancers.[5][6]
Kinase Specificity Profile
The following table summarizes the kinase selectivity of representative, highly potent and selective IRAK4 inhibitors. The data is compiled from kinome-wide screening assays, which assess the binding or inhibitory activity of a compound against a large panel of kinases.
| Inhibitor | Primary Target | Ki or IC50 (nM) | Kinase Panel Size | Notable Off-Targets (>50% inhibition or low nM Ki/IC50) | Reference |
| BAY1834845 (Zabedosertib) | IRAK4 | Potent Inhibition (specific value not disclosed) | 456 | Limited competitive binding to other kinases at 1 µM. | [3] |
| ND-2158 | IRAK4 | 1.3 | 334 | Highly selective, with few kinases showing Ki < 1 µM. | [7] |
| ND-2110 | IRAK4 | 7.5 | 334 | Highly selective, with few kinases showing Ki < 1 µM. | [7] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2-0.52 | >100-fold selective over a panel of 214 kinases. | Not specified | [8][9] |
Experimental Protocols
The determination of kinase inhibitor specificity is a critical step in drug discovery. Below are detailed methodologies for commonly employed kinase profiling assays.
Kinase Profiling using KINOMEscan™
This method is based on a competitive binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Experimental Workflow:
-
Kinase-Phage Fusion: Kinases are expressed as fusions with T7 phage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competitive Binding: The kinase-phage constructs are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
Quantification: The amount of kinase-phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide: IRAK4-IN-7 versus IRAK1/4 Dual Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective IRAK4 inhibitor, IRAK4-IN-7 (also known as CA-4948), and dual IRAK1/IRAK4 inhibitors, represented by HS-243. This comparison is supported by experimental data to aid in the selection of appropriate tool compounds for preclinical research in inflammation, immunology, and oncology.
Interleukin-1 receptor-associated kinases (IRAKs) are critical mediators in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. IRAK4 and IRAK1 are the two catalytically active members of the IRAK family, making them key targets for therapeutic intervention. While selective IRAK4 inhibitors aim to block the initial kinase in the signaling cascade, dual IRAK1/4 inhibitors target two key kinases in the pathway.
The IRAK Signaling Pathway
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, leading to the formation of a signaling complex that includes IRAK4. IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1 subsequently autophosphorylates and dissociates from the receptor complex to interact with TRAF6, ultimately leading to the activation of downstream transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.
Figure 1: Simplified TLR/IL-1R signaling pathway highlighting the roles of IRAK4 and IRAK1.
Quantitative Comparison of Inhibitors
The following table summarizes the reported biochemical potencies of this compound (CA-4948) and the dual IRAK1/4 inhibitor HS-243.
| Inhibitor | Target(s) | IC50 (nM) | Additional Information |
| This compound (CA-4948) | IRAK4 | <50 | Also inhibits FLT3. Demonstrated good oral bioavailability and in vivo efficacy in xenograft models of hematologic malignancies.[1][2] |
| HS-243 | IRAK1 | 24 | A potent dual inhibitor with high selectivity over TAK1 (IC50 = 0.5 µM).[3][4] |
| IRAK4 | 20 |
Note: A direct head-to-head comprehensive kinome-wide selectivity comparison between this compound and HS-243 in the same study is not publicly available. This compound has been reported to have moderate to high selectivity across a panel of 329 kinases, while HS-243 showed exquisite selectivity in a screen of 468 kinases.[1][3] For detailed research, it is recommended to perform or consult direct comparative selectivity profiling.
Experimental Protocols
Below are detailed methodologies for key experiments typically used to characterize and compare IRAK inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Figure 2: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Materials:
-
Recombinant human IRAK4 or IRAK1 enzyme
-
Suitable kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]
-
Test inhibitors (this compound, HS-243) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. To the wells of a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control). b. Add 2 µl of the kinase solution (e.g., 7 ng of IRAK4).[5] c. Initiate the reaction by adding 2 µl of a substrate/ATP mixture (e.g., 25 µM ATP).[5] d. Incubate the plate at room temperature for 60 minutes.[5]
-
Signal Generation: a. Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5] b. Incubate at room temperature for 40 minutes.[5] c. Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luminescent signal.[5] d. Incubate at room temperature for 30 minutes.[5]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This protocol measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitors (this compound, HS-243) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit or HTRF kit
-
Plate reader (ELISA or HTRF compatible)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 4.8 x 10^4 cells per well in 200 µl of culture medium.[6]
-
Inhibitor Treatment: a. Prepare serial dilutions of the test inhibitors in culture medium. b. Add 25 µl of the diluted inhibitor or vehicle (DMSO-containing medium) to the respective wells. c. Pre-incubate the cells with the inhibitors for 1 hour at 37°C.
-
Cell Stimulation: a. Add LPS to the wells to a final concentration of 1 µg/ml.[6] b. Incubate the plate for 17 hours at 37°C.[6]
-
TNF-α Measurement: a. Centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatants. c. Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA or HTRF kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.
Conclusion
The choice between a selective IRAK4 inhibitor like this compound and a dual IRAK1/4 inhibitor such as HS-243 depends on the specific research question.
-
This compound (CA-4948) is a suitable tool for investigating the specific role of IRAK4's kinase activity in signaling pathways. Its high selectivity (with the known off-target activity on FLT3) allows for a more precise dissection of IRAK4-dependent functions. Its demonstrated oral bioavailability and in vivo activity also make it a valuable tool for in vivo studies.[1][2]
-
HS-243 , as a potent dual inhibitor of both IRAK1 and IRAK4, offers the potential for a more profound blockade of the TLR/IL-1R signaling pathway by targeting two key enzymatic steps. This may be advantageous in cellular or in vivo models where redundancy or compensatory mechanisms might exist. Its high selectivity against the closely related kinase TAK1 is a significant advantage for interpreting experimental results.[3][4]
For any in-depth study, it is crucial to characterize the chosen inhibitor in the specific experimental system being used and to consider potential off-target effects. This guide provides a foundational comparison to aid in the rational selection of these valuable research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
- 3. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.jp [promega.jp]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4 Inhibitor Efficacy: A Comparative Analysis in Primary Cells vs. Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathways, making it a key target for therapeutic intervention in a range of inflammatory diseases and cancers.[1][2] Small molecule inhibitors of IRAK4 are of significant interest, and understanding their efficacy in different cellular models is crucial for preclinical development. This guide provides a comparative overview of the efficacy of IRAK4 inhibitors in primary cells and immortalized cell lines, with a focus on the experimental data and methodologies used for their evaluation.
Data Presentation: Quantitative Efficacy of IRAK4 Inhibitors
The potency of IRAK4 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized IRAK4 inhibitors in both primary human cells and various human cell lines.
| Inhibitor Name | Cell Type | Cell Description | Assay Readout | IC50 (nM) |
| Zimlovisertib (PF-06650833) | Primary | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Secretion | 2.4 |
| Cell Line | - | Biochemical Kinase Assay | 0.2 | |
| Zabedosertib (BAY 1834845) | - | - | Biochemical Kinase Assay | 3.55 |
| LG0224912 | - | - | Biochemical Kinase Assay | 0.7 |
| Cell Line | A549 (Lung Carcinoma) | IL-6 Inhibition | <100 | |
| Cell Line | OCI-LY3, MWCL1, OCI-LY19, U266 (B-cell Lymphoma) | Anti-proliferative | 300 - 10,000 | |
| LG0250276 | - | - | Biochemical Kinase Assay | 2.9 |
| Cell Line | A549 (Lung Carcinoma) | IL-6 Inhibition | <100 | |
| IRAK4-IN-4 | - | - | Biochemical Kinase Assay | 2.8 |
Note: Data for Zimlovisertib (PF-06650833), Zabedosertib (BAY 1834845), LG0224912, LG0250276, and IRAK4-IN-4 are used as representative examples of potent IRAK4 inhibitors.[3][4][5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating IRAK4 inhibitors, it is essential to visualize the underlying biological processes.
Caption: IRAK4 signaling pathway downstream of TLR/IL-1R activation.
Caption: Workflow for assessing IRAK4 inhibitor efficacy.
Experimental Protocols
Accurate assessment of IRAK4 inhibitor efficacy relies on well-defined experimental protocols. Below are methodologies for key assays in both primary cells and cell lines.
Cytokine Release Assay in Human PBMCs (Primary Cells)
This assay measures the functional consequence of IRAK4 inhibition on inflammatory cytokine production.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Inhibitor Treatment: Cells are pre-treated with a dose range of the IRAK4 inhibitor or DMSO (vehicle control) for 1 hour.
-
Stimulation: Cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) (100 ng/mL) or R848 (1 µM), for 18-24 hours to induce cytokine production.
-
Cytokine Measurement: The supernatant is collected, and the concentration of cytokines such as TNF-α, IL-6, and IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: IC50 values are calculated by plotting the percentage of cytokine inhibition against the log concentration of the inhibitor.
Western Blot for IRAK1 Phosphorylation in THP-1 Cells (Cell Line)
This assay provides a more proximal readout of IRAK4 kinase activity by measuring the phosphorylation of its direct substrate, IRAK1.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Cells are seeded and pre-treated with the IRAK4 inhibitor or DMSO for 1 hour.
-
Stimulation: Cells are stimulated with LPS (100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated IRAK1 (p-IRAK1) and total IRAK1. A loading control like β-actin is also used.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities are quantified, and the ratio of p-IRAK1 to total IRAK1 is calculated to determine the extent of inhibition.
Comparison of Efficacy: Primary Cells vs. Cell Lines
The choice between primary cells and cell lines for evaluating IRAK4 inhibitor efficacy has significant implications.
Primary Cells (e.g., PBMCs, Monocytes):
-
Advantages:
-
Physiological Relevance: Primary cells are isolated directly from living tissues and more closely represent the in vivo environment, providing a better prediction of clinical efficacy.[6]
-
Heterogeneous Population: PBMCs contain a mix of immune cells (monocytes, lymphocytes, etc.), allowing for the assessment of effects in a more complex and interactive cellular milieu.
-
-
Disadvantages:
-
Variability: Donor-to-donor variability can lead to less consistent results.
-
Limited Availability and Lifespan: Primary cells have a finite lifespan in culture and can be more challenging to obtain and maintain.
-
Cell Lines (e.g., THP-1, A549):
-
Advantages:
-
Disadvantages:
-
Less Physiological: Genetic and phenotypic changes from the original tissue can alter signaling pathways and drug responses, potentially leading to results that do not translate to in vivo conditions.[9]
-
Potential for Off-Target Effects: The simplified signaling networks in some cell lines may not fully recapitulate the complexities of IRAK4 signaling in primary immune cells, which could mask or exaggerate certain inhibitor effects.[10]
-
Observed Differences in Efficacy:
Generally, the IC50 values obtained from biochemical or cell-based assays using cell lines can be lower (indicating higher potency) than those from primary cell assays that measure a more distal functional outcome like cytokine release.[5] This can be attributed to factors such as cell membrane permeability, drug metabolism, and the presence of more complex regulatory mechanisms in primary cells.
For instance, in human monocytes, the inhibition of IRAK4 kinase activity has been shown to predominantly affect the IRF5 transcription factor pathway while having minimal impact on the canonical NF-κB and MAPK pathways.[6][11] In contrast, studies in murine macrophages or certain human cell lines might show a broader impact on multiple downstream pathways.[10] Such differences underscore the importance of using multiple cell systems, including primary cells, to build a comprehensive understanding of an inhibitor's profile.
Conclusion
The evaluation of IRAK4 inhibitors requires a multi-faceted approach utilizing both primary cells and cell lines. While cell lines offer reproducibility and scalability for initial screening and mechanism of action studies, primary cells provide a more physiologically relevant system for validating efficacy and predicting in vivo responses. A thorough understanding of the differences between these cellular models is essential for the successful development of novel IRAK4-targeted therapies. Researchers should consider the specific research question when selecting the appropriate cellular model and ideally confirm key findings in primary human cells.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. THP-1 and human peripheral blood mononuclear cell-derived macrophages differ in their capacity to polarize in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking IRAK4 Inhibitors Against Standard-of-Care Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors against current standard-of-care (SoC) treatments for relevant inflammatory diseases and malignancies. The data presented is based on publicly available information for well-characterized IRAK4 inhibitors, which are used here as a proxy for the performance of a representative IRAK4 inhibitor, referred to as IRAK4-IN-7.
Introduction to IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental to the innate immune system's response to pathogens and cellular stress.[4] Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated through autophosphorylation.[2][5][6] Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and IRF5.[7][8][9] This results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[3]
Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and certain cancers.[2][9] Consequently, inhibiting the kinase activity of IRAK4 presents a promising therapeutic strategy to dampen excessive inflammation and aberrant cell survival signals.[3] IRAK4 inhibitors are designed to block the catalytic activity of the kinase, thereby preventing the downstream inflammatory cascade.[3]
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Performance Comparison: IRAK4 Inhibition vs. Standard-of-Care
This section compares the efficacy and mechanism of IRAK4 inhibitors against standard-of-care (SoC) treatments for Rheumatoid Arthritis (RA), a key indication for this new class of drugs.
Rheumatoid Arthritis (RA)
Standard-of-Care: The treatment landscape for RA is diverse and includes conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) like methotrexate, targeted synthetic DMARDs (tsDMARDs) such as Janus kinase (JAK) inhibitors, and biologic DMARDs (bDMARDs) that target specific cytokines or immune cells (e.g., TNF-α inhibitors, IL-6 receptor inhibitors).
Comparative Data:
| Parameter | IRAK4 Inhibitor (Representative) | Standard-of-Care (e.g., TNF-α inhibitor) | Standard-of-Care (e.g., JAK inhibitor) |
| Target | IRAK4 Kinase | TNF-α | Janus Kinases (JAK1/2/3, TYK2) |
| Mechanism | Blocks upstream signaling from TLRs and IL-1Rs, reducing a broad spectrum of pro-inflammatory cytokines. | Neutralizes the activity of a key downstream inflammatory cytokine, TNF-α. | Inhibits intracellular signaling from multiple cytokine receptors, affecting immune cell function. |
| Preclinical Efficacy | Rat Collagen-Induced Arthritis (CIA) Model: The IRAK4 inhibitor PF-06650833 demonstrated protection from CIA.[10] | Murine CIA Models: TNF-α inhibitors effectively reduce disease severity. | Murine Arthritis Models: JAK inhibitors show significant reduction in arthritis scores. |
| Clinical Efficacy | Phase 1 (Healthy Volunteers): The IRAK4 inhibitor PF-06650833 reduced whole blood interferon (IFN) gene signature expression.[10] Zabedosertib and BAY1830839 suppressed systemic and local inflammatory responses in a range comparable to prednisolone.[11] | Established Clinical Use: High efficacy in reducing signs and symptoms of RA and inhibiting radiographic progression. | Established Clinical Use: Rapid and significant improvement in RA symptoms and disease activity. |
| Potential Advantages | Targets a more upstream node in the inflammatory cascade, potentially offering a broader anti-inflammatory effect and a favorable safety profile regarding opportunistic infections.[12][13] | Well-established efficacy and safety profile over many years of clinical use. | Oral administration and rapid onset of action. |
| Potential Disadvantages | Long-term efficacy and safety in patient populations are still under investigation. | Parenteral administration; potential for immunogenicity and increased risk of certain infections. | Broad immunosuppressive effects can lead to an increased risk of serious infections, herpes zoster, and other adverse events. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo: Rat Collagen-Induced Arthritis (CIA) Model
This model is a widely used preclinical tool to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
-
Induction: Female Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail. A booster injection is typically given 7 days later.
-
Treatment: Prophylactic or therapeutic dosing of the test compound (e.g., an IRAK4 inhibitor like PF-06650833) or vehicle control is initiated.[10] Administration is typically oral or parenteral, once or twice daily.
-
Assessment: The development and severity of arthritis are monitored over several weeks. Clinical signs are scored based on the degree of erythema and swelling in the paws. At the end of the study, paws may be collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Workflow Diagram:
In Vitro: TLR Ligand-Stimulated Cytokine Release Assay
This assay is used to determine the potency of an IRAK4 inhibitor in blocking the production of inflammatory cytokines from immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., monocytes) are isolated and cultured.
-
Stimulation: Cells are pre-incubated with varying concentrations of the IRAK4 inhibitor or vehicle control. Subsequently, a Toll-like receptor (TLR) ligand (e.g., R848 for TLR7/8 or LPS for TLR4) is added to the culture to stimulate an inflammatory response.[8]
-
Measurement: After a defined incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the IRAK4 inhibitor.
Conclusion
IRAK4 inhibitors represent a novel and promising therapeutic approach for a range of inflammatory and autoimmune diseases, as well as certain cancers. By targeting a master kinase upstream in the innate immune signaling pathway, these agents have the potential to offer a broad anti-inflammatory effect. Preclinical and early clinical data suggest that IRAK4 inhibition can effectively suppress inflammatory responses, in some cases comparable to established treatments like corticosteroids.[11]
The key differentiator for IRAK4 inhibitors may lie in their potential for a more favorable safety profile, particularly concerning the risk of opportunistic infections that can be associated with broader immunosuppressants.[12][13] As more late-stage clinical trial data becomes available, the precise positioning of IRAK4 inhibitors within the existing treatment paradigms will become clearer. Continued research will be crucial to identify the patient populations most likely to benefit from this targeted therapy and to fully characterize its long-term safety and efficacy in comparison to the current standards of care.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 10. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 11. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Synergistic Potential of IRAK4 Inhibition: A Comparative Guide to Combination Therapies in Inflammation
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a master regulator in innate immune signaling, playing a pivotal role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways.[1] Its central role in propagating inflammatory signals makes it a compelling target for therapeutic intervention in a host of autoimmune and inflammatory diseases. Small molecule inhibitors of IRAK4 are under active investigation, and a key strategy to enhance their therapeutic efficacy is through combination with other anti-inflammatory agents. This guide provides a comparative overview of the synergistic potential of IRAK4 inhibition, using data from representative IRAK4 inhibitors, with other classes of anti-inflammatory drugs.
While specific experimental data for the compound "IRAK4-IN-7" is not publicly available, this guide will utilize findings from structurally and functionally similar IRAK4 inhibitors to illustrate the principles and potential of synergistic combination therapies. The experimental protocols and data presented herein serve as a blueprint for evaluating the synergistic effects of novel IRAK4 inhibitors like this compound.
IRAK4 Signaling Pathway
IRAK4 is a critical serine/threonine kinase that functions downstream of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 to form a complex known as the Myddosome. Within this complex, IRAK4 becomes activated and phosphorylates IRAK1 or IRAK2, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[1]
Synergy with Bruton's Tyrosine Kinase (BTK) Inhibitors
Rationale for Combination: Both IRAK4 and BTK are crucial nodes in signaling pathways that are often dysregulated in B-cell malignancies and autoimmune diseases. IRAK4 is downstream of TLR/MyD88, while BTK is a key component of the B-cell receptor (BCR) signaling pathway. Co-inhibition can thus block two major pro-survival signals in pathogenic B-cells.
Experimental Evidence: Studies have shown that IRAK4 inhibitors act synergistically with BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib in diffuse large B-cell lymphoma (DLBCL) cell lines, particularly those with activating mutations in MYD88.[2][3]
| IRAK4 Inhibitor | Combination Drug | Cell Line | Effect | Quantitative Measure | Reference |
| LG0250276 | Ibrutinib (BTK Inhibitor) | OCI-LY19 | Synergistic anti-proliferative activity | Combination Index (CI) = 0.67 | [4] |
| Emavusertib (CA-4948) | Acalabrutinib (BTK Inhibitor) | OCI-Ly-10, TMD8, HBL1, Karpas-1718 | Synergism | Chou-Talalay Index | [3] |
| Emavusertib (CA-4948) | Zanubrutinib (BTK Inhibitor) | OCI-Ly-10, TMD8, HBL1, Karpas-1718 | Synergism | Chou-Talalay Index | [3] |
| ND-2158 | Ibrutinib (BTK Inhibitor) | ABC-DLBCL tumor cells | Synergistic cell death induction | Not specified | [2] |
Synergy with Phosphoinositide 3-Kinase (PI3K) Inhibitors
Rationale for Combination: The PI3K pathway is another critical signaling cascade for B-cell proliferation and survival, often working in parallel with pathways regulated by IRAK4. Dual blockade can lead to a more profound anti-proliferative and pro-apoptotic effect.
Experimental Evidence: IRAK4 inhibitors have demonstrated synergistic effects when combined with PI3K inhibitors such as idelalisib in B-cell lymphoma models.[4][5]
| IRAK4 Inhibitor | Combination Drug | Cell Line | Effect | Quantitative Measure | Reference |
| LG0250276 | Idelalisib (PI3K Inhibitor) | OCI-LY19 | Strong synergistic anti-proliferative activity | Combination Index (CI) = 0.25 | [4] |
| ND-2158 | GS-1101 (PI3Kδ Inhibitor) | ABC-DLBCL tumor cells | Synergistic cell death induction | Not specified | [2] |
Synergy with Corticosteroids
Rationale for Combination: Corticosteroids are broad-acting anti-inflammatory agents. Combining a targeted therapy like an IRAK4 inhibitor with a corticosteroid could allow for lower, safer doses of the steroid while achieving a potent anti-inflammatory effect, a concept known as "steroid sparing."
Experimental Evidence: In a murine model of lupus, the IRAK4 inhibitor BMS-986126 demonstrated robust activity in combination with suboptimal doses of prednisolone.[6]
| IRAK4 Inhibitor | Combination Drug | Model | Effect | Quantitative Measure | Reference |
| BMS-986126 | Prednisolone (Corticosteroid) | MRL/lpr mouse model of lupus | Enhanced efficacy, steroid sparing | Not specified | [6] |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
This protocol describes a general method for assessing the synergistic anti-proliferative effects of an IRAK4 inhibitor in combination with another anti-inflammatory drug on a relevant cell line (e.g., B-cell lymphoma cell lines like OCI-LY19).
-
Cell Culture: Culture the selected cell line in appropriate media and conditions as per standard protocols.
-
Drug Preparation: Prepare stock solutions of the IRAK4 inhibitor and the combination drug in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of concentrations for testing.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the IRAK4 inhibitor alone, the combination drug alone, and the two drugs in combination at various concentration ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Analyze the combination data using software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Conclusion
The available preclinical data strongly suggest that inhibiting IRAK4 in combination with other targeted anti-inflammatory agents is a promising therapeutic strategy. Significant synergistic effects have been observed with BTK and PI3K inhibitors, particularly in the context of hematological malignancies. Furthermore, the potential for a steroid-sparing effect when combined with corticosteroids highlights another avenue for clinical application in autoimmune diseases. While direct experimental evidence for this compound is needed, the findings presented in this guide provide a solid rationale and a methodological framework for investigating its synergistic potential. Such studies will be crucial in defining the optimal combination strategies to maximize the therapeutic benefit of IRAK4 inhibition.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nimbustx.com [nimbustx.com]
- 3. curis.com [curis.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of IRAK4 Inhibitors: A Comparative Guide
Disclaimer: This guide provides a comparative framework for evaluating the in vivo efficacy of IRAK4 inhibitors. As of November 2025, there is no publicly available in vivo experimental data for a compound specifically designated "IRAK4-IN-7." Therefore, this document serves as a template, presenting data from well-characterized IRAK4 inhibitors such as PF-06650833, KT-474, and BAY1834845 (Zabedosertib) to illustrate a comparative analysis. The data presented for these compounds are compiled from various preclinical studies and are intended to serve as a reference for the types of experiments and data required for a thorough in vivo validation.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1][2] It functions as a critical upstream signaling molecule in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways.[1][2] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[3][4] Given its central role in inflammation, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[1][2]
This guide provides a comparative overview of the in vivo efficacy of IRAK4 inhibitors, with a focus on preclinical models of inflammation. We present key pharmacokinetic and pharmacodynamic data for representative IRAK4 inhibitors and provide detailed protocols for common in vivo validation models.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Comparative In Vivo Efficacy Data
The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) parameters for several IRAK4 inhibitors from preclinical studies. This data is intended to provide a benchmark for the evaluation of new chemical entities like this compound.
Table 1: Pharmacokinetic Parameters of IRAK4 Inhibitors in Rodents
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| This compound | - | - | - | - | - | - | Data not available |
| PF-06650833 | Rat | 1 mg/kg, IV | - | - | 1.1 - 1.7 | - | [5] |
| Rat | 30 mg/kg, PO | - | - | - | 34 - 50 | [5] | |
| KT-474 | Mouse | Not specified | - | 2 | - | - | [6] |
| BAY1834845 | Rat | Not specified | - | - | 1.6 | 55 | [7] |
Table 2: Pharmacodynamic Efficacy in LPS-Induced Cytokine Release Model (Mouse)
| Compound | Dose (mg/kg, PO) | Time Post-LPS | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| This compound | - | - | - | - | Data not available |
| PF-06650833 | 30 | 1.5 h | ~87% | - | [8] |
| KT-474 | Not specified | Not specified | Significant inhibition | Significant inhibition | [9] |
| Emavusertib | Not specified | Not specified | Efficacious | Efficacious | [10] |
Table 3: Efficacy in Collagen-Induced Arthritis (CIA) Model (Rat)
| Compound | Dose (mg/kg, PO) | Dosing Regimen | % Reduction in Paw Swelling | % Reduction in Arthritis Score | Reference |
| This compound | - | - | - | - | Data not available |
| PF-06650833 | 3 | BID for 7 days | Significant reduction | Significant reduction | [11] |
| GS-6791 (degrader) | Not specified | Daily | Dose-dependent reduction | Comparable to dexamethasone | [4] |
Table 4: Efficacy in Imiquimod-Induced Psoriasis Model (Mouse)
| Compound | Dose (mg/kg, PO) | Dosing Regimen | % Reduction in Ear Thickness | % Reduction in PASI Score | Reference |
| This compound | - | - | - | - | Data not available |
| BAY1834845 | 15, 50, 150 | BID | Dose-dependent reduction | Dose-dependent reduction | [12] |
Experimental Workflow for In Vivo Validation
The following diagram outlines a general workflow for the in vivo validation of an IRAK4 inhibitor.
Experimental Protocols
LPS-Induced Cytokine Release in Mice
This model is used to assess the acute anti-inflammatory effects of a test compound by measuring its ability to inhibit the systemic release of pro-inflammatory cytokines following a lipopolysaccharide (LPS) challenge.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compound (e.g., this compound) and vehicle
-
Sterile phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and other relevant cytokines
-
Blood collection tubes (e.g., with EDTA)
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Prepare the test compound in a suitable vehicle.
-
Administer the test compound or vehicle to mice via the desired route (e.g., oral gavage). The dosing volume is typically 5-10 mL/kg.
-
One hour after compound administration, inject mice intraperitoneally (i.p.) with LPS at a dose of 0.5-1 mg/kg.[13] A control group should receive PBS instead of LPS.
-
At a predetermined time point post-LPS injection (typically 1.5-2 hours for peak TNF-α levels), collect blood via cardiac puncture or retro-orbital sinus sampling under terminal anesthesia.[5][14]
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Quantify the concentrations of TNF-α, IL-6, and other cytokines in the plasma/serum using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine release for the test compound-treated groups relative to the vehicle-treated, LPS-challenged group.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Materials:
-
Male Lewis or Dark Agouti rats (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Test compound and vehicle
-
Calipers for measuring paw thickness
Procedure:
-
Immunization (Day 0): Prepare an emulsion of type II collagen (2 mg/mL in 0.1 M acetic acid) with an equal volume of CFA.[11][15]
-
Inject 100-200 µL of the emulsion intradermally at the base of the tail of each rat.
-
Booster Immunization (Day 7): Prepare a similar emulsion of type II collagen with IFA and administer a booster injection.[15]
-
Treatment: Begin administration of the test compound or vehicle on a prophylactic (e.g., day 0 or day 7) or therapeutic (after the onset of clinical signs, typically around day 10-12) regimen.[16]
-
Clinical Scoring: Monitor the rats daily or every other day for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity (maximum score of 16 per animal).[15]
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.
-
Termination: At the end of the study (typically day 21-28), collect blood for serological analysis (e.g., anti-collagen antibodies, cytokines) and harvest joints for histopathological evaluation.
-
Histopathology: Decalcify, section, and stain the joints (e.g., with H&E, Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Imiquimod-Induced Psoriasis in Mice
This model mimics key features of human psoriasis, including skin inflammation, epidermal hyperplasia, and the involvement of the IL-23/IL-17 axis.[7]
Materials:
-
Female BALB/c or C57BL/6 mice (8-10 weeks old)
-
5% imiquimod cream (e.g., Aldara™)
-
Test compound and vehicle
-
Calipers for measuring ear thickness
Procedure:
-
Shave a small area on the back of each mouse.
-
Induction (Daily for 5-7 days): Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear of each mouse.[7][17]
-
Treatment: Administer the test compound or vehicle daily, either systemically (e.g., oral gavage) or topically, starting from the first day of imiquimod application.
-
Clinical Scoring (PASI): Score the severity of skin inflammation on the back daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and induration on a scale of 0-4 for each parameter.[12]
-
Ear Thickness Measurement: Measure the thickness of the imiquimod-treated ear daily using calipers.
-
Termination: At the end of the study, collect the treated skin and ear tissue for histopathology (H&E staining for epidermal thickness) and biomarker analysis (e.g., qPCR for inflammatory gene expression). Spleen weight can also be measured as an indicator of systemic inflammation.[17]
Conclusion
The in vivo validation of an IRAK4 inhibitor requires a systematic approach, beginning with pharmacokinetic profiling and acute pharmacodynamic models to confirm target engagement, followed by efficacy studies in more complex, chronic disease models. The data presented for established IRAK4 inhibitors like PF-06650833, KT-474, and BAY1834845 provide a valuable reference for assessing the potential of new therapeutic candidates. A comprehensive evaluation of "this compound" would necessitate conducting similar studies to generate a comparable dataset. The experimental protocols detailed in this guide offer a robust framework for such an evaluation.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. imavita.com [imavita.com]
- 9. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 11. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 15. chondrex.com [chondrex.com]
- 16. inotiv.com [inotiv.com]
- 17. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Reproducibility of IRAK4-IN-7 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-7 (also known as CA-4948). The data presented here is compiled from publicly available research to aid in the evaluation and potential reproduction of key experiments. We compare this compound with other notable IRAK4 inhibitors: PF-06650833 (Zimlovisertib), KT-474 (a PROTAC degrader), and BI1543673, focusing on their performance in relevant in vitro and in vivo assays.
IRAK4 Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines and is a key driver of innate immune responses. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.
Figure 1: Simplified IRAK4 signaling pathway.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its comparators. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
In Vitro Potency
| Compound | Assay Type | Cell Line / System | Readout | IC50 / DC50 | Reference |
| This compound (CA-4948) | Kinase Assay | Recombinant IRAK4 | - | < 50 nM | [1] |
| Cell-based Assay | THP-1 (monocytic cell line) | TLR agonist-induced NF-κB activation, TNF-α, IL-1β expression | - | [2] | |
| Cell Viability Assay | Karpas1718 (MZL cell line, MYD88 L265P) | MTT Assay | 3.29 µM | [3] | |
| Cell Viability Assay | VL51 (MZL cell line) | MTT Assay | 19-35 µM | [3] | |
| PF-06650833 (Zimlovisertib) | Kinase Assay | Recombinant IRAK4 | - | 0.2 nM | [4][5] |
| Cell-based Assay | Human PBMCs | R848-stimulated TNF-α release | 2.4 nM | [4][6] | |
| Cell-based Assay | Human Whole Blood | R848-stimulated TNF-α release | 8.8 nM | [6] | |
| KT-474 | Degradation Assay | THP-1 cells | IRAK4 degradation | DC50 = 8.9 nM | [7] |
| Degradation Assay | Human PBMCs | IRAK4 degradation | DC50 = 0.9 nM | [7] | |
| BI1543673 | Not specified | Not specified | Not specified | Not specified | No data found |
In Vivo Efficacy
| Compound | Model | Dosing | Key Findings | Reference |
| This compound (CA-4948) | TLR4-induced cytokine release in mice | Single oral dose | Significant reduction of TNF-α (72%) and IL-6 (35%) | [2] |
| Collagen-Induced Arthritis (CIA) in mice | Oral, daily for 20 days | Inhibition of arthritis severity | [8] | |
| OCI-Ly3 xenograft (ABC-DLBCL, MYD88 L265P) | 100 mg/kg/day, oral | >90% tumor growth inhibition | [9][10] | |
| OCI-Ly3 xenograft (ABC-DLBCL, MYD88 L265P) | 200 mg/kg/day, oral | Partial tumor regression | [9][10] | |
| Patient-Derived Xenograft (PDX) of ABC-DLBCL | 50 mg/kg and 150 mg/kg | Efficacy in 4 of 5 models tested | [11] | |
| PF-06650833 (Zimlovisertib) | Collagen-Induced Arthritis (CIA) in rats | Not specified | Protection against arthritis | [6] |
| KT-474 | LPS-induced inflammation in mice | Oral | Modest inhibition of IL-6 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
In Vitro IRAK4 Kinase Inhibition Assay (General Protocol)
A common method to determine the direct inhibitory activity of a compound on the IRAK4 enzyme is a biochemical kinase assay.
Figure 2: General workflow for an in vitro IRAK4 kinase assay.
Protocol Details:
-
Enzyme: Recombinant human IRAK4.
-
Substrate: A generic kinase substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, can be measured using various commercial kits such as ADP-Glo™ (Promega) or HTRF® KinEASE™ (Cisbio). Alternatively, phosphospecific antibodies can be used to detect the phosphorylated substrate.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for TLR-Induced Cytokine Production
This type of assay assesses the ability of an inhibitor to block the downstream functional consequences of IRAK4 activation in a cellular context.
Protocol Details (Example using human PBMCs):
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed PBMCs in 96-well plates at a density of approximately 2 x 10^5 cells/well.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, for a specified time (e.g., 18-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of IRAK4 inhibitors in a living organism.
Protocol Details (Example using a DLBCL xenograft model):
-
Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., OCI-Ly10, a DLBCL cell line with a MYD88 L265P mutation) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or a comparator compound orally at specified doses and schedules (e.g., once or twice daily). The vehicle used for formulation is also administered to the control group.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Statistical significance is determined using appropriate statistical tests.
Conclusion
The available data suggests that this compound (CA-4948) is a potent and selective inhibitor of IRAK4 with demonstrated in vitro and in vivo activity in models of both inflammation and cancer. The reproducibility of these findings by other researchers will depend on careful adherence to the experimental protocols and consideration of the specific reagents and cell systems used.
When comparing this compound to other inhibitors, it is important to note the different modalities of action, such as the protein degradation mechanism of KT-474, which may lead to different pharmacological profiles. Direct head-to-head studies under identical experimental conditions are the most definitive way to assess the relative performance of these compounds. This guide provides a foundation for such evaluations by summarizing the existing data and outlining the key experimental methodologies. Researchers are encouraged to consult the primary literature for more detailed information when designing their own studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ard.bmj.com [ard.bmj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. curis.com [curis.com]
- 9. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curis.com [curis.com]
Meta-analysis of studies using IRAK4 inhibitors including IRAK4-IN-7
A Comparative Guide to IRAK4 Inhibitors for Researchers
Introduction to IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a master role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[2][3] IRAK4's critical position as an upstream kinase makes it a compelling therapeutic target.[1][3] Upon activation, IRAK4 phosphorylates other IRAK family members, initiating a cascade that leads to the activation of key transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[1][4][5] Consequently, the development of small molecule inhibitors that target the kinase activity of IRAK4 is an area of intense research.[1]
This guide provides a comparative overview of preclinical and clinical IRAK4 inhibitors, with available data on their biochemical and cellular activities. While a direct meta-analysis of all compounds under identical conditions is not available, this document synthesizes data from various studies to offer a useful comparison for researchers and drug developers.
Quantitative Comparison of IRAK4 Inhibitors
The following tables summarize the biochemical and cellular potency of several IRAK4 inhibitors. It is important to note that assay conditions, such as ATP concentration, can significantly influence IC50 values.[6]
Table 1: Biochemical Activity of Selected IRAK4 Inhibitors
| Compound Name | Other Names | IRAK4 IC50 (nM) | Kinase Selectivity Highlights | Developer/Originator |
| IRAK4-IN-4 | Compound 15 | 2.8 | Also inhibits cGAS (IC50 = 2.1 nM) | MedChemExpress |
| Zabedosertib | BAY 1834845 | 3.55 | Selective IRAK4 inhibitor | Bayer AG |
| Emavusertib | CA-4948 | <0.5 (IRAK1/4) | Potent dual IRAK1/4 and FLT3 inhibitor | Curis, Inc. |
| GLPG4471 | 1.7 | Selective IRAK4 inhibitor | Galapagos NV | |
| IRAK-1-4 Inhibitor I | 300 (IRAK4) | Dual inhibitor of IRAK1 (IC50 = 200 nM) | MedChemExpress |
Data compiled from multiple sources.[7] IC50 values can vary based on assay conditions.
Table 2: Cellular Activity of Selected IRAK4 Inhibitors
| Compound Name | Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 (µM) |
| Zabedosertib | TNF-alpha release | THP-1 | LPS | TNF-alpha | 2.3 |
| GLPG4471 | Cytokine Secretion | Human Whole Blood | Various | TNFα, IFNα | Potent Inhibition |
| Emavusertib | IL-6 Release | Whole Blood Assay | TLR signaling | IL-6 | Potent Inhibition |
Data compiled from multiple sources.[6][7] "Potent Inhibition" indicates significant activity was observed, though a specific IC50 value was not always provided in the source.
Signaling Pathway and Experimental Workflows
Understanding the biological context and experimental methods is crucial for interpreting inhibitor data. The following diagrams illustrate the IRAK4 signaling pathway and a typical workflow for inhibitor screening.
IRAK4 Signaling Pathway
The diagram below outlines the central role of IRAK4 in the MyD88-dependent signaling cascade initiated by TLR and IL-1R activation. Inhibition of IRAK4 kinase activity is intended to block these downstream inflammatory responses.[1][6][8]
Caption: IRAK4's role in TLR/IL-1R signaling and the point of therapeutic intervention.
Experimental Workflow: IRAK4 Inhibitor Screening
The following diagram illustrates a generalized workflow for identifying and characterizing IRAK4 inhibitors, moving from initial high-throughput biochemical assays to more complex cellular and in vivo models.[4]
Caption: A typical cascade for the discovery and validation of novel IRAK4 inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of enzyme inhibitors. Below are representative methodologies for key assays used in the characterization of IRAK4 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[9]
-
Objective: To determine the in vitro potency (IC50) of a compound against purified IRAK4 enzyme.
-
Principle: The ADP-Glo™ system is a luminescent assay that measures ADP production. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by a luciferase to generate a light signal proportional to IRAK4 activity.[9]
-
Materials:
-
Recombinant human IRAK4 enzyme.
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[9]
-
Substrate (e.g., Myelin Basic Protein).
-
ATP.
-
Test inhibitors (serially diluted).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Procedure:
-
Add 2.5 µL of 10x test inhibitor dilution or vehicle (DMSO) to the wells of a 96-well plate.
-
Prepare a 2x enzyme/substrate mix in kinase buffer. Add 5 µL to each well.
-
Prepare a 2x ATP solution in kinase buffer. Initiate the reaction by adding 2.5 µL to each well.
-
Incubate the plate at 30°C for a set time (e.g., 45-60 minutes).[9][10]
-
Stop the kinase reaction and deplete excess ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]
-
Convert ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[9]
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to controls and determine IC50 values using non-linear regression.
-
Cellular Assay: LPS-Induced TNF-alpha Production in THP-1 Cells
This assay assesses the ability of an inhibitor to block IRAK4 signaling in a relevant human monocytic cell line.
-
Objective: To determine the cellular potency (EC50) of a compound in a TLR4-mediated signaling pathway.
-
Principle: Lipopolysaccharide (LPS) activates TLR4, which signals through IRAK4 to produce pro-inflammatory cytokines like TNF-alpha. The inhibitor's efficacy is measured by its ability to reduce TNF-alpha secretion.[6]
-
Materials:
-
THP-1 human monocytic cell line.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitors (serially diluted).
-
LPS (from E. coli).
-
TNF-alpha ELISA kit.
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of ~1 x 10^5 cells/well and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-alpha in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-alpha production and determine the EC50 value.
-
Conclusion
The development of potent and selective IRAK4 inhibitors represents a promising therapeutic strategy for a host of inflammatory diseases.[1][2] Compounds like Zabedosertib and Emavusertib are advancing through clinical trials, demonstrating the viability of this target.[7][11] For researchers, a thorough understanding of the comparative potency, selectivity, and cellular activity of different inhibitors is paramount. This guide provides a foundational comparison, emphasizing the need for standardized assays to enable direct and accurate evaluation of these promising therapeutic agents. The provided protocols and diagrams serve as a resource for designing and interpreting experiments in this competitive and rapidly evolving field.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. promega.jp [promega.jp]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Safety Operating Guide
Proper Disposal of IRAK4-IN-7: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the small molecule kinase inhibitor IRAK4-IN-7 is critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides step-by-step procedures for researchers, scientists, and drug development professionals.
This guide outlines the necessary safety and logistical information for the proper disposal of this compound (CAS No. 1801343-74-7), a selective and potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor used in cancer and inflammatory disease research. Due to its potential environmental impact, strict adherence to established protocols is imperative.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. Work should be conducted in a well-ventilated area or a chemical fume hood.
In case of accidental contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any research chemical, must be carried out in accordance with institutional, local, and national regulations. The following is a general procedural framework:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.
-
This waste must be segregated from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name ("this compound"), the CAS number ("1801343-74-7"), and appropriate hazard warnings. The Safety Data Sheet from MedKoo Biosciences indicates that this compound is very toxic to aquatic life with long-lasting effects[1].
-
Ensure the container is kept securely closed when not in use.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Disposal Request and Collection:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, a waste pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination[1][2].
-
-
Decontamination of Work Surfaces:
-
After handling and at the end of each work session, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual this compound. Dispose of the cleaning materials as hazardous waste.
-
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1801343-74-7 | [1][2][3][4][5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects (H410) | [1] |
Experimental Protocols
While this document focuses on disposal, it is important to note that the preparation of this compound solutions for experimental use requires careful handling. A common protocol involves dissolving the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). All materials used in this process, including weighing paper, spatulas, and solvent-wetted wipes, should be considered contaminated and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling IRAK4-IN-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with IRAK4-IN-7, a selective and potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, whether in solid form or in solution, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should be worn. |
| Respiratory Protection | When handling the powdered form, a NIOSH-approved respirator (e.g., N95) is recommended. All work with the powder must be conducted in a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, eye protection) when opening the package in a well-ventilated area, preferably within a chemical fume hood.
-
Confirm that the container is properly sealed and that the product information matches the order.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
3. Preparation of Stock Solutions:
-
All weighing of the powdered compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Use a calibrated analytical balance and appropriate weighing tools.
-
This compound is often supplied as a solution in DMSO.[1] If preparing a solution, select a suitable solvent based on the experimental requirements and the compound's solubility.
-
When dissolving, add the solvent slowly and ensure the container is capped to prevent aerosolization.
4. Experimental Use:
-
When using this compound in cell culture or other experimental systems, perform all manipulations within a biological safety cabinet (BSC) or a chemical fume hood.
-
Ensure that all equipment, such as pipette tips and culture plates, that comes into contact with the compound is decontaminated or disposed of as hazardous waste.
-
Avoid the generation of aerosols.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
If dissolved in DMSO, the waste should be handled as a flammable organic solvent mixture.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour down the drain.
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₉N₇O₃[1][2] |
| Molecular Weight | 417.42 g/mol [2] |
| CAS Number | 1801343-74-7[1][2] |
| Purity | >98% |
| Storage Temperature | -20°C[1] |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO |
IRAK4 Signaling Pathway and Inhibition by this compound
IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R), which are essential for the innate immune response.[3][4] Upon activation by pathogen-associated molecular patterns (PAMPs) or IL-1, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[3][5] Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[5] this compound acts as a selective inhibitor of IRAK4, blocking its kinase activity and thereby preventing the downstream signaling events that lead to an inflammatory response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
